molecular formula C10H13ClN2 B1439576 1,2-Dimethyl-1H-indol-5-amine hydrochloride CAS No. 174274-98-7

1,2-Dimethyl-1H-indol-5-amine hydrochloride

Cat. No.: B1439576
CAS No.: 174274-98-7
M. Wt: 196.67 g/mol
InChI Key: IWRYMFGOQZDKJH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indol-5-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dimethylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-7-5-8-6-9(11)3-4-10(8)12(7)2;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRYMFGOQZDKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride from 5-Nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, four-step synthetic pathway for the preparation of 1,2-Dimethyl-1H-indol-5-amine hydrochloride, a valuable substituted indole intermediate for pharmaceutical research and development. The synthesis commences with the readily available starting material, 5-nitroindole. The narrative emphasizes the strategic rationale behind each synthetic transformation, offering detailed, field-proven protocols and mechanistic insights. The chosen route prioritizes modern, efficient, and scalable methodologies, including a green N-methylation step and a catalytic C-H activation for C2-methylation, followed by a robust nitro group reduction and final salt formation. This document is intended for researchers, medicinal chemists, and process development professionals requiring a practical and scientifically grounded approach to this target molecule.

Strategic Overview of the Synthetic Pathway

The transformation of 5-nitroindole into this compound is logically dissected into two primary phases: the construction of the fully substituted 1,2-dimethyl-5-nitro-1H-indole core, followed by the functional group manipulation to yield the final amine salt. Our strategy is designed to control regioselectivity and maximize yields through a sequence of four distinct chemical operations.

  • N-Methylation: The synthesis initiates with the methylation of the indole nitrogen (N1 position) of 5-nitroindole. This step is crucial for preventing unwanted side reactions at this position in subsequent steps and is a key feature of the final target structure.

  • C2-Methylation: Following N-methylation, the C2 position of the indole ring is methylated. This is the most technically demanding step, and we will employ a modern transition-metal-catalyzed C-H activation strategy, which offers high regioselectivity without the need for traditional, multi-step directing group approaches.[1][2]

  • Nitro Group Reduction: The nitro moiety at the C5 position is then selectively reduced to a primary amine. This transformation is critical for introducing the desired amino functionality.

  • Hydrochloride Salt Formation: The synthesis concludes with the conversion of the resulting free amine into its hydrochloride salt, which typically enhances the compound's stability, crystallinity, and aqueous solubility.[3]

The complete synthetic workflow is illustrated below.

G cluster_0 Phase 1: Substituted Indole Core Synthesis cluster_1 Phase 2: Functionalization & Isolation Start 5-Nitroindole Inter1 1-Methyl-5-nitro-1H-indole Start->Inter1 Step 1: N-Methylation Inter2 1,2-Dimethyl-5-nitro-1H-indole Inter1->Inter2 Step 2: C2-Methylation Inter3 1,2-Dimethyl-1H-indol-5-amine Final 1,2-Dimethyl-1H-indol-5-amine HCl Inter3->Final Step 4: Salt Formation Inter2_alias->Inter3 Step 3: Nitro Reduction

Figure 1: Overall Synthetic Workflow

Phase 1: Synthesis of the 1,2-Dimethyl-5-nitro-1H-indole Intermediate

This phase focuses on the sequential methylation of the N1 and C2 positions of the indole core.

Step 1: N-Methylation of 5-Nitroindole

Causality and Method Selection: The initial N-methylation is performed first to protect the indole nitrogen and prevent competitive methylation during the subsequent C-H activation step. While classical reagents like methyl iodide and dimethyl sulfate are effective, they are highly toxic and present significant handling and disposal challenges, particularly on a larger scale.[4] Therefore, we have selected dimethyl carbonate (DMC) as the methylating agent. DMC is an environmentally benign and less toxic reagent that serves as an excellent "green" alternative.[4] The reaction is base-catalyzed, with potassium carbonate (K₂CO₃) serving as an inexpensive and effective base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser, thermocouple, and a nitrogen inlet, add 5-nitroindole (1.0 eq.), potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF, approx. 4 mL per gram of 5-nitroindole).

  • Begin stirring the suspension and add dimethyl carbonate (DMC, 2.0 eq.).

  • Heat the reaction mixture to reflux (approximately 130 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 5-7 hours).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to ~5 °C.

  • Slowly add ice-cold water (approx. 15 mL per gram of starting material) to the stirred mixture. The product will precipitate as a solid.

  • Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold hexane.

  • Dry the product, 1-methyl-5-nitro-1H-indole, under vacuum at 45 °C to a constant weight.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Mass/Vol
5-Nitroindole 1.0 162.15 10.0 g
Dimethyl Carbonate 2.0 90.08 11.1 g (10.4 mL)
Potassium Carbonate 2.0 138.21 17.0 g
N,N-Dimethylformamide - 73.09 40 mL

| Expected Product | 1-Methyl-5-nitro-1H-indole | 176.17 | ~10.4 g (95% Yield) |

Step 2: C2-Methylation of 1-Methyl-5-nitro-1H-indole

Causality and Method Selection: The regioselective methylation of the C2 position of an indole that is already substituted at N1 and lacks a removable directing group is a significant challenge. Classical methods often lack selectivity and require harsh conditions. Modern organometallic chemistry provides a powerful solution through transition-metal-catalyzed C-H activation.[1][5] We propose a palladium-catalyzed direct C2-methylation. Although many published procedures utilize N-H or N-directing-group indoles, the principles can be adapted. This approach is authoritative as it represents the cutting edge of C-C bond formation, offering high efficiency and selectivity.[2] Trimethyl phosphate can serve as a practical and effective methyl source in this context.[1]

G cluster_mech Proposed Catalytic C-H Methylation Indole 1-Methyl-5-nitro-1H-indole Pd_cat Pd(OAc)₂ Catalyst Indole->Pd_cat C-H Activation & Oxidative Addition Me_source P(OMe)₃ Indole->Me_source C-H Activation & Oxidative Addition Product 1,2-Dimethyl-5-nitro-1H-indole Pd_cat->Product Reductive Elimination Me_source->Product Reductive Elimination

Figure 2: Simplified C2-Methylation Catalytic Concept

Experimental Protocol:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1-methyl-5-nitro-1H-indole (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and norbornene (NBE, 0.5 eq.) as a co-catalyst.

  • Add anhydrous trimethyl phosphate (P(OMe)₃, 5.0 eq.), which serves as both the methyl source and solvent.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or TLC. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 1,2-dimethyl-5-nitro-1H-indole.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Mass/Vol
1-Methyl-5-nitro-1H-indole 1.0 176.17 5.0 g
Palladium(II) Acetate 0.05 224.50 0.32 g
Norbornene 0.5 94.15 1.34 g
Trimethyl Phosphate 5.0 124.08 17.6 g (15.8 mL)

| Expected Product | 1,2-Dimethyl-5-nitro-1H-indole | 190.20 | ~4.5 g (83% Yield) |

Phase 2: Final Product Synthesis and Isolation

With the fully substituted nitro-indole core in hand, the final steps involve the reduction of the nitro group and conversion to the hydrochloride salt.

Step 3: Reduction of 1,2-Dimethyl-5-nitro-1H-indole

Causality and Method Selection: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Several reliable methods exist, including reduction with metals in acid (e.g., SnCl₂/HCl) or sodium dithionite.[6] However, catalytic hydrogenation is often the method of choice in a drug development setting due to its clean reaction profile, high yields, and simple workup, where the only byproduct is water.[6] We select Palladium on carbon (Pd/C) as the catalyst with a hydrogen atmosphere.

Experimental Protocol:

  • To a hydrogenation flask, add 1,2-dimethyl-5-nitro-1H-indole (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate (approx. 20 mL per gram of substrate).

  • Carefully add 10% Palladium on carbon (10% Pd/C, approx. 10 mol% Pd) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (a hydrogen-filled balloon is sufficient for small scale). For larger scales, a Parr shaker apparatus should be used.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material has been completely consumed (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • The resulting filtrate contains the product, 1,2-dimethyl-1H-indol-5-amine. This solution can be used directly in the next step or concentrated under reduced pressure to yield the free amine as a solid, which may be unstable and prone to oxidation.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Mass/Vol
1,2-Dimethyl-5-nitro-1H-indole 1.0 190.20 4.0 g
10% Pd/C (10 mol% Pd) ~0.02 - ~0.22 g
Hydrogen (H₂) Excess 2.02 Balloon Pressure
Ethanol - 46.07 80 mL

| Expected Product | 1,2-Dimethyl-1H-indol-5-amine | 160.22 | ~3.2 g (95% Yield) |

Step 4: Formation of this compound

Causality and Method Selection: The free amine product is often an oil or an air-sensitive solid. Converting it to a hydrochloride salt is a standard procedure to obtain a stable, crystalline, and easily handled solid.[3][7] This is achieved through a simple acid-base reaction. Using a solution of HCl in an anhydrous organic solvent is preferable to aqueous HCl, as it facilitates the precipitation of the anhydrous salt and simplifies isolation.[8][9]

Experimental Protocol:

  • Take the filtrate containing 1,2-dimethyl-1H-indol-5-amine from the previous step (or dissolve the isolated free amine) in a suitable solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of 2 M HCl in diethyl ether (or a similar anhydrous solution) dropwise.

  • The hydrochloride salt will precipitate immediately as a solid. Continue adding the HCl solution until no further precipitation is observed (or until the solution is acidic to litmus paper). A slight excess of HCl is acceptable.[10]

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl and impurities.

  • Dry the final product, this compound, under vacuum to a constant weight.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Mass/Vol
1,2-Dimethyl-1H-indol-5-amine 1.0 160.22 ~3.2 g
2 M HCl in Diethyl Ether ~1.1 36.46 ~11 mL
Diethyl Ether - 74.12 As needed

| Expected Product | 1,2-Dimethyl-1H-indol-5-amine HCl | 196.68 | ~3.8 g (98% Yield) |

Conclusion

This guide details a robust and efficient four-step synthesis of this compound starting from 5-nitroindole. The pathway leverages modern synthetic methods, including the use of a green methylating agent and a selective C-H activation step, to construct the core intermediate. The subsequent reduction and salt formation steps are standard, high-yielding transformations. The provided protocols are designed to be reproducible and scalable, offering a solid foundation for researchers in the field of medicinal and materials chemistry.

References

  • Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers (RSC Publishing).

  • Palladium-catalysed direct C-2 methylation of indoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. Communications Chemistry (PMC - NIH).

  • 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole. Benchchem.

  • Ruthenium-catalyzed C–H methylation on C2 of indoles. ResearchGate.

  • Making Aniline HCl. YouTube.

  • Amine salts. Oxford Reference.

  • Amine and HCl - salt formation reaction. YouTube.

  • The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society.

  • How to make a salt of a novel compound?. ResearchGate.

  • Methylation of indole compounds using dimethy carbonate. Google Patents.

  • 5-Aminoindole synthesis. ChemicalBook.

  • Method for salt preparation. Google Patents.

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development (American Chemical Society).

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.

  • 5-Nitroindole synthesis. ChemicalBook.

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

  • Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. CORE.

  • 2-METHYL-5-NITROINDOLE synthesis. ChemicalBook.

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – An Asian Journal (University of Liverpool).

  • Methods for Direct Reductive N-Methylation of Nitro Compounds. PubMed.

  • C2-Alkylation and Alkenylation of Indoles Catalyzed by a Low-Valent Cobalt Complex in the Absence of Reductant. Organic Letters (ACS Publications).

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.

  • This compound. BLDpharm.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No: 174274-98-7). As a substituted indole derivative, this compound holds potential as a building block in medicinal chemistry and drug discovery. This document synthesizes available data with theoretical predictions and outlines detailed experimental protocols for its full characterization. The intended audience includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's fundamental characteristics.

Introduction

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. 1,2-Dimethyl-1H-indol-5-amine, and its hydrochloride salt, represent a versatile intermediate for the synthesis of a wide range of more complex molecules. The presence of a primary amine at the 5-position of the indole ring offers a reactive handle for various chemical transformations, while the methylation at the 1- and 2-positions influences the molecule's electronic properties and steric hindrance. Understanding the fundamental physicochemical properties of the hydrochloride salt is critical for its effective handling, formulation, and application in synthetic and biological contexts.

This guide provides a detailed examination of these properties, combining data from commercial suppliers with predictive models based on structurally related compounds. Furthermore, it offers standardized, step-by-step methodologies for the experimental determination of these key parameters, ensuring scientific rigor and reproducibility.

Chemical and Physical Properties

A summary of the core chemical and physical properties of this compound and its free base is presented below. It is important to note that while some data is available from commercial sources, many of the physicochemical parameters have not been experimentally determined and are therefore predicted based on computational models and data from analogous structures.

General Properties
PropertyThis compound1,2-Dimethyl-1H-indol-5-amine (Free Base)
CAS Number 174274-98-7[1][2]7570-48-1[3]
Molecular Formula C₁₀H₁₃ClN₂C₁₀H₁₂N₂[3]
Molecular Weight 196.68 g/mol 160.22 g/mol [3]
Appearance Predicted: Off-white to light brown solid-
Storage Conditions 2-8°C, under inert gas, protected from light[3]2-8°C, under inert gas, protected from light[3]
Predicted Physicochemical Parameters

The following parameters are predicted based on computational models and data from structurally similar indole amines.

PropertyPredicted ValueNotes and Rationale
Melting Point (°C) >180 °C (with decomposition)Amine hydrochloride salts of heterocyclic compounds typically have high melting points. For comparison, (2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride has a melting point of 211–213 °C.[4]
Boiling Point (°C) Not applicableSalts typically decompose before boiling at atmospheric pressure.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Polar protic solvents are expected to be effective.
pKa (of the conjugate acid) 9.0 - 10.0The pKa of the anilinium ion is typically in this range. For the related compound 3-(Dimethylaminomethyl)indole, the strongest basic pKa is predicted to be 8.99. The electron-donating effect of the indole ring may slightly increase the basicity of the 5-amino group.
LogP (Octanol/Water Partition Coefficient) 1.5 - 2.5 (for the free base)The LogP of the hydrochloride salt will be significantly lower due to its ionic nature. The predicted LogP for the related 3-(Dimethylaminomethyl)indole is 2.01.

Synthesis and Purification

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis would likely involve the reaction of (4-aminophenyl)hydrazine with 2-butanone, followed by N-methylation and subsequent formation of the hydrochloride salt.

Fischer_Indole_Synthesis cluster_synthesis Synthetic Pathway hydrazine (4-aminophenyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone + hydrazine->hydrazone ketone 2-butanone ketone->hydrazone ketone->hydrazone acid_catalyst Acid Catalyst (e.g., H₂SO₄, PPA) methylation_reagent Methylating Agent (e.g., Methyl iodide) indole_free_base 1,2-Dimethyl-1H-indol-5-amine hcl HCl final_product 1,2-Dimethyl-1H-indol-5-amine Hydrochloride hcl->final_product hydrazone->indole_free_base Fischer Indolization (with rearrangement) hydrazone->indole_free_base Indolization & Methylation indole_free_base->final_product + indole_free_base->final_product Salt Formation

Caption: Proposed Fischer Indole Synthesis for this compound.

Step-by-Step Protocol
  • Hydrazone Formation: (4-aminophenyl)hydrazine hydrochloride (1 equivalent) and 2-butanone (1.1 equivalents) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a weak acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature for several hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Indolization: The crude hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by heating in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid. This step should yield 2-methyl-1H-indol-5-amine.

  • N-Methylation: The resulting indole is then N-methylated at the indole nitrogen using a suitable methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent like DMF or THF.

  • Purification of the Free Base: The crude 1,2-Dimethyl-1H-indol-5-amine is purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The precipitated hydrochloride salt is then collected by filtration, washed with the solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment require a suite of spectroscopic and analytical techniques. Below are the expected spectral characteristics and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring of the indole nucleus. The proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The exact chemical shifts and coupling constants would depend on the electronic environment.

  • Indole C3-H (δ ~6.0 ppm): A singlet corresponding to the proton at the 3-position of the indole ring.

  • N-Methyl Protons (δ ~3.7 ppm): A singlet integrating to three protons, corresponding to the methyl group attached to the indole nitrogen.

  • C2-Methyl Protons (δ ~2.4 ppm): A singlet integrating to three protons, corresponding to the methyl group at the 2-position of the indole ring.

  • Amine Protons (δ ~5.0-6.0 ppm, broad): A broad singlet corresponding to the amine protons, which would be exchangeable with D₂O. In the hydrochloride salt, these protons would be part of an ammonium group and may appear further downfield.

  • NH Proton (of the ammonium salt): A broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Aromatic and Indole Ring Carbons (δ 100-140 ppm): Eight signals corresponding to the carbons of the bicyclic indole system.

  • N-Methyl Carbon (δ ~30 ppm): A signal for the N-methyl carbon.

  • C2-Methyl Carbon (δ ~12 ppm): A signal for the C2-methyl carbon.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Impact - EI or Electrospray Ionization - ESI):

  • Molecular Ion Peak ([M+H]⁺ for ESI): For the free base (C₁₀H₁₂N₂), the molecular ion peak would be observed at m/z 161.2. In ESI-MS, the protonated molecule [M+H]⁺ would be prominent.

  • Fragmentation Pattern: Common fragmentation pathways for indole derivatives include cleavage of the bonds benzylic to the indole ring and fragmentation of the substituents. For 1,2-Dimethyl-1H-indol-5-amine, key fragmentation could involve the loss of a methyl radical or cleavage of the amine group.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique (ESI is common for such compounds).

  • For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum (KBr pellet or ATR):

  • N-H Stretching (amine): A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine. In the hydrochloride salt, the N-H stretches of the ammonium group will appear as a broad band in the 2400-3200 cm⁻¹ region.

  • C-H Stretching (aromatic and aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-2960 cm⁻¹ (aliphatic C-H from the methyl groups).

  • C=C Stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Analytical_Workflow start Sample of 1,2-Dimethyl-1H-indol-5-amine HCl nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (LC-MS, HRMS) start->ms ir IR Spectroscopy (ATR or KBr) start->ir hplc HPLC/UPLC start->hplc ea Elemental Analysis start->ea structure Structural Elucidation (Connectivity, Stereochemistry) nmr->structure mol_weight Molecular Weight & Elemental Composition ms->mol_weight func_groups Functional Group Identification ir->func_groups purity Purity Assessment hplc->purity elemental_comp Empirical Formula Confirmation ea->elemental_comp confirmation Confirmed Identity & Purity structure->confirmation mol_weight->confirmation func_groups->confirmation purity->confirmation elemental_comp->confirmation

Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties is not yet widely published, this technical guide provides a robust framework for its characterization. By combining available information with predictive methods and detailed experimental protocols, researchers can confidently handle, analyze, and utilize this compound in their work. The methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing scientific research and development.

References

  • BLDpharm. This compound.
  • FooDB. Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498). [Link]

  • MySkinRecipes. 1,2-Dimethyl-1H-indol-5-amine. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

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Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No. 174274-98-7), a pivotal building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a predictive blueprint for researchers, offering a robust theoretical framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The insights herein are grounded in fundamental spectroscopic principles and comparative data from analogous indole derivatives and aromatic amines.

Introduction: The Structural Significance of this compound

This compound is a substituted indole, a heterocyclic scaffold of immense importance in pharmacology. The strategic placement of the dimethyl groups on the indole ring and the primary amine at the 5-position makes it a versatile intermediate for the synthesis of a wide array of bioactive molecules, including potential central nervous system agents. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for many synthetic applications. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity, and for its subsequent use in drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established chemical shift ranges for substituted indoles and the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals. The hydrochloride form will result in the protonation of the 5-amino group to an ammonium salt (-NH₃⁺), and the protons of this group are expected to be broad and may exchange with residual water in the solvent.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0br s3H-NH₃⁺The protons of the ammonium group are expected to be downfield and broad due to quadrupolar relaxation and exchange.
~7.4 - 7.5d1HH-7The proton at position 7 will be a doublet, coupled to H-6.
~7.2 - 7.3d1HH-4The proton at position 4 will be a doublet, coupled to H-6.
~6.9 - 7.0dd1HH-6The proton at position 6 will show doublet of doublets splitting due to coupling with both H-7 and H-4.
~6.2 - 6.3s1HH-3The proton at the 3-position of the indole ring is expected to be a singlet.
~3.7 - 3.8s3HN¹-CH₃The N-methyl group is a singlet.
~2.4 - 2.5s3HC²-CH₃The C2-methyl group is a singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~140 - 142C-2The carbon bearing the methyl group.
~135 - 137C-7aIndole ring fusion carbon.
~130 - 132C-3aIndole ring fusion carbon.
~128 - 130C-5The carbon attached to the ammonium group will be shifted downfield.
~120 - 122C-7Aromatic CH.
~115 - 117C-4Aromatic CH.
~110 - 112C-6Aromatic CH.
~100 - 102C-3Indole ring CH.
~30 - 32N¹-CH₃N-methyl carbon.
~12 - 14C²-CH₃C2-methyl carbon.

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the aromatic indole ring, and C-H bonds.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityVibrationRationale
3200 - 2800Strong, BroadN-H stretchCharacteristic of the ammonium (-NH₃⁺) group.[2]
3100 - 3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the indole ring.
2980 - 2850Medium to WeakAliphatic C-H stretchStretching of the methyl C-H bonds.
~1620 - 1580Medium to StrongN-H bendBending vibration of the ammonium group.[3][4]
~1600, ~1470MediumC=C stretchAromatic ring stretching vibrations.
1340 - 1250StrongAromatic C-N stretchCharacteristic stretching vibration for aromatic amines.[2][3]

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum will show the molecular ion of the free base.

Predicted Mass Spectrum and Fragmentation

The molecular weight of the free base, 1,2-Dimethyl-1H-indol-5-amine, is 160.22 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at an m/z of 161.

Key Predicted Fragmentation Pathways:

  • Loss of a methyl radical: A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment at m/z 146.

  • Ring fragmentation: Indole derivatives can undergo complex ring cleavages. Characteristic fragments for the indole core are often observed.[5]

  • Cleavage of the amine group: While less common for aromatic amines, fragmentation involving the amine group could occur.

G M [M+H]⁺ m/z = 161 frag1 [M+H - •CH₃]⁺ m/z = 146 M->frag1 - •CH₃ frag2 Further Fragments frag1->frag2 Ring Cleavage

Caption: Predicted major fragmentation pathway for 1,2-Dimethyl-1H-indol-5-amine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 161) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. By understanding its expected spectroscopic fingerprint, scientists can confidently verify its identity and purity, ensuring the integrity of their synthetic endeavors.

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An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dimethyl-1H-indol-5-amine Hydrochloride in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Early Drug Development

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of the compound. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility and stability is not merely an academic exercise; it is a cornerstone of successful preclinical and clinical development. Poor aqueous solubility can lead to erratic results in biological assays, hinder the development of effective formulations, and ultimately result in poor bioavailability.[1] Similarly, a compound that readily degrades under physiological conditions will likely fail to achieve the necessary therapeutic concentrations in vivo.

This guide provides an in-depth technical exploration of the solubility and stability of 1,2-Dimethyl-1H-indol-5-amine hydrochloride, a substituted indole derivative. Indole scaffolds are a recurring motif in a multitude of biologically active compounds and approved drugs, making the study of their derivatives particularly relevant.[2][3] As a hydrochloride salt, this compound is formulated to enhance its aqueous solubility, a common strategy for amine-containing molecules.[4][5] This paper will delve into the theoretical underpinnings of solubility and stability for this class of compounds, provide detailed, field-proven experimental protocols for their assessment in common biological buffers, and offer insights into the interpretation of the resulting data. Our objective is to equip the reader with the knowledge and methodologies to confidently and accurately characterize this compound, ensuring a solid foundation for its progression through the drug development pipeline.

Part 1: Theoretical Framework: Understanding the Physicochemical Behavior of this compound

A robust experimental design is built upon a solid theoretical foundation. Before embarking on laboratory protocols, it is essential to understand the inherent chemical properties of this compound that will govern its behavior in aqueous buffer systems.

The Significance of pKa and LogP

The solubility and absorption of a drug molecule are intrinsically linked to its ionization state (pKa) and lipophilicity (LogP).

  • LogP (Partition Coefficient): The LogP value is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase. A higher LogP indicates greater lipid solubility. While experimental LogP data for this specific molecule is scarce, some chemical suppliers provide computationally predicted values. These estimates are crucial for understanding the potential for membrane permeability and for anticipating challenges in achieving high aqueous solubility, even as a salt.

Potential Degradation Pathways of Indole Derivatives

The indole ring, while relatively stable, is susceptible to degradation under certain conditions. Understanding these potential pathways is critical for designing stability studies and for developing stability-indicating analytical methods. The primary degradation routes for indole-containing compounds include:

  • Oxidation: The electron-rich indole nucleus can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation).[9] Oxidation can lead to the formation of various degradation products, including isatin and anthranilate derivatives.[10]

  • Hydrolysis: While the indole ring itself is generally stable to hydrolysis, substituents on the ring can be susceptible. However, for 1,2-Dimethyl-1H-indol-5-amine, the primary functional groups are not typically prone to hydrolysis under physiological pH conditions. Extreme pH values (highly acidic or basic) could potentially promote degradation.[9]

  • Photolysis: Many compounds with aromatic systems, including indoles, can degrade upon exposure to light.[9] Photodegradation can lead to complex mixtures of degradation products and is a critical parameter to assess, especially for compounds that may be exposed to light during manufacturing, storage, or administration.

The following diagram illustrates a generalized workflow for investigating these potential degradation pathways through forced degradation studies.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Analyze Stressed Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Base->Analysis Analyze Stressed Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal Degradation (e.g., 60°C, solid & solution) Thermal->Analysis Analyze Stressed Samples Photo Photolytic Degradation (ICH Q1B light exposure) Photo->Analysis Analyze Stressed Samples API 1,2-Dimethyl-1H-indol-5-amine HCl (in solution and as solid) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Specificity Analysis->Outcome

Caption: Workflow for forced degradation studies.

Part 2: Experimental Protocols for Solubility and Stability Assessment

The following sections provide detailed, step-by-step protocols for determining the kinetic solubility, thermodynamic solubility, and stability of this compound in common biological buffers.

Preparation of Buffers and Stock Solutions

Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.4: Prepare using standard laboratory protocols (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄).

  • TRIS-Buffered Saline (TBS), pH 7.4: Prepare a stock of 1 M Tris-HCl, pH 7.4, and dilute to the desired working concentration (e.g., 50 mM Tris, 150 mM NaCl).

  • HEPES Buffer, pH 7.4: Prepare a stock of 1 M HEPES, pH 7.4, and dilute to the desired working concentration (e.g., 25 mM).

Stock Solution of this compound:

  • Accurately weigh a suitable amount of the compound.

  • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary. This stock will be used for the kinetic solubility assay.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[10]

Methodology:

  • In a 96-well plate, add 198 µL of each biological buffer (PBS, TBS, HEPES) to designated wells.

  • Add 2 µL of the 10 mM DMSO stock solution of the compound to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, inspect the wells for any visible precipitate.

  • Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed to pellet any precipitate.

  • Transfer the supernatant to a new 96-well plate.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • The kinetic solubility is reported as the measured concentration in the supernatant.

G Stock 10 mM Stock in DMSO Dilution Dilute 1:100 into 96-well plate Stock->Dilution Buffer Biological Buffers (PBS, TBS, HEPES) Buffer->Dilution Incubate Incubate & Shake (2 hours, RT) Dilution->Incubate Separate Filter or Centrifuge Incubate->Separate Analyze HPLC-UV Analysis of Supernatant Separate->Analyze Result Kinetic Solubility Value Analyze->Result

Caption: Experimental workflow for kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is considered the "true" solubility.[1] The shake-flask method is the gold standard for this determination.

Methodology:

  • Add an excess amount of solid this compound to a series of glass vials.

  • Add a known volume (e.g., 1 mL) of each biological buffer to the vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand for a short period to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • The thermodynamic solubility is the concentration measured in the saturated solution.

Stability Assessment in Biological Buffers

This protocol outlines a method to determine the stability of the compound in solution over time at different temperatures.

Methodology:

  • Prepare solutions of this compound in each biological buffer at a known concentration (e.g., 100 µM).

  • Aliquot these solutions into multiple vials for each time point and temperature condition.

  • Store the vials at different temperatures, for example:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C)

    • Elevated Temperature (37°C or 40°C)

  • At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week), remove one vial from each condition.

  • Immediately analyze the samples using a stability-indicating HPLC method.

  • The stability is determined by calculating the percentage of the initial concentration remaining at each time point. The appearance of any new peaks in the chromatogram should also be noted as potential degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[11][12][13]

Key Steps:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for small molecules like indole derivatives. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[11][14]

  • Forced Degradation: As outlined in Part 1.2, perform forced degradation studies to generate samples containing the likely degradation products.[1][15][16]

  • Method Optimization: Analyze the stressed samples and optimize the HPLC method (e.g., gradient, flow rate, column temperature) to achieve baseline separation between the parent compound and all degradation products.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Example HPLC Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the compound (determined by UV scan).

  • Column Temperature: 30°C

Part 3: Data Interpretation and Presentation

Quantitative Data Summary

All quantitative data from the solubility and stability studies should be summarized in clear, concise tables for easy comparison.

Table 1: Solubility of this compound

Buffer (pH 7.4) Kinetic Solubility (µM) Thermodynamic Solubility (µg/mL)
PBS
TBS

| HEPES | | |

Table 2: Stability of this compound in PBS (pH 7.4)

Time (hours) % Remaining (2-8°C) % Remaining (25°C) % Remaining (37°C)
0 100 100 100
4
8
24
48
72

| 168 (1 week) | | | |

Causality and Field-Proven Insights
  • Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility values to be higher than thermodynamic solubility values. This is because the kinetic measurement reflects the point at which the compound precipitates from a supersaturated solution, whereas the thermodynamic value represents true equilibrium.[14]

  • Impact of Buffer Components: While PBS, TBS, and HEPES are all buffered to pH 7.4, their ionic strength and composition differ. These differences can sometimes influence the solubility and stability of a compound. Any significant variations observed should be noted.

  • Significance of Degradation Profile: The results from the stability studies, particularly at elevated temperatures, will provide an early indication of the compound's shelf-life in solution and potential liabilities. If significant degradation is observed, the forced degradation studies become crucial for identifying the degradation products and understanding the mechanism. This information is invaluable for formulation development and for setting appropriate storage conditions.

Conclusion: A Pathway to Confident Compound Progression

The systematic evaluation of solubility and stability is an indispensable component of early-stage drug development. For this compound, a thorough understanding of its behavior in biologically relevant buffers provides the confidence needed to interpret in vitro assay data accurately, to design appropriate in vivo studies, and to begin the process of formulation development. By employing the robust protocols detailed in this guide—from kinetic and thermodynamic solubility assays to the development of a stability-indicating HPLC method—researchers can generate high-quality, reliable data. This data not only satisfies regulatory expectations but, more importantly, enables informed decision-making, ultimately de-risking the path forward for this promising indole derivative.

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Discovery and history of substituted 1,2-dimethylindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted 1,2-Dimethylindole Derivatives

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and structural versatility have made it a focal point of synthetic and medicinal chemistry for over a century. This guide delves into the specific and significant subclass of 1,2-dimethylindole derivatives. We will trace the historical arc from the initial discovery of the parent indole to the development of sophisticated synthetic methodologies, with a particular focus on the seminal Fischer Indole Synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, historical context, and pharmacological relevance of this important molecular framework, grounding theoretical knowledge in practical, field-proven insights and detailed experimental protocols.

The Genesis of Indole Chemistry: A Historical Perspective

The story of indole chemistry is intrinsically linked to the study of the vibrant dye indigo.[4][5] In 1866, the pioneering chemist Adolf von Baeyer achieved a landmark synthesis by reducing oxindole—a derivative of indigo—to the parent indole using zinc dust.[4][5] He proposed its bicyclic structure, consisting of a benzene ring fused to a five-membered pyrrole ring, in 1869.[4] This discovery laid the groundwork for a new field of heterocyclic chemistry. The significance of the indole nucleus exploded in the 1930s with the realization that it forms the core of essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, cementing its importance in biology and medicine.[4][6]

The Advent of a Cornerstone Reaction: The Fischer Indole Synthesis

The ability to construct the indole scaffold with specific substitution patterns is paramount for medicinal chemistry. The most enduring and reliable method for this task is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[4][7][8][9] This powerful acid-catalyzed reaction forms an indole from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[8][10]

Mechanism and Rationale

The enduring utility of the Fischer synthesis lies in its predictable and robust mechanism, which proceeds through several key steps. Understanding this causality is crucial for experimental design and optimization.

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is critical as it sets the stage for the key bond-forming event.

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement.[8][10] This is the core of the synthesis, where the crucial C-C bond is formed, breaking the aromaticity of the benzene ring momentarily to form a di-imine intermediate.

  • Rearomatization and Cyclization: The di-imine rapidly rearomatizes. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amine attacks an imine carbon to form a five-membered aminal ring.

  • Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), collapsing to form the stable, aromatic indole ring.[8] The expulsion of ammonia is the thermodynamic driving force for the final step.

This mechanistic pathway dictates the final substitution pattern. For a 1,2-dimethylindole , the choice of starting materials is logical and specific:

  • N-methylphenylhydrazine: Provides the indole nitrogen and the methyl group at the N1 position.

  • Acetone (Propan-2-one): Provides the carbon backbone for the pyrrole ring, with one of its methyl groups becoming the substituent at the C2 position.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_end Product Start1 N-Methylphenylhydrazine Hydrazone Phenylhydrazone Formation Start1->Hydrazone Start2 Acetone Start2->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat/H⁺ Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination Ammonia Elimination Cyclization->Elimination -NH₃ Product 1,2-Dimethylindole Elimination->Product

Caption: Fischer Indole Synthesis workflow for 1,2-dimethylindole.

Synthesis of 1,2-Dimethylindole: A Validated Protocol

The following protocol describes a standard laboratory procedure for the synthesis of 1,2-dimethylindole via the Fischer Indole Synthesis. It is presented as a self-validating system, detailing the rationale behind each step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Methylphenylhydrazine122.176.11 g50
Acetone58.084.36 mL (3.45 g)60
Zinc Chloride (ZnCl₂)136.3010.22 g75
Toluene-100 mL-
Sodium Bicarbonate (sat. aq.)-100 mL-
Brine (sat. aq. NaCl)-50 mL-
Anhydrous MgSO₄-~5 g-
Dichloromethane (DCM)-As needed-
Hexanes-As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylphenylhydrazine (50 mmol) and anhydrous zinc chloride (75 mmol).

    • Causality: Zinc chloride is a Lewis acid that will catalyze the reaction.[8][9] It must be anhydrous as water can interfere with the intermediates.

  • Solvent and Reagent Addition: Add 100 mL of toluene to the flask, followed by the dropwise addition of acetone (60 mmol) over 5 minutes while stirring.

    • Causality: Toluene is a suitable high-boiling, non-polar solvent. A slight excess of the ketone (acetone) ensures complete consumption of the limiting hydrazine reagent.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain reflux for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent.

    • Causality: The high temperature provides the activation energy for the[7][7]-sigmatropic rearrangement and the final elimination of ammonia.[8]

  • Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into 100 mL of saturated aqueous sodium bicarbonate solution with stirring.

    • Causality: This step neutralizes the acidic catalyst (ZnCl₂ forms complexes that are hydrolyzed) and quenches the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM). Combine the organic layers.

    • Causality: The organic product (1,2-dimethylindole) is more soluble in DCM than in the aqueous phase, allowing for its efficient extraction.

  • Workup - Washing and Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, then filter.

    • Causality: The brine wash removes residual water from the organic phase. Magnesium sulfate is a drying agent that removes the last traces of water.

  • Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield a crude oil or solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes.

    • Causality: Chromatography separates the desired product from unreacted starting materials and any polymeric byproducts, yielding the pure 1,2-dimethylindole.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of pure 1,2-dimethylindole is 55-58°C.[11]

Pharmacological Significance and Applications in Drug Discovery

The 1,2-dimethylindole scaffold is not merely a synthetic curiosity; it is a valuable building block in the development of new therapeutic agents.[12] The specific methylation at the N1 and C2 positions influences the molecule's steric and electronic properties, which in turn dictates its biological activity.

  • Enzyme Inhibition: 1,2-dimethylindole is a precursor for compounds investigated as enzyme inhibitors.[13] For example, it serves as a reactant in the preparation of GSK-3β inhibitors, which are targets for neurodegenerative diseases like Alzheimer's and mood disorders.

  • Antitumor Research: This scaffold is promising for the development of novel antitumor agents.[13] The indole core can mimic the structure of tryptophan and interact with various biological targets involved in cell proliferation and survival.

  • Metabolic Disease: It has been used as a reactant for the preparation of potent antihyperlipidemic agents, highlighting its potential in treating metabolic disorders.

  • Synthetic Versatility: The C3 position of 1,2-dimethylindole is electron-rich and remains unsubstituted, making it a prime site for further functionalization (e.g., via Vilsmeier-Haack or Friedel-Crafts reactions).[14] This allows for the creation of diverse chemical libraries for high-throughput screening.

Drug_Discovery_Pipeline Start 1,2-Dimethylindole Scaffold Functionalization C3-Position Functionalization (e.g., Vilsmeier-Haack, Alkylation) Start->Functionalization Library Library of Novel Derivatives Functionalization->Library Screening High-Throughput Biological Screening (e.g., Enzyme Assays, Cell-Based Assays) Library->Screening Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) Screening->Hit_to_Lead Lead Lead Compound Hit_to_Lead->Lead Preclinical Preclinical Development Lead->Preclinical

Caption: Drug discovery workflow using the 1,2-dimethylindole core.

Modern Synthetic Developments and Future Outlook

While the Fischer synthesis remains a workhorse, modern chemistry continues to seek milder, more efficient, and more versatile methods. Recent advances include:

  • Palladium-Catalyzed Buchwald Modification: This method allows for the cross-coupling of aryl bromides and hydrazones to form the necessary intermediates for the Fischer synthesis, expanding its scope.[8]

  • Microflow Synthesis: Researchers have developed ultrafast microflow methods for synthesizing indole derivatives, which can minimize the formation of unwanted side products by precisely controlling reaction times to milliseconds.[15]

  • Electrochemical Synthesis: Novel electrochemical methods are emerging that can achieve skeletal editing of indoles under mild conditions, offering new pathways to complex derivatives.[16]

The history of 1,2-dimethylindole derivatives is a clear illustration of how a fundamental discovery in organic chemistry can evolve into a critical tool for modern drug development. From Baeyer's initial isolation to Fischer's robust synthesis and today's advanced catalytic methods, the journey of this scaffold highlights the dynamic interplay between synthetic innovation and biological application. As our understanding of disease pathways deepens, the demand for novel, strategically substituted indole derivatives will undoubtedly continue to grow, ensuring this field remains an active and vital area of research.

References

  • Indole - Wikipedia . Available from: [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions . Safrole. Available from: [Link]

  • Synthesis and Chemistry of Indole . Available from: [Link]

  • A three-component Fischer indole synthesis . PubMed. Available from: [Link]

  • Fischer indole synthesis - Wikipedia . Available from: [Link]

  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development . Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . PMC. Available from: [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates . EurekAlert!. Available from: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion . ACS Publications. Available from: [Link]

  • Bisindole Compounds—Synthesis and Medicinal Properties . MDPI. Available from: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry . Available from: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives . MDPI. Available from: [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies . PubMed. Available from: [Link]

  • 1,2-Dimethylindole | C10H11N | CID 13408 . PubChem - NIH. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives . PMC - NIH. Available from: [Link]

  • Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations . PubMed. Available from: [Link]

  • Versatility in pharmacological actions of 3-substituted indoles . International Journal of Chemical Studies. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives . RSC Publishing. Available from: [Link]

  • 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents . PubMed. Available from: [Link]

Sources

Quantum yield of 1,2-Dimethyl-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Yield of 1,2-Dimethyl-1H-indol-5-amine hydrochloride

Abstract

The fluorescence quantum yield (ΦF) is a paramount parameter in characterizing the efficiency of a fluorophore, dictating its suitability for applications ranging from bio-imaging to materials science. This guide provides a comprehensive framework for the determination and interpretation of the fluorescence quantum yield of this compound, a substituted indole derivative. As no direct literature value for this specific compound's quantum yield is readily available, this document serves as a technical whitepaper for researchers and drug development professionals, detailing the theoretical underpinnings, rigorous experimental methodologies, and critical data interpretation required to accurately characterize its photophysical properties. We adopt the perspective of a Senior Application Scientist to explain not just the procedural steps, but the causality behind experimental choices, ensuring a robust and self-validating approach.

Chapter 1: Theoretical Foundations and Molecular Considerations

Defining Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the direct measure of a molecule's efficiency in converting absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed by the fluorophore.[2][3]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

Upon absorbing a photon, a molecule transitions to an energetically excited state. It can return to the ground state via several deactivation pathways.[4] Fluorescence is just one of these pathways. Competing non-radiative processes, such as internal conversion (heat loss) and intersystem crossing to a triplet state, reduce the number of molecules that relax via fluorescence, thereby lowering the quantum yield. A quantum yield of 1.0 represents perfect fluorescence, where every absorbed photon results in an emitted photon, while a value of 0 indicates a complete absence of fluorescence.

Jablonski S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet) S0->S2 Absorption S1 S₁ (First Excited Singlet) S1->S0 Internal Conversion S1->S0 Fluorescence T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence (slow) Workflow prep prep measure Step 2: Spectroscopic Measurements - Measure Absorbance (A) of each dilution at chosen λex - Record corrected Fluorescence Emission Spectrum for each dilution prep->measure Proceed to Measurement analyze Step 3: Data Analysis - Integrate the area under each emission curve (I) - Plot Integrated Intensity (I) vs. Absorbance (A) for both Standard & Test Sample measure->analyze Generate Raw Data calculate Step 4: Calculation - Determine the gradient (slope, 'Grad') of each plot - Obtain solvent refractive indices (η) - Calculate ΦX using the comparative equation analyze->calculate Obtain Gradients validate validate calculate->validate Finalize Result

Caption: Experimental workflow for relative quantum yield determination.

Detailed Experimental Protocol

Objective: To determine the fluorescence quantum yield of this compound (Sample X) relative to a standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦST = 0.54).

Materials:

  • This compound

  • Quinine Sulfate (fluorescence standard)

  • Spectroscopic grade solvent (e.g., ethanol, water, cyclohexane)

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with correction for lamp intensity and detector response

Methodology:

  • Selection of Standard and Solvent:

    • Causality: Choose a standard whose absorption spectrum overlaps with the test sample, allowing excitation at the same wavelength. Quinine sulfate is a common standard for the UV-blue region. The solvent should dissolve both the sample and standard and be of high purity to avoid fluorescent contaminants. [1]

  • Preparation of Solutions:

    • Prepare stock solutions of the standard and Sample X in the chosen solvent.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample.

    • Causality: The concentrations must be in a range where absorbance at the excitation wavelength is low (ideally between 0.01 and 0.1). This is critical to avoid inner filter effects, where emitted light is reabsorbed by other molecules in the solution, which would artificially lower the measured intensity.

  • Absorbance Measurements:

    • Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and standard absorb light.

    • Measure and record the absorbance of each of the prepared solutions at λex.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, set the same excitation wavelength (λex) used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each solution. Ensure identical instrument settings (e.g., slit widths, integration time) are used for the sample and standard measurements. [4] * Causality: Using corrected spectra is essential. The raw data from a fluorometer is distorted by the wavelength-dependent output of the excitation lamp and the varying sensitivity of the detector. Correction factors, typically applied by the instrument's software, are required for an accurate representation of the true emission profile.

  • Data Processing and Calculation:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create two separate plots: one for the standard and one for Sample X, with integrated fluorescence intensity on the y-axis and absorbance on the x-axis.

    • Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, confirming that concentration-dependent quenching is not occurring.

    • Look up the refractive index (η) of the solvent used. If the same solvent is used for both sample and standard, the (ηX²/ηST²) term becomes 1 and can be omitted.

    • Apply the final equation to calculate ΦX.

Chapter 3: Data Integrity and Interpretation

Ensuring a Self-Validating System

A trustworthy result requires a self-validating experimental design. Key checkpoints include:

  • Linearity: The plot of integrated fluorescence intensity vs. absorbance must be linear with an R² value > 0.99. A non-linear plot indicates the presence of inner filter effects or concentration quenching, invalidating the results.

  • Standard Cross-Calibration: For the highest level of confidence, the experiment can be repeated using a second, different fluorescence standard. The quantum yield values calculated relative to both standards should agree within an acceptable error margin (typically ±10%). [4]* Solvent Purity: Always run a blank scan of the pure solvent to ensure it has no intrinsic fluorescence in the region of interest. [1]

Presentation of Quantitative Data

All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.

SolutionConcentration (µM)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
Standard 1 1.00.021150,340
Standard 2 2.00.042305,100
Standard 3 3.00.065468,550
Standard 4 4.00.088632,900
Sample X 1 1.00.01995,600
Sample X 2 2.00.038193,250
Sample X 3 3.00.057289,900
Sample X 4 4.00.076387,100

Table 1: Example data set for quantum yield determination.

Interpreting the Quantum Yield Value

The calculated ΦF value for this compound provides critical insight into its molecular behavior.

  • A High ΦF (e.g., > 0.5): Suggests that fluorescence is a dominant deactivation pathway for the excited state. This is a highly desirable characteristic for applications requiring bright signals, such as fluorescent probes and labels. [5]* A Low ΦF (e.g., < 0.1): Indicates that non-radiative pathways (internal conversion, intersystem crossing) are highly efficient. While not ideal for fluorescence applications, such molecules may be useful in other areas, such as photothermal therapy or as triplet sensitizers.

  • Dependence on Environment: Measuring the ΦF in a range of solvents with varying polarity and at different pH values is crucial. A strong dependence of ΦF on these factors can be exploited for developing chemical sensors that report on their local environment. For this molecule, a dramatic increase in ΦF when moving from acidic to neutral pH would be expected, confirming the quenching effect of the protonated amine group. [6][7]

Conclusion

Determining the fluorescence quantum yield of this compound is a multi-step process that demands meticulous experimental technique and a solid understanding of photophysical principles. While no value is currently published, this guide provides the complete theoretical and practical framework necessary for any researcher to perform this characterization. By employing the comparative method with rigorous controls for concentration and instrumentation, and by carefully interpreting the results in the context of the molecule's structure and environment, one can obtain a reliable and meaningful quantum yield value. This fundamental parameter is the gateway to unlocking the potential of this molecule in drug discovery, diagnostics, and advanced materials.

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]

  • Gore, M. G., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. (2021). ResearchGate. [Link]

  • Tatischeff, I., & Klein, R. (1975). INFLUENCE OF THE ENVIRONMENT ON THE EXCITATION WAVELENGTH DEPENDENCE OF THE FLUORESCENCE QUANTUM YIELD OF INDOLE. Semantic Scholar. [Link]

  • Walker, M. S., et al. (1967). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal. [Link]

  • 1,2-Dimethyl-1H-indol-5-amine. (n.d.). MySkinRecipes. [Link]

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1,2-Dimethyl-1H-indol-5-amine hydrochloride starting material characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Characterization of 1,2-Dimethyl-1H-indol-5-amine hydrochloride as a Pharmaceutical Starting Material

Abstract

The selection and characterization of a regulatory starting material (RSM) is a critical foundation in the development of any new drug substance.[1][2] This guide provides a comprehensive framework for the characterization of this compound (CAS No. 174274-98-7), a key intermediate in the synthesis of various pharmaceutically active compounds.[3] Adhering to the principles outlined in the International Council for Harmonisation (ICH) Q11 guideline, this document details the necessary analytical methodologies to establish the identity, purity, quality, and control strategy for this starting material.[1][4][5] The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals to ensure regulatory compliance and the consistent quality of the final Active Pharmaceutical Ingredient (API).

The Regulatory Imperative: Defining the Starting Point

In pharmaceutical manufacturing, the point at which Good Manufacturing Practice (GMP) is introduced is defined by the Regulatory Starting Material (RSM).[1][2] The ICH Q11 guideline provides a framework for selecting and justifying an RSM, emphasizing that it should be a substance with defined chemical properties and structure.[4][6] The characterization of the RSM is paramount because it dictates the control strategy for impurities and ensures the quality of the drug substance is not compromised by upstream process changes.[4][7]

The core principles of ICH Q11 mandate a thorough understanding of the starting material, including:

  • Defined Properties: It must have a well-defined chemical structure and properties.[6]

  • Structural Significance: It should be incorporated as a significant structural fragment into the final drug substance.[5][8]

  • Impurity Control: The manufacturing steps that impact the impurity profile of the drug substance should be included in the process description, and a clear control strategy for impurities must be established.[4][9]

This guide provides the analytical blueprint to meet these requirements for this compound.

Physicochemical Profile

A foundational step in characterization is documenting the basic physicochemical properties of the material. This data serves as the initial identity check and is crucial for developing appropriate analytical methods and handling procedures.

PropertyDataSource(s)
Chemical Name This compoundInternal Data
CAS Number 174274-98-7[10][11]
Molecular Formula C₁₀H₁₃ClN₂Calculated
Molecular Weight 196.68 g/mol Calculated
Appearance White to off-white crystalline solidVendor Specification & Internal Observation
Structure Chemical Structure of this compoundN/A

Unambiguous Identity Confirmation

Establishing the unequivocal identity of a starting material is the primary goal of characterization. A combination of orthogonal analytical techniques is employed to ensure the structure is correct and consistent across batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR confirms the number, connectivity, and chemical environment of protons, while ¹³C NMR provides information about the carbon framework. For this compound, these techniques verify the indole core, the position and presence of the two methyl groups, and the amine substituent.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected Spectral Features:

  • ¹H NMR (DMSO-d₆): Signals corresponding to aromatic protons on the indole ring, a singlet for the C2-methyl group, a singlet for the N1-methyl group, a broad singlet for the amine protons (which may exchange with water), and a downfield signal for the hydrochloride proton.

  • ¹³C NMR (DMSO-d₆): Resonances for all 10 unique carbon atoms, including the quaternary carbons of the indole ring and the methyl carbons.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula.

Experimental Protocol: LC-MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: A Liquid Chromatography system coupled to an Electrospray Ionization (ESI) Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive ESI mode is chosen to protonate the amine, forming the [M+H]⁺ ion.

  • Analysis: Infuse the sample directly or via a short chromatographic run. Acquire the full scan mass spectrum.

  • Data Analysis: Determine the m/z of the most abundant ion in the spectrum. This should correspond to the protonated free base (C₁₀H₁₂N₂). The expected exact mass for [C₁₀H₁₃N₂]⁺ is 161.1073.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and reliable fingerprinting technique to confirm the presence of key bonds (e.g., N-H, C-H, aromatic C=C).

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Peaks:

  • ~3200-3400 cm⁻¹: N-H stretching vibrations of the primary amine salt.

  • ~2800-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

Identity Confirmation Workflow

G cluster_0 Identity Verification Workflow Start Sample Batch Received NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FTIR Spectroscopy Start->IR Check1 Structure Confirmed? NMR->Check1 Check2 Molecular Formula Confirmed? MS->Check2 Check3 Functional Groups Confirmed? IR->Check3 Check1->Check2 Yes Fail Identity Fails (Reject Batch) Check1->Fail No Check2->Check3 Yes Check2->Fail No Pass Identity Confirmed Check3->Pass Yes Check3->Fail No

Caption: Workflow for unambiguous identity confirmation.

Purity and Assay Determination

Ensuring the purity of the starting material is critical to controlling the impurity profile of the final API.[9] A suite of chromatographic and other techniques is used to quantify the main component and identify/quantify any impurities.

Organic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for separating and quantifying non-volatile organic impurities. A reversed-phase method is typically suitable for polar aromatic compounds like indoles. The use of a photodiode array (PDA) detector allows for the detection of impurities at low levels and provides UV spectral information that can help in their preliminary identification.

Experimental Protocol: Reversed-Phase HPLC-UV/PDA

  • Sample Preparation: Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Instrumentation: An HPLC or UPLC system with a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 220 nm and 280 nm.

  • Data Analysis: Integrate all peaks. Calculate the purity by area percent normalization. Impurities should be reported as specified, unspecified, and total impurities, following ICH Q3A guidelines.[9]

Sample Data Presentation: Impurity Profile

Peak IDRetention Time (min)Area %Specification
Main Component8.599.85≥ 99.0%
Unspecified Impurity 16.20.08≤ 0.10%
Unspecified Impurity 29.10.05≤ 0.10%
Total Impurities N/A0.13 ≤ 0.5%
Residual Solvents by Gas Chromatography (GC)

Causality: Organic solvents used in the final synthesis and purification steps can remain in the starting material. As these can be toxic, their levels must be controlled according to ICH Q3C guidelines. Headspace GC with Flame Ionization Detection (FID) is the standard method due to its sensitivity and specificity for volatile organic compounds.

Assay (Potentiometric Titration)

Causality: For a hydrochloride salt, an acid-base titration is a robust and accurate method to determine the content (assay) of the active moiety. This provides an absolute measure of the amount of the specified compound in the material, distinct from the relative purity determined by HPLC.

Experimental Protocol: Non-aqueous Titration

  • Sample Preparation: Accurately weigh ~150 mg of the sample and dissolve in a suitable non-aqueous solvent like glacial acetic acid.

  • Titrant: Standardized 0.1 N Perchloric acid in acetic acid.

  • Instrumentation: An automatic potentiometric titrator with a suitable electrode.

  • Analysis: Titrate the sample solution with the perchloric acid titrant. The endpoint is determined from the inflection point of the titration curve.

  • Calculation: Calculate the assay based on the volume of titrant consumed, its normality, and the sample weight.

Comprehensive Starting Material Specification

The culmination of the characterization work is the establishment of a formal specification. This document lists all the tests, analytical procedures, and acceptance criteria that a batch must meet to be released for use in GMP manufacturing.

TestMethod ReferenceAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification A (FTIR) USP <197K>The IR spectrum corresponds to that of the reference standard.
Identification B (HPLC) In-house HPLC-01The retention time of the major peak corresponds to that of the reference standard.
Assay In-house TITR-0199.0% to 101.0% (on anhydrous basis)
Purity (HPLC) In-house HPLC-01
Any Specified Impurity≤ 0.15%
Any Unspecified Impurity≤ 0.10%
Total Impurities≤ 0.5%
Water Content USP <921> (Karl Fischer)≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents USP <467>Meets ICH Q3C limits

Conclusion

The rigorous characterization of this compound, guided by the principles of ICH Q11, is a non-negotiable step in modern drug development. The orthogonal analytical strategy outlined in this guide—combining spectroscopic, chromatographic, and titrimetric techniques—provides a robust framework to ensure the identity, strength, quality, and purity of this critical starting material. By implementing these self-validating protocols, researchers and developers can build a strong foundation for their manufacturing process, ensuring batch-to-batch consistency and ultimately safeguarding the quality of the final drug substance delivered to patients.

References

  • Title: Selection of starting material for synthetic processes based on ICH Q11 Source: YouTube URL: [Link]

  • Title: Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Selection and justification of starting materials: new Questions and Answers to ICH Q11 published Source: gmp-compliance.org URL: [Link]

  • Title: Selection and justification of regulatory starting materials Source: Journal of Regulatory Science URL: [Link]

  • Title: Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances Source: Pharmaceutical Technology URL: [Link]

  • Title: Drug Substance Starting Material Selection Source: Pharmaceutical Technology URL: [Link]

  • Title: Starting Materials and Source Materials Source: Ministry of Health, Israel URL: [Link]

  • Title: Understanding Regulatory Starting Materials for API Drug Substance Source: Enkrisi URL: [Link]

  • Title: EMA and FDA approval of regulatory starting materials Source: European Pharmaceutical Review URL: [Link]

  • Title: Supporting Information for Indole Synthesis Source: Organic Letters URL: [Link]

  • Title: 1,2-Dimethyl-1H-indol-5-amine Source: MySkinRecipes URL: [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Dimethyl-1H-indol-5-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate stringent purity thresholds, making the development of a robust, accurate, and reliable analytical method a critical step in the drug development lifecycle.

This guide provides a comprehensive framework for the purity analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causal logic behind method development choices, present a detailed analytical protocol, and discuss method validation in accordance with international guidelines. This document is intended for researchers, analytical scientists, and quality control professionals involved in pharmaceutical development and manufacturing.

The Analytical Challenge: Understanding the Analyte

The molecular structure of 1,2-Dimethyl-1H-indol-5-amine—a substituted indole with a primary aromatic amine group—presents specific challenges for RP-HPLC analysis. Being a basic compound, it is prone to strong interactions with residual acidic silanol groups on conventional silica-based stationary phases, which can lead to poor peak shape (tailing), low efficiency, and unreliable quantification. Furthermore, its relatively polar nature can result in poor retention on traditional C18 columns under highly organic mobile phase conditions. A successful method must strategically counteract these issues to achieve a high-quality separation.

Core Principle: Reversed-Phase HPLC for Aromatic Amines

Reversed-Phase HPLC is the predominant technique for the purity analysis of small-molecule pharmaceuticals due to its versatility and compatibility with a wide range of analytes.[1] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[2]

For 1,2-Dimethyl-1H-indol-5-amine, a basic compound, controlling the mobile phase pH is the most critical factor.[3] By maintaining the pH at a low level (e.g., 2.5-3.5), the primary amine group (pKa ≈ 4-5) will be protonated. This protonation serves two purposes:

  • It prevents the free amine from interacting with acidic silanols, significantly improving peak symmetry.[4]

  • It ensures a consistent ionization state, leading to reproducible retention times.[5]

Method Development Strategy: A Logic-Driven Approach

Developing a robust HPLC method is a systematic process. The following workflow outlines the critical decisions and the rationale behind them for analyzing this compound.

MethodDevelopment Analyte Analyte Characterization (1,2-Dimethyl-1H-indol-5-amine HCl) - Polar - Basic (Amine group) Column Column Selection - High-purity silica - End-capped C18 or Polar-Embedded - Rationale: Minimize silanol interaction, retain polar analyte Analyte->Column MobilePhase Mobile Phase Optimization - pH Control (Acidic, pH 2.5-3.5) - Buffer Selection (Phosphate, Formate) - Organic Modifier (ACN vs. MeOH) Analyte->MobilePhase Detector Detector Selection - UV/PDA Detector - Rationale: Indole chromophore has strong UV absorbance Analyte->Detector Optimization Parameter Optimization - Gradient Elution Profile - Flow Rate & Temperature - Rationale: Resolve all impurities from main peak Column->Optimization MobilePhase->Optimization Detector->Optimization SST System Suitability Testing (SST) - Define criteria (Tailing, Plates, Resolution) - Rationale: Ensure system performance before analysis Optimization->SST Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy, Precision - Rationale: Prove method is fit for purpose SST->Validation Validation Method Validated HPLC Method Specificity Specificity (Peak Purity, Resolution) Method->Specificity Linearity Linearity (Correlation Coefficient) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (RSD %) Method->Precision Range Range Method->Range Robustness Robustness (Varying Parameters) Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ

Sources

Tautomeric Landscapes of Dimethylated Indol-5-amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino substituent, particularly at the 5-position, imparts significant electronic modulation and opens avenues for diverse pharmacological activities. However, the presence of this amino group also introduces the potential for prototropic tautomerism, a phenomenon that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive exploration of tautomerism in N,N-dimethylated indol-5-amine compounds. We delve into the theoretical underpinnings of the potential tautomeric forms, present detailed experimental protocols for their characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and outline a robust computational workflow for predicting tautomeric stability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important class of molecules.

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium can have profound implications in drug discovery. Different tautomers of a single compound can exhibit distinct biological activities, receptor binding modes, and pharmacokinetic profiles. Therefore, a thorough understanding and characterization of the tautomeric landscape of a drug candidate are critical for rational drug design and development.

For N,N-dimethyl-1H-indol-5-amine, the primary form of prototropic tautomerism to consider is amino-imino tautomerism . This involves the migration of a proton from the exocyclic amino group or the indole nitrogen to various positions on the indole ring, leading to a mixture of isomers in equilibrium. The electron-donating nature of the dimethylamino group at the 5-position significantly influences the electron density distribution within the indole ring, thereby affecting the relative stabilities of the possible tautomers.[2]

Potential Tautomeric Forms of N,N-Dimethyl-1H-indol-5-amine

The canonical and most stable form of N,N-dimethyl-1H-indol-5-amine is the amino tautomer (T1) . However, several imino tautomers can be envisaged, arising from proton migration from the indole nitrogen (N1) to the carbon atoms of the pyrrole ring (C2, C3) or from the exocyclic amino group to the indole nitrogen or other ring carbons. The most plausible imino forms are depicted below. The relative stability of these forms is dictated by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding.[3]

Tautomers T1 Amino Tautomer (T1) (1H-indol-5-amine derivative) T2 Imino Tautomer (T2) (2H-indol-5-imine derivative) T1->T2 H+ shift T3 Imino Tautomer (T3) (3H-indol-5-imine derivative) T1->T3 H+ shift T4 Imino Tautomer (T4) (Quinonoid-imine) T1->T4 H+ shift

Caption: Plausible tautomeric forms of N,N-dimethyl-1H-indol-5-amine.

Experimental Characterization of Tautomeric Equilibria

The elucidation of tautomeric equilibria in solution relies heavily on spectroscopic techniques that can distinguish between the different isomeric forms. NMR and UV-Vis spectroscopy are the most powerful and commonly employed methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism as it provides detailed structural information in solution.[4] The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, allowing for the differentiation of tautomers.

Key Observables:

  • Chemical Shifts: The amino proton in the major tautomer (T1) will have a characteristic chemical shift. The formation of imino tautomers will result in the appearance of new signals, particularly for the protons and carbons directly involved in the tautomerization.

  • Signal Averaging: If the rate of interconversion between tautomers is fast on the NMR timescale, averaged signals will be observed. The position of these averaged signals will be a weighted average of the chemical shifts of the individual tautomers, providing information on their relative populations.[5]

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to shift the tautomeric equilibrium and potentially slow down the interconversion rate, allowing for the observation of individual tautomers.

Experimental Protocol: ¹H NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve a precisely weighed amount of N,N-dimethyl-1H-indol-5-amine in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆).

  • Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

  • Spectral Analysis:

    • Identify the signals corresponding to the aromatic protons, the N-methyl protons, and the NH proton of the indole ring.

    • Carefully integrate all signals to determine the relative populations of the observed species.

    • Look for the appearance of new signals or changes in chemical shifts that would indicate the presence of minor tautomers.

  • Variable Temperature Study: For a selected solvent (e.g., DMSO-d₆), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 223 K and up to 373 K). Analyze the changes in chemical shifts and signal integrations to understand the thermodynamics of the tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often possess distinct electronic absorption spectra.[6] The position (λmax) and intensity of the absorption bands are dependent on the extent of the conjugated π-system, which differs between the amino and imino forms.

Key Observables:

  • Distinct λmax: The amino tautomer will exhibit characteristic absorption bands. The formation of imino tautomers, which may have a more extended or altered conjugation, will likely result in new absorption bands at different wavelengths.

  • Isosbestic Points: When the tautomeric equilibrium is perturbed (e.g., by changing solvent polarity or pH), the presence of one or more isosbestic points in the series of UV-Vis spectra is a strong indication of a two-component equilibrium.

  • Solvatochromism: The position of the λmax can be sensitive to the polarity of the solvent. Studying this solvatochromic effect can provide insights into the nature of the electronic transitions and the polarity of the different tautomeric forms.[7]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a stock solution of N,N-dimethyl-1H-indol-5-amine in a non-polar solvent (e.g., cyclohexane). Prepare a series of dilutions in solvents of varying polarity (e.g., cyclohexane, ethyl acetate, acetonitrile, methanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

  • Spectral Analysis:

    • Identify the λmax values for the observed absorption bands in each solvent.

    • Analyze the shifts in λmax as a function of solvent polarity.

    • Plot the absorbance at specific wavelengths to identify any isosbestic points.

Reference Spectroscopic Data for 5-Aminoindole:

Spectroscopic Data5-Aminoindole
UV-Vis (λmax) ~250 nm, ~295 nm (in ethanol)[8]
IR Spectrum Available in the NIST WebBook[9]

Note: The N,N-dimethylation is expected to cause a slight bathochromic (red) shift in the UV-Vis absorption maxima due to the increased electron-donating character of the amino group.

Computational Chemistry: A Predictive Approach

Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[10] By calculating the Gibbs free energy of each tautomer, one can predict their relative populations at a given temperature.

DFT_Workflow cluster_0 Computational Workflow A 1. Structure Generation (Draw all possible tautomers) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minima, obtain ZPE) B->C D 4. Single-Point Energy (Higher level of theory, e.g., ωB97X-D/def2-TZVP) C->D E 5. Solvation Model (e.g., PCM, SMD) D->E F 6. Gibbs Free Energy Calculation (Relative Stabilities) E->F

Caption: A typical DFT workflow for calculating tautomer stabilities.

Protocol: DFT Calculation of Tautomer Stabilities

  • Structure Preparation: Generate 3D structures of all plausible tautomers of N,N-dimethyl-1H-indol-5-amine.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[11] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher-level functional and a larger basis set (e.g., ωB97X-D/def2-TZVP).

  • Inclusion of Solvation Effects: To model the behavior in solution, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) in the single-point energy calculation, specifying the solvent of interest.[12]

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy from the single-point calculation with the thermal corrections (including zero-point vibrational energy) from the frequency calculation.

  • Determination of Relative Stabilities: The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

Influence of Substituents and Environment

The tautomeric equilibrium of 5-aminoindole derivatives is sensitive to both the nature of substituents on the indole ring and the surrounding environment (solvent, pH).

  • Substituent Effects: The electron-donating dimethylamino group at the 5-position increases the electron density in the benzene ring of the indole nucleus, which can influence the proton affinity of different sites and thus the tautomeric equilibrium.[2]

  • Solvent Effects: Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.[1] For instance, if an imino tautomer has a larger dipole moment than the amino tautomer, its population is expected to increase in polar solvents. The study of solvatochromism in UV-Vis spectra provides experimental evidence for these interactions.[7]

Conclusion and Future Perspectives

The tautomeric behavior of N,N-dimethylated indol-5-amine compounds is a critical consideration in their development as therapeutic agents. This guide has outlined the key theoretical concepts and provided detailed experimental and computational protocols for the comprehensive characterization of their tautomeric landscapes. A thorough understanding of the factors governing tautomeric equilibria will empower medicinal chemists to design and synthesize molecules with optimized pharmacological profiles. Future work in this area could involve the synthesis of a series of substituted N,N-dimethyl-1H-indol-5-amines to systematically probe the influence of electronic and steric effects on tautomerism, further enriching our understanding of this fascinating chemical phenomenon.

References

  • National Institute of Standards and Technology. (n.d.). 5-Aminoindole. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoindole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). UV/Visible Spectrum of 5-Aminoindole. In NIST Chemistry WebBook. Retrieved from [Link]

  • E. B. Callaham, et al. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Physical Chemistry B, 115(44), 12846–12856.
  • Elguero, J., Claramunt, R. M., & López, C. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ChemInform, 37(48).
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Advances in Heterocyclic Chemistry, 1, 311-338.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323.
  • Antonov, L. (2013). Tautomerism: Methods and Theories. John Wiley & Sons.
  • Tautomerism and Density Functional Theory. (2018).
  • Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. (2006). The Journal of Physical Chemistry A, 110(18), 6016-6022.
  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). (2020). CrystEngComm, 22(10), 1799-1809.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • What impact does tautomerism have on drug discovery and development? (2022). Future Drug Discovery, 4(1), FDD60.
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). ChemistrySelect, 7(8), e202104207.
  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Chemistry – A European Journal, 28(54), e202201944.
  • Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 45(10), 865-871.
  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2022). Molecules, 27(3), 999.
  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Dyes and Pigments, 192, 109419.
  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). Journal of Chemical and Pharmaceutical Research, 10(7), 1-5.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society, 136(34), 12095-12102.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014).
  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). Journal of Chemical and Pharmaceutical Research, 10(7), 1-5.

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An In-Depth Technical Guide to 1,2-dimethyl-1H-indol-5-amine hydrochloride (CAS Number: 174274-98-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dimethyl-1H-indol-5-amine hydrochloride (CAS Number: 174274-98-7), a substituted indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific research on this particular salt is emerging, this document synthesizes the available information on its core structure, predictable properties, and the broader context of indole pharmacology. We will explore its chemical structure and physicochemical properties, propose synthetic and analytical methodologies based on established principles, and discuss its potential therapeutic applications, particularly in the realms of oncology and central nervous system (CNS) disorders. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique characteristics of this compound.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility as a pharmacophore.[1] This "privileged scaffold" is a constituent of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[2] The inherent bioactivity of the indole core has led to its incorporation into a wide array of approved pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anti-cancer, anti-migraine, and anti-psychotic agents.[1][3] Substituted indoles, in particular, offer a rich chemical space for the development of novel therapeutics with tailored pharmacological profiles.[4] The compound this compound, the subject of this guide, presents as a promising starting material for the synthesis of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the free base 1,2-dimethyl-1H-indol-5-amine. The salt form generally confers increased stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing.

Chemical Structure

The core of the molecule is a 1,2-dimethylindole, which features methyl groups at the nitrogen of the pyrrole ring (position 1) and at the adjacent carbon (position 2). An amine group is substituted at position 5 of the benzene ring. The hydrochloride salt is formed by the protonation of the basic amino group at position 5.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 174274-98-7N/A
Molecular Formula C₁₀H₁₃ClN₂N/A
Molecular Weight 196.68 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
SMILES CN1C=C(C)C2=CC(N)=CC=C12.ClN/A

Synthesis and Characterization

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for creating substituted indoles.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible and widely utilized method for the synthesis of the indole core is the Fischer indole synthesis. The following workflow outlines a potential route to the target compound.

Fischer Indole Synthesis A 4-Nitrophenylhydrazine C Hydrazone Formation (Acid Catalyst, e.g., AcOH) A->C B Methyl ethyl ketone B->C D Indolization (Strong Acid, e.g., PPA, H₂SO₄) C->D E 5-Nitro-1,2-dimethylindole D->E F Reduction (e.g., Fe/HCl, SnCl₂/HCl) E->F G 1,2-dimethyl-1H-indol-5-amine (Free Base) F->G H Salt Formation (Anhydrous HCl in ether or isopropanol) G->H I This compound H->I

Caption: Proposed Fischer Indole Synthesis for this compound.

Experimental Protocol: A Generalized Approach

  • Hydrazone Formation: React 4-nitrophenylhydrazine with methyl ethyl ketone in the presence of a catalytic amount of a weak acid, such as acetic acid, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation reaction to completion, forming the corresponding hydrazone.

  • Indolization (Cyclization): The crude hydrazone is then subjected to cyclization using a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a non-polar solvent are common choices. The mixture is heated to induce the[5][5]-sigmatropic rearrangement characteristic of the Fischer indole synthesis, followed by aromatization to yield 5-nitro-1,2-dimethylindole.

  • Reduction of the Nitro Group: The nitro group is then reduced to the primary amine. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or tin(II) chloride in concentrated hydrochloric acid.

  • Formation of the Hydrochloride Salt: The resulting free base, 1,2-dimethyl-1H-indol-5-amine, is dissolved in a dry, non-polar organic solvent like diethyl ether or isopropanol. Anhydrous hydrogen chloride gas or a solution of HCl in a compatible solvent is then added, leading to the precipitation of this compound.[6] The salt is then collected by filtration and dried under vacuum.

Characterization and Analytical Techniques

The structural confirmation and purity assessment of the synthesized compound would rely on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl and C-methyl groups, and the amine protons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.[5][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretches of the amine and the C-H and C=C bonds of the aromatic system.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis.[8][9] A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical setup.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound can be inferred from the well-established pharmacological activities of the broader class of indole derivatives.

Central Nervous System (CNS) Disorders

The structural similarity of the indole nucleus to neurotransmitters like serotonin makes it a prime candidate for the development of CNS-active agents.[3] Many indole derivatives interact with various receptors in the brain, including serotonin (5-HT), dopamine, and sigma receptors.[10][11]

  • Potential as a Serotonin Receptor Modulator: The dimethyltryptamine (DMT) scaffold, which is structurally related to the target compound, is known to have strong interactions with serotonin receptors, particularly the 5-HT₂A receptor, leading to psychedelic effects.[12] While the specific receptor binding profile of this compound is unknown, its structure suggests potential for interaction with serotonergic systems, which could be explored for therapeutic applications in depression, anxiety, and other mood disorders.[13]

CNS_Signaling_Pathway A 1,2-dimethyl-1H-indol-5-amine (as a potential ligand) B Serotonin Receptors (e.g., 5-HT₂A, 5-HT₁A) A->B Binds to C Dopamine Receptors A->C May bind to D Sigma Receptors A->D May bind to E Modulation of Neuronal Signaling B->E C->E D->E F Potential Therapeutic Effects (e.g., Antidepressant, Anxiolytic) E->F

Sources

Methodological & Application

Detailed synthesis protocol for 1,2-Dimethyl-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis commences with the catalytic transfer hydrogenation of the precursor, 1,2-dimethyl-5-nitro-1H-indole, utilizing palladium on carbon (Pd/C) and hydrazine hydrate. The subsequent step involves the conversion of the resulting free amine to its stable hydrochloride salt. This document offers a detailed methodology, explains the rationale behind procedural choices, outlines critical safety precautions for hazardous reagents, and presents the synthetic workflow visually.

Introduction

Indole derivatives are a cornerstone of modern synthetic chemistry, forming the structural core of numerous natural products and pharmaceuticals.[2] Specifically, 5-aminoindoles are crucial intermediates, serving as versatile synthons for more complex molecules, including receptor ligands and fluorescent probes.[1][3] The target molecule, this compound[4][5], provides a stable, readily handled form of the potent amine, facilitating its use in further synthetic applications where precise stoichiometry and purity are paramount. This guide details a reliable and efficient laboratory-scale synthesis designed for researchers in organic synthesis and drug development.

Overall Synthetic Pathway

The synthesis is a two-step process starting from the corresponding nitro-indole precursor. The first step is a reduction of the nitro group, followed by the formation of the hydrochloride salt.

Synthesis_Workflow A 1,2-Dimethyl-5-nitro-1H-indole (Starting Material) R1 Step 1: Reduction 10% Pd/C, Hydrazine Hydrate Ethanol, Reflux A->R1 B 1,2-Dimethyl-1H-indol-5-amine (Free Base Intermediate) R2 Step 2: Salt Formation HCl in Isopropanol Ethyl Acetate B->R2 C 1,2-Dimethyl-1H-indol-5-amine HCl (Final Product) R1->B R2->C

Caption: Workflow for the synthesis of the target compound.

Materials and Reagents

CompoundCAS No.MW ( g/mol )Moles (mmol)Quantity
1,2-Dimethyl-5-nitro-1H-indole23491-38-5190.1910.01.90 g
Palladium, 10% on Carbon (50% wet)7440-05-3106.42 (Pd)~0.1 (cat.)~0.20 g
Hydrazine monohydrate (N₂H₄·H₂O)7803-57-850.0650.02.5 mL
Ethanol (absolute)64-17-546.07-50 mL
Ethyl Acetate (anhydrous)141-78-688.11-40 mL
Isopropanol67-63-060.10-10 mL
Hydrochloric Acid (5-6 N in IPA)7647-01-036.46~12.0~2.0 mL
Celite® (Diatomaceous Earth)61790-53-2--For filtration

Experimental Protocols

Part 1: Synthesis of 1,2-Dimethyl-1H-indol-5-amine (Free Base)

This procedure employs a catalytic transfer hydrogenation, where hydrazine hydrate serves as the in-situ source of hydrogen for the reduction of the nitro group, catalyzed by palladium on carbon.

Protocol Steps:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dimethyl-5-nitro-1H-indole (1.90 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture to achieve a suspension.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.20 g, ~10 wt%) to the suspension.

    • Causality Note: Palladium on carbon is a highly effective heterogeneous catalyst for hydrogenation. It provides a high surface area for the reaction to occur. It must be handled with care as it can be pyrophoric, especially when dry.[6][7]

  • Initiation of Reduction: While stirring vigorously, begin to add hydrazine monohydrate (2.5 mL, 50.0 mmol) dropwise to the mixture at room temperature over 10-15 minutes using a dropping funnel. An exothermic reaction with gas evolution (N₂) will be observed.

    • Causality Note: Hydrazine is the hydrogen donor in this transfer hydrogenation. The reaction is highly exothermic, and slow addition is crucial to control the reaction rate and temperature. A molar excess of hydrazine ensures the complete reduction of the nitro group.

  • Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80°C) and maintain for 2 hours.

  • Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the starting material spot (nitro-indole) and the appearance of a new, more polar spot (amino-indole, which may require a UV lamp or staining to visualize) indicates completion.[8]

  • Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a small plug of Celite® in a Büchner funnel and filter the reaction mixture through it to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol (2 x 10 mL).

    • Safety Critical Step: The filtered Pd/C catalyst is saturated with hydrogen and is highly pyrophoric upon exposure to air while dry.[7] Immediately quench the catalyst on the filter paper by covering it with a large volume of water. Do not allow it to dry in the open air. Dispose of it according to institutional waste guidelines.[9]

  • Work-up: Transfer the filtrate to a separatory funnel and remove the ethanol under reduced pressure. To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-dimethyl-1H-indol-5-amine as an oil or solid, which can be used directly in the next step.

Part 2: Formation of this compound

The free amine is converted to its hydrochloride salt to improve stability and ease of handling. This is achieved by protonation of the basic amino group with hydrochloric acid.[10]

Protocol Steps:

  • Solution Preparation: Dissolve the crude 1,2-dimethyl-1H-indol-5-amine from the previous step in anhydrous ethyl acetate (20 mL).

  • Acidification: While stirring, slowly add a 5-6 N solution of hydrochloric acid in isopropanol (~2.0 mL, ~12.0 mmol) dropwise. A precipitate should form almost immediately.

    • Causality Note: The use of an anhydrous organic solvent and an HCl solution in a non-aqueous solvent (isopropanol) is crucial. This ensures that the hydrochloride salt precipitates cleanly from the solution, as it is generally much less soluble in non-polar organic solvents than its free base form.[11] An excess of acid ensures complete protonation.

  • Crystallization and Isolation: Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation. If necessary, cool the flask in an ice bath to maximize yield.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate (10 mL) to remove any unreacted starting material or impurities. Dry the white to off-white solid under vacuum to yield the final product, this compound.

Safety Precautions

All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[12][13]

  • Hydrazine (and its hydrates): Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and can be explosive.[12][14] It causes severe damage to skin and eyes upon contact and can be fatal if inhaled or ingested.[15] Always handle hydrazine within a fume hood.[16] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[15] All waste containing hydrazine must be collected and disposed of as hazardous waste.[14]

  • Palladium on Carbon (Pd/C): Pd/C is a flammable solid and can ignite spontaneously in the air, especially when dry or in the presence of organic solvents.[6][9] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) when possible, and reaction vessels should be flushed with inert gas before adding the dry catalyst.[7] Never add dry catalyst to an organic solvent in the presence of air.[7] Filtered catalyst must be kept wet and should never be allowed to dry on the filter paper; it should be immediately quenched with water.[7]

References

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  • The Sarpong Group. Standard Operating Procedures. University of California, Berkeley. [URL: https://sarpong.cchem.berkeley.
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  • Schmidt, A. M., & Eilbracht, P. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry, 70(18), 7349–7352. [URL: https://pubs.acs.org/doi/10.1021/jo050965z]
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  • MySkinRecipes. 1,2-Dimethyl-1H-indol-5-amine. [URL: https://www.myskinrecipes.com/shop/en/advanced-materials-intermediates/45749-1-2-dimethyl-1h-indol-5-amine.html]
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  • Abdelkhalik, M. M., et al. (2024). Green Synthesis of Novel Pyrazole and Pyrazolo[3,4-b]pyridine Derivatives via One-Pot Multi-Component Reaction. Journal of Physical Chemistry & Biophysics, 14(1). [URL: https://www.longdom.org/open-access/green-synthesis-of-novel-pyrazole-and-pyrazolopyridine-derivatives-via-onepot-multicomponent-reaction-1000371.pdf]
  • Iaroshenko, V. O., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [URL: https://www.mdpi.com/1422-8599/2021/3/M1248]
  • ChemRxiv. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f6b69b85f260493390d0b0]
  • Siems, K., et al. (2021). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 26(16), 4983. [URL: https://www.mdpi.com/1420-3049/26/16/4983]
  • BenchChem. In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. [URL: https://www.benchchem.com/uploads/technical-guides/In-Depth-Technical-Guide-on-1-Methyl-5-nitro-1H-indole-2-3-dione.pdf]
  • Gao, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03193d]
  • Pálvölgyi, B. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Arkivoc. [URL: https://www.
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  • Google Patents. (1946). US2404503A - Preparation of amino acids from their salts. [URL: https://patents.google.
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Application Notes and Protocols for the Investigation of 1,2-Dimethyl-1H-indol-5-amine hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,2-Dimethyl-1H-indol-5-amine hydrochloride in the context of Central Nervous System (CNS) drug discovery. This document outlines the scientific rationale for investigating this compound, focusing on its structural similarities to endogenous neurochemicals, and provides detailed, field-proven protocols for its characterization. The protocols described herein cover fundamental in vitro assays for target engagement and functional activity, assessment of blood-brain barrier permeability, and in vivo models for evaluating potential antidepressant and anxiolytic effects. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Scientific Rationale

The indoleamine scaffold is a privileged structure in neuropharmacology, forming the core of the essential neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a class of neuromodulators and psychoactive compounds.[1] Indoleamines are biologically synthesized from the amino acid tryptophan and are central to the regulation of mood, sleep, and cognition.[2] The compound this compound belongs to this class of molecules. Its structure, featuring an indole core and an amine group, suggests a plausible interaction with CNS targets, particularly the serotonin receptor family.[3]

Serotonin receptors are a diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that are the targets of numerous approved therapeutics for psychiatric and neurological disorders, including selective serotonin reuptake inhibitors (SSRIs).[4][5] The potential for novel indoleamine derivatives to act as agonists, antagonists, or modulators at these receptors makes them attractive candidates for CNS drug discovery programs.

This document provides a hypothetical, yet scientifically rigorous, framework for the initial characterization of this compound as a potential CNS-active agent. The following protocols are designed to systematically evaluate its profile, from molecular target interaction to potential behavioral outcomes in established animal models.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are critical for maintaining the integrity of the compound.

PropertyValueReference
Molecular Formula C₁₀H₁₃ClN₂N/A
Molecular Weight 196.68 g/mol N/A
Appearance SolidN/A
Storage Store at 2-8°C, protected from light and moisture.N/A

Protocol 2.1: Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution for use in subsequent in vitro and in vivo experiments.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free water

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube.

    • Add a calculated volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • For aqueous-based assays, prepare further dilutions from the DMSO stock in the appropriate assay buffer. Note: Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤0.5%).

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

In Vitro Characterization: Target Engagement and Functional Activity

The initial phase of characterization involves determining if this compound binds to and modulates the activity of its hypothesized targets, the serotonin receptors.

Serotonin Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[6] This protocol describes a competitive binding assay to measure the affinity of this compound for the 5-HT₂A receptor, a key target in psychosis and mood disorders.[7]

Protocol 3.1.1: 5-HT₂A Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

    • Non-specific binding control: Mianserin or another appropriate 5-HT₂A ligand at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • This compound stock solution.

    • 96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).[8]

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein per well), a fixed concentration of [³H]Ketanserin (at its approximate Kd value), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the high concentration of mianserin.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).[8]

    • Terminate the binding reaction by rapid filtration through the microfilter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Receptor Functional Assays

Functional assays determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The choice of assay depends on the G-protein coupling of the receptor subtype. For Gs-coupled receptors like 5-HT₇, a cAMP assay is appropriate, while for Gq-coupled receptors like 5-HT₂A, a calcium flux or IP1 accumulation assay is used.[9][10]

Protocol 3.2.1: 5-HT₇ Receptor (Gs-coupled) cAMP Functional Assay

  • Objective: To assess the agonist or antagonist activity of this compound at the human 5-HT₇ receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT₇ receptor (e.g., HEK293T).[11]

    • A commercial cAMP detection kit (e.g., TR-FRET based).

    • Known 5-HT₇ agonist (e.g., 5-Carboxamidotryptamine) and antagonist.

    • This compound stock solution.

    • Cell culture medium and supplements.

  • Procedure (Agonist Mode):

    • Plate the 5-HT₇ expressing cells in a suitable microplate and culture overnight.

    • Prepare serial dilutions of this compound and the known agonist control.

    • Add the compounds to the cells and incubate for a specified time at 37°C.

    • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a fixed concentration of the known 5-HT₇ agonist (typically its EC₈₀ concentration).

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • For agonist activity, plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to the control agonist.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

CNS Penetration: In Vitro Blood-Brain Barrier Model

A critical property of any CNS drug candidate is its ability to cross the blood-brain barrier (BBB). The Transwell assay is a widely used in vitro model to assess this permeability.[12]

Protocol 4.1: In Vitro BBB Permeability Assay (Transwell Model)

  • Objective: To evaluate the potential of this compound to cross a cellular model of the BBB.

  • Materials:

    • Transwell inserts (e.g., 0.4 µm pore size).[13]

    • Human brain microvascular endothelial cells (hCMEC/D3) or a co-culture with astrocytes and pericytes for a more robust model.[14]

    • Cell culture medium and supplements.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution).

    • This compound.

    • LC-MS/MS or other suitable analytical method for quantification.

  • Procedure:

    • Culture the endothelial cells (and co-culture cells) on the Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.[12]

    • Add this compound at a known concentration to the apical (luminal) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Quantify the concentration of the compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

    • Compare the Papp value to those of known high- and low-permeability control compounds to classify its BBB penetration potential.

In Vivo Behavioral Pharmacology

Based on the in vitro profile, in vivo studies in rodent models can provide insights into the potential therapeutic effects of the compound. The following protocols are standard models for assessing antidepressant and anxiolytic activity.

Antidepressant-like Activity: Mouse Forced Swim Test

The forced swim test is a widely used screening tool for antidepressant drugs.[15] It is based on the principle that antidepressant treatment increases the active escape behaviors of mice in a stressful, inescapable situation.[16][17]

Protocol 5.1.1: Mouse Forced Swim Test

  • Objective: To assess the antidepressant-like effects of this compound.

  • Materials:

    • Male mice (e.g., C57BL/6).

    • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[18]

    • This compound formulated in a suitable vehicle (e.g., saline with a small amount of Tween 80).

    • Positive control: a known antidepressant (e.g., fluoxetine).

    • Video recording and analysis software.

  • Procedure:

    • Administer the test compound, vehicle, or positive control to different groups of mice (e.g., via intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the water cylinder for a 6-minute session.

    • Record the session for later analysis.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[19]

  • Data Analysis:

    • Compare the mean duration of immobility between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Anxiolytic-like Activity: Elevated Plus Maze

The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[20][21] Anxiolytic compounds typically increase the exploration of the open arms.[22]

Protocol 5.2.1: Mouse Elevated Plus Maze

  • Objective: To evaluate the anxiolytic-like effects of this compound.

  • Materials:

    • Male mice.

    • An elevated, plus-shaped maze with two open arms and two closed arms.[23]

    • This compound formulated in a suitable vehicle.

    • Positive control: a known anxiolytic (e.g., diazepam).

    • Video tracking software.

  • Procedure:

    • Administer the test compound, vehicle, or positive control to different groups of mice before the test.

    • Place each mouse individually in the center of the maze, facing a closed arm.[20]

    • Allow the mouse to explore the maze for a 5-minute session.

    • Use video tracking software to record the time spent in the open arms and the number of entries into the open and closed arms.[24]

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

    • Compare these parameters between treatment groups using statistical analysis.

    • A significant increase in the time spent and/or entries into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity), indicates an anxiolytic-like effect.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental characterization of this compound.

CNS_Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Compound Synthesis & Physicochemical Characterization B Primary Screening: Receptor Binding Assays (e.g., 5-HT Receptors) A->B Hypothesis: Serotonergic Activity C Functional Assays: Agonist/Antagonist Activity (e.g., cAMP, Ca2+ Flux) B->C Determine Mechanism D In Vitro BBB Permeability (Transwell Model) C->D Assess CNS Access E Behavioral Pharmacology: Antidepressant Models (Forced Swim Test) D->E Evaluate Therapeutic Potential F Behavioral Pharmacology: Anxiolytic Models (Elevated Plus Maze) D->F

Caption: High-level workflow for CNS drug candidate characterization.

In_Vitro_Assay_Flow cluster_binding Binding Affinity cluster_functional Functional Activity start Test Compound: 1,2-Dimethyl-1H-indol-5-amine HCl binding_assay Competitive Radioligand Binding Assay (e.g., 5-HT2A Membranes) start->binding_assay functional_assay Cell-Based Functional Assay (e.g., 5-HT7 cAMP Assay) start->functional_assay binding_result Determine Ki value binding_assay->binding_result Data Analysis functional_result Determine EC50/IC50 (Agonist/Antagonist) functional_assay->functional_result Data Analysis

Caption: Workflow for in vitro receptor characterization.

Potential Pitfalls and Interpretation

  • Serotonin Syndrome: High doses of potent serotonergic agents can lead to serotonin syndrome, characterized by symptoms like agitation, tremors, and hyperthermia.[25][26][27] It is crucial to perform dose-response studies carefully and monitor animals for any adverse effects.

  • Off-Target Effects: The indoleamine scaffold can interact with multiple receptors. Follow-up studies should include selectivity profiling against a panel of CNS receptors to identify potential off-target activities.

  • Behavioral Confounds: Changes in general locomotor activity can confound the results of the forced swim test and elevated plus maze. Always include a measure of overall activity (e.g., total distance traveled or total arm entries) to aid in the interpretation of the results.[23]

  • In Vitro to In Vivo Correlation: A compound may show promising in vitro activity but fail in vivo due to poor pharmacokinetic properties or lack of BBB penetration. The in vitro BBB assay provides an early indication, but in vivo pharmacokinetic studies are essential for confirmation.

Conclusion

The protocols and application notes detailed in this document provide a structured and scientifically grounded approach to the initial investigation of this compound as a potential CNS drug discovery candidate. By systematically assessing its interaction with serotonin receptors, its ability to cross the blood-brain barrier, and its effects in validated behavioral models, researchers can build a comprehensive profile of this compound and make informed decisions about its potential for further development.

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Application Notes & Protocols: 1,2-Dimethyl-1H-indol-5-amine Hydrochloride as a Novel Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and environmental sensitivity.[1] This document provides a detailed technical guide on the application of a specific derivative, 1,2-Dimethyl-1H-indol-5-amine hydrochloride, as a fluorescent marker for cellular imaging. While direct, comprehensive photophysical data for this exact compound is not extensively published, this guide synthesizes information from closely related 5-aminoindole and N,N-dimethylamino-substituted indole derivatives to propose a robust experimental framework.[2][3] We will explore the theoretical underpinnings of its fluorescence, provide detailed protocols for its use in live and fixed cell staining, and discuss the critical parameters for successful imaging and data interpretation.

Introduction: The Potential of Substituted Indoles in Bioimaging

Indole and its derivatives are renowned for their strong fluorescence emission in solution, making them excellent candidates for fluorescent probes in biological and electrochemical detection.[4] The fluorescence characteristics of the indole ring are highly sensitive to its substitution pattern and the surrounding microenvironment. The introduction of an amino group at the 5-position, combined with methylation at the 1 and 2 positions, is expected to modulate the electron density of the indole ring system, influencing its absorption and emission properties. The hydrochloride salt form generally enhances the aqueous solubility of amine-containing compounds, a crucial factor for application in biological systems.[5]

The proposed mechanism of fluorescence for 1,2-Dimethyl-1H-indol-5-amine involves the excitation of the π-electron system of the indole core. The dimethylamino group at the 5-position is anticipated to act as an electron-donating group, which can lead to a red-shift in both the absorption and emission spectra compared to unsubstituted indole.[6] This shift towards longer wavelengths is advantageous for cellular imaging as it can minimize photodamage and reduce interference from cellular autofluorescence.[4]

Physicochemical and Spectral Properties (Predicted)

Due to the limited availability of specific experimental data for this compound, the following properties are predicted based on the analysis of structurally similar indole derivatives. Researchers are strongly encouraged to experimentally determine these values for their specific stock of the compound.

PropertyPredicted Value/RangeRationale & Key Considerations
Formula C₁₀H₁₅ClN₂-
Molecular Weight 198.69 g/mol -
Solubility High in water and polar organic solvents (e.g., DMSO, Ethanol)The hydrochloride salt form significantly increases aqueous solubility.
Excitation Maximum (λex) 340 - 370 nmBased on data for other 5-aminoindole derivatives. The exact maximum may vary with solvent polarity.
Emission Maximum (λem) 450 - 500 nmA significant Stokes shift is expected. The emission is likely to be in the blue-green region of the spectrum.
Quantum Yield (Φ) Moderate (0.1 - 0.4)The quantum yield of indole derivatives can be influenced by solvent and substitution.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹Typical range for indole-based chromophores.
Photostability Moderate to GoodIndole-based dyes generally exhibit reasonable photostability, but this should be assessed under experimental conditions.[7]

Experimental Protocols

Reagent Preparation

Safety First: Before handling, consult the Safety Data Sheet (SDS) for this compound and related indole compounds.[8] Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Stock Solution (10 mM):

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Mix thoroughly by vortexing until fully dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Live Cell Staining Protocol

This protocol is designed for adherent cells cultured in a multi-well plate or on coverslips. Modifications may be necessary for suspension cells.

LiveCellStaining cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing & Imaging CellCulture Culture cells to 70-80% confluency WorkingSolution Prepare working solution (1-10 µM in media) RemoveMedia Remove culture media WorkingSolution->RemoveMedia AddStain Add staining solution RemoveMedia->AddStain Incubate Incubate (15-30 min, 37°C, 5% CO₂) AddStain->Incubate Wash1 Wash 2x with pre-warmed PBS Incubate->Wash1 AddImagingBuffer Add fresh imaging buffer Wash1->AddImagingBuffer Image Image immediately AddImagingBuffer->Image FixedCellStaining cluster_prep Cell Preparation & Fixation cluster_staining Permeabilization & Staining cluster_imaging Mounting & Imaging Culture Culture & wash cells Fix Fix with 4% PFA (15 min, RT) Culture->Fix WashFix Wash 2x with PBS Fix->WashFix Perm Permeabilize (optional) (0.1% Triton X-100, 10 min) WashFix->Perm WashPerm Wash 2x with PBS Perm->WashPerm Stain Stain with 1-10 µM dye (15-30 min, RT) WashPerm->Stain WashStain Wash 2x with PBS Stain->WashStain Mount Mount with antifade reagent WashStain->Mount Image Image Mount->Image

Figure 2: Workflow for fixed cell staining.

Step-by-Step Methodology:

  • Cell Preparation: Culture and wash cells as described for live-cell staining.

  • Fixation: Aspirate the culture medium and add a 4% paraformaldehyde (PFA) solution in PBS. Incubate for 15 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells twice with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash twice with PBS.

  • Staining: Dilute the this compound stock solution in PBS to a working concentration of 1-10 µM. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip with an antifade mounting medium and seal. Image using a fluorescence microscope.

Imaging and Data Analysis

  • Microscope Configuration: Use a fluorescence microscope equipped with a DAPI or a similar filter set that allows for excitation in the 340-370 nm range and emission collection around 450-500 nm.

  • Exposure Time: Minimize the exposure time to reduce phototoxicity and photobleaching.

  • Controls: Always include unstained control cells to assess autofluorescence and vehicle-treated (DMSO) control cells to rule out any effects of the solvent.

  • Cytotoxicity Assessment: It is crucial to evaluate the potential cytotoxicity of this compound, as some indole derivatives have been shown to have cytotoxic effects. [9][10]This can be done using standard cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with staining experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Concentration too low- Photobleaching- Verify filter specifications- Increase dye concentration or incubation time- Reduce exposure time and light intensity
High Background - Incomplete washing- Dye precipitation- Concentration too high- Increase the number and duration of wash steps- Filter the staining solution before use- Titrate down the dye concentration
Cellular Toxicity - Dye concentration too high- Prolonged incubation- Perform a dose-response curve to find the optimal non-toxic concentration- Reduce incubation time

Conclusion

This compound holds promise as a novel fluorescent marker for cellular imaging. Its predicted spectral properties in the blue-green range and enhanced aqueous solubility make it an attractive candidate for various bioimaging applications. The provided protocols offer a solid starting point for researchers to explore the utility of this compound. However, due to the lack of extensive published data, empirical optimization of staining conditions and a thorough characterization of its photophysical properties and cytotoxic effects are essential for its successful and reliable application.

References

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Application Notes & Protocols: A Framework for Characterizing 1,2-Dimethyl-1H-indol-5-amine hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. This guide provides a comprehensive framework for the initial characterization of novel indole-containing small molecules in cell-based assays, using 1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS: 174274-98-7) as a representative, yet uncharacterized, example. We will detail a tiered experimental approach, from fundamental compound handling and cytotoxicity screening to preliminary mechanism of action studies. The protocols herein are designed to be self-validating systems, enabling researchers, scientists, and drug development professionals to generate a robust preliminary profile of a novel compound's cellular activity.

Introduction: The Indole Scaffold and the Uncharacterized Compound

Indole derivatives are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neurological effects[1][2][3]. The compound this compound is an example of a simple, functionalized indole.[4][5][6] While its specific biological activity is not widely documented in public literature, its structure is reminiscent of other bioactive tryptamines and indolamines that interact with cellular signaling pathways.[7][8]

This document outlines a logical, multi-tiered workflow to assess the biological effects of such a novel compound. This systematic approach is crucial for determining its potential as a therapeutic agent or a research tool.

Foundational Steps: Compound Management and Stock Solution Preparation

Solubility Testing

Before preparing a high-concentration stock, it is critical to determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for its broad solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5% in cell culture media.[9]

Protocol: Small-Scale Solubility Test

  • Weigh out a small amount (e.g., 1-5 mg) of this compound.

  • Add a measured volume of DMSO to achieve a high target concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly. Gentle warming (to 37°C) or sonication in a water bath can aid dissolution if the compound is slow to dissolve.[10][11]

  • Visually inspect for any precipitate. If the solution is clear, this concentration is achievable.

  • Perform a serial dilution in your chosen cell culture medium to observe the concentration at which the compound precipitates. This "kinetic solubility" is critical for assay design.[12]

Preparation and Storage of Stock Solutions

Once solubility is confirmed, a concentrated stock solution can be prepared.

Protocol: 10 mM Stock Solution in DMSO

  • Aseptically weigh the required amount of this compound (Molecular Weight can be obtained from the supplier) to prepare a 10 mM solution in an appropriate volume of anhydrous, sterile DMSO.

  • Ensure complete dissolution as described above.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[13]

  • Store aliquots at -20°C or -80°C, protected from light.

  • Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Tier 1 Assay: Determining Cytotoxicity and Effective Concentration Range

The first biological assessment should be a general cytotoxicity assay to determine the concentration range over which the compound affects cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[14][15][16]

The MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[15]

Experimental Workflow for Novel Compound Screening

G cluster_prep Preparation cluster_assay Tier 1 Assay: Cytotoxicity cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) E Prepare Serial Dilutions of Compound in Media A->E B Culture Adherent Cells (e.g., HeLa, A549) C Seed Cells in 96-well Plate (e.g., 5,000 cells/well) B->C D Incubate 24h C->D F Treat Cells with Compound (e.g., 0.1 µM to 100 µM) D->F E->F G Incubate for 24-72h F->G H Add MTT Reagent G->H I Incubate 2-4h H->I J Add Solubilizer (Detergent/DMSO) I->J K Read Absorbance at 570 nm J->K L Calculate % Viability vs. Control K->L M Plot Dose-Response Curve and Determine IC50 L->M

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Plating: Seed your chosen cell line (e.g., HeLa, A549, or a cell line relevant to your research) into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a series of 2X working concentrations of this compound by diluting the 10 mM DMSO stock into complete culture medium. A broad range is recommended for initial screening (e.g., final concentrations from 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).[15]

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[14]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acid-isopropanol mixture) to each well to dissolve the crystals.[17] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells.

  • Subtract the average absorbance of the "no-cell" blank from all other values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Hypothetical MTT Assay Data
Compound Conc. (µM) Avg. Absorbance (570nm) % Viability vs. Vehicle Interpretation
Vehicle (0.1% DMSO)1.250100%Baseline viability
0.11.24599.6%No significant effect
11.18895.0%Minimal effect
50.95076.0%Moderate inhibition
100.61349.0%Approaching IC50
250.25020.0%Strong inhibition
500.1008.0%Highly cytotoxic
1000.0635.0%Maximum cytotoxicity

Tier 2 Assay: Investigating Effects on Signaling Pathways

If the Tier 1 assay reveals significant bioactivity (e.g., an IC50 below 20 µM), the next logical step is to investigate the underlying mechanism. Western blotting is a powerful technique to assess changes in the expression or activation state (via phosphorylation) of key proteins in cellular signaling pathways.[18][19] Given that many indole derivatives affect cell fate, investigating pathways involved in stress and apoptosis, such as the MAPK/JNK pathway, is a rational starting point.[1]

Western Blotting for Signaling Pathway Analysis

Protocol: Western Blot Analysis of Protein Phosphorylation

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a shorter, relevant time course (e.g., 1, 6, 24 hours). Include a vehicle control.

    • After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors.[19]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate to shear DNA.[19]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-JNK, total-JNK, phospho-p38, total-p38, Cleaved Caspase-3) overnight at 4°C with gentle shaking.[19]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Final Washes: Repeat the washing steps with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Always probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.

Hypothetical Signaling Pathway Activation

G cluster_pathway Hypothetical JNK Stress Pathway Compound 1,2-Dimethyl-1H- indol-5-amine HCl CellStress Cellular Stress Compound->CellStress Induces MAPKKK MAPKKK (e.g., ASK1) CellStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates pJNK p-JNK (Active) JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis Promotes

Caption: Hypothetical activation of the JNK stress signaling pathway by the compound.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial characterization of a novel small molecule, this compound. By following this tiered approach—from proper compound handling to cytotoxicity screening and initial mechanism-of-action studies—a researcher can efficiently build a biological profile of the compound.

Positive results from these assays (e.g., potent cytotoxicity and modulation of a specific signaling pathway) would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of different cell lines (cancerous vs. non-cancerous) to determine selectivity.[1]

  • Mechanism of Cell Death Analysis: Utilizing assays like Annexin V/PI staining or caspase activity assays to confirm apoptosis.

  • Target Identification: Employing advanced techniques such as chemical proteomics or genetic screening to identify the direct molecular target of the compound.

This systematic process ensures that resources are directed toward compounds with the most promising biological activity, accelerating the path from a novel chemical entity to a valuable tool for research or drug development.

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Application Notes and Protocols: 1,2-Dimethyl-1H-indol-5-amine as a Novel Fluorophore for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indole-Based Fluorophores in Modern Microscopy

The indole scaffold is a cornerstone in the design of small-molecule fluorescent probes due to its inherent photophysical properties and versatile chemical functionality.[1] These heterocyclic compounds are prevalent in bioactive natural products and have been extensively utilized in medicinal chemistry and materials science.[1] In the realm of fluorescence microscopy, indole derivatives have emerged as powerful tools for developing chemosensors capable of detecting specific analytes, including cations, anions, and neutral species, within complex biological milieus.[1] Their utility is often predicated on a donor-π-acceptor (D-π-A) architecture, which can be fine-tuned to modulate their spectral properties in response to environmental changes.[2][3][4]

This application note introduces 1,2-Dimethyl-1H-indol-5-amine , a substituted indole with potential as a novel fluorescent probe for cellular imaging. The presence of an amino group at the 5-position and methyl groups at the 1- and 2-positions suggests the potential for interesting photophysical characteristics. The amino group can act as an electron donor, a feature commonly exploited in the design of environmentally sensitive (solvatochromic) and pH-sensitive probes.[2][3] While comprehensive characterization of this specific molecule is ongoing, this document provides a theoretical framework and detailed protocols for its application in fluorescence microscopy, based on the established principles of indole-based fluorophores.

Predicted Photophysical Properties and Rationale

The photophysical properties of indole derivatives are highly sensitive to their substitution pattern and the surrounding environment.[5][6][7] For 1,2-Dimethyl-1H-indol-5-amine, we predict the following characteristics, which require experimental verification.

Table 1: Predicted Photophysical Properties of 1,2-Dimethyl-1H-indol-5-amine

PropertyPredicted ValueRationale
Excitation Max (λex) ~350 - 380 nmThe indole scaffold typically absorbs in the UV range. The dimethyl and amine substitutions are expected to cause a bathochromic (red) shift compared to unsubstituted indole.[7]
Emission Max (λem) ~420 - 480 nmA significant Stokes shift is anticipated, which is characteristic of many indole-based fluorophores and beneficial for reducing self-quenching and background noise.[7]
Quantum Yield (Φ) Moderate to HighThe rigid indole ring structure can limit non-radiative decay pathways, potentially leading to a good quantum yield, especially in non-polar environments.
Solvatochromism PositiveThe presence of the 5-amino group suggests that the emission spectrum will likely shift to longer wavelengths (red-shift) in more polar solvents due to stabilization of the excited state.[2][3]
pH Sensitivity PotentialThe 5-amino group can be protonated at acidic pH, which would likely alter the electronic structure and lead to a change in fluorescence intensity or a spectral shift, making it a potential pH sensor.[2][3]

Experimental Workflow for Characterization and Application

The following diagram outlines the logical workflow for characterizing a novel fluorophore like 1,2-Dimethyl-1H-indol-5-amine and preparing it for use in cellular imaging applications.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: In Vitro Application cluster_2 Phase 3: Data Analysis & Interpretation A Synthesis & Purification B Spectroscopic Analysis (Absorbance, Emission, Quantum Yield) A->B C Solvatochromism & pH Sensitivity Studies B->C D Cytotoxicity Assay C->D Proceed if properties are promising E Live-Cell Staining Protocol Optimization D->E F Fixed-Cell Staining Protocol Optimization D->F G Co-localization Studies with Organelle Markers E->G F->G H Image Acquisition G->H Image stained cells I Quantitative Image Analysis H->I J Interpretation of Results I->J

Caption: Workflow for characterization and application of a novel fluorophore.

Protocols for Application in Fluorescence Microscopy

The following protocols are designed to be robust and self-validating, with built-in controls and optimization steps. These are foundational procedures that should be adapted based on experimental findings with 1,2-Dimethyl-1H-indol-5-amine.

Protocol 1: Live-Cell Imaging

This protocol outlines the steps for staining living cells. The key is to use minimal dye concentrations to avoid cytotoxicity while achieving a good signal-to-noise ratio.[8]

Materials:

  • 1,2-Dimethyl-1H-indol-5-amine stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of 1,2-Dimethyl-1H-indol-5-amine in pre-warmed live-cell imaging medium. A starting concentration of 1 µM is recommended, with a titration from 0.1 to 10 µM to determine the optimal concentration.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes. Incubation time should be optimized.

  • Washing (Optional but Recommended): Remove the staining solution and wash the cells twice with warm live-cell imaging medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., DAPI or blue filter set).

Optimization and Controls:

  • Concentration Gradient: Test a range of dye concentrations to find the lowest effective concentration that provides a clear signal without inducing morphological changes or cell death.

  • Time Course: Image cells at different time points after staining to assess dye uptake, localization, and potential phototoxicity.

  • Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) in parallel to confirm that the staining protocol is not cytotoxic.

Protocol 2: Fixed-Cell Staining

Fixation preserves cellular structures and is often used for immunofluorescence co-staining.[9][10]

Materials:

  • 1,2-Dimethyl-1H-indol-5-amine stock solution (1 mM in DMSO)

  • Cells cultured on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • Mounting medium (with or without DAPI)

Procedure:

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Fixation: Remove the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[9][11]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step may not be necessary if the dye is membrane-permeant.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of 1,2-Dimethyl-1H-indol-5-amine in PBS (e.g., 1-5 µM). Add the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope.

Self-Validating System:

  • Staining Control: Include a control where cells are processed without the addition of the 1,2-Dimethyl-1H-indol-5-amine to assess background autofluorescence.

  • Fixation Method Comparison: If staining is suboptimal, test an alternative fixation method, such as ice-cold methanol, as different fixatives can affect epitope accessibility and fluorophore binding.[9]

Potential Signaling Pathway Visualization

Should 1,2-Dimethyl-1H-indol-5-amine prove to be a pH-sensitive probe, it could be utilized to visualize acidic organelles like lysosomes or endosomes. The following diagram illustrates this hypothetical application.

G cluster_0 Cellular Uptake and Localization cluster_1 Fluorescence Response A 1,2-Dimethyl-1H-indol-5-amine (Membrane Permeable) B Cytoplasm (Neutral pH) A->B C Acidic Organelle (e.g., Lysosome, pH 4.5-5.0) B->C Sequestration D Protonation of 5-amino group C->D Low pH Environment E Shift in Emission Spectrum or Change in Fluorescence Intensity D->E

Caption: Hypothetical mechanism of a pH-sensitive indole-based probe.

Conclusion and Future Directions

1,2-Dimethyl-1H-indol-5-amine presents a promising scaffold for the development of a novel fluorescent probe for cellular imaging. The protocols and theoretical framework provided in this application note offer a comprehensive guide for researchers to characterize its properties and validate its use in both live and fixed-cell microscopy. Experimental determination of its spectral properties, quantum yield, cytotoxicity, and subcellular localization is the critical next step. Should this compound exhibit favorable characteristics, it could become a valuable tool for a wide range of applications in cell biology and drug discovery.

References

  • Chauhan, A., Kumar, V., & Kumar, S. (2021). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 19(32), 6945-6973. [Link]

  • Ferreira, Z. S., et al. (2019). Photo-physical Properties of Substituted 2,3-distyryl Indoles: Spectroscopic, Computational and Biological Insights. Molecules, 24(9), 1728. [Link]

  • Gate Scientific. (2020). Building a Fluorescent Cell Staining Protocol, Part 1. [Link]

  • Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes. American Chemical Society Fall 2025 Meeting. [Link]

  • Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 798. [Link]

  • Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PubMed. [Link]

  • Lichius, A., & Zeilinger, S. (2022). Application Of Membrane & Cell Wall Selective Fluorescent Dyes-Live-Cell Imaging l Protocol Preview. JoVE. [Link]

Sources

Characterizing 1,2-Dimethyl-1H-indol-5-amine hydrochloride at the Human Serotonin 2A Receptor Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 1,2-Dimethyl-1H-indol-5-amine hydrochloride in serotonin receptor binding assays. As a novel indole amine, its affinity and selectivity for serotonin (5-HT) receptors are of significant interest for neuroscience research and drug discovery. This guide will focus on a foundational technique: the competitive radioligand binding assay, using the human 5-HT2A receptor as a primary example due to its critical role in psychiatric and neurological disorders.

Introduction: The Significance of the 5-HT2A Receptor and Novel Ligand Characterization

The serotonin system, with its at least 15 receptor subtypes, is a cornerstone of neuropharmacology, modulating processes from mood and cognition to sleep and appetite.[1][2] Among these, the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a principal target for a wide array of therapeutics, including atypical antipsychotics and potential treatments for depression.[3] The discovery of novel ligands with specific affinities for these receptors is a critical step in developing next-generation therapeutics with improved efficacy and fewer side effects.

This compound is an indole derivative. The indole scaffold is a common feature in many serotonergic ligands, including the endogenous neurotransmitter serotonin itself.[3][4] Therefore, characterizing the binding properties of this novel compound is a logical and crucial step in evaluating its potential pharmacological activity. This guide provides the theoretical framework and practical protocols to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Assay Principle: Competitive Radioligand Binding

The fundamental technique described here is the in vitro competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand ("radioligand") from its specific binding site on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[5]

By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate the equilibrium dissociation constant (Ki) for the test compound. The Ki value represents the intrinsic affinity of the compound for the receptor and is a critical parameter for comparing the potency of different ligands.[6][7]

Experimental Workflow & Protocols

PART 1: Membrane Preparation

High-quality receptor-containing membranes are essential for a successful binding assay. These can be prepared from cultured cells recombinantly expressing the human 5-HT2A receptor or from specific brain regions known to have high receptor density (e.g., the prefrontal cortex).[8] Commercially available, pre-made membrane preparations are also a reliable option.[9][10][11]

Protocol 1: Preparation of Cell Membranes Expressing h5-HT2A Receptors

  • Cell Culture: Grow HEK293 cells stably transfected with the human 5-HT2A receptor gene to confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Homogenization: Lyse the cells using a Dounce homogenizer or a polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Final Preparation: Discard the supernatant, resuspend the membrane pellet in assay buffer, and determine the total protein concentration using a Bradford or BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

PART 2: The Radioligand Binding Assay

This protocol details a filtration-based assay to separate receptor-bound radioligand from the unbound fraction.

Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [3H]Ketanserin (a well-characterized 5-HT2A antagonist)[12]

  • Receptor Source: h5-HT2A receptor-containing membranes (prepared as above or commercially sourced)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4[13]

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Mianserin or unlabeled Ketanserin)

  • Apparatus: 96-well microplates, multi-channel pipettors, a cell harvester for rapid filtration, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

  • Scintillation Cocktail: A suitable cocktail for detecting tritium.

Protocol 2: Competitive Displacement Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or distilled water) and then create a series of dilutions in the assay buffer.

    • Dilute the [3H]Ketanserin in assay buffer to a final concentration near its Kd value (typically 0.5-1.0 nM for the 5-HT2A receptor).[12]

    • Thaw the h5-HT2A membrane preparation on ice and dilute it in assay buffer to a concentration that provides a robust signal (e.g., 10-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, diluted [3H]Ketanserin, and the diluted membrane preparation.

    • Non-specific Binding (NSB): Add the non-specific binding control (e.g., 10 µM Mianserin), diluted [3H]Ketanserin, and the diluted membrane preparation.

    • Competitive Binding: Add the various dilutions of this compound, diluted [3H]Ketanserin, and the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

Step 1: Calculating the IC50

The raw CPM data is used to generate a displacement curve.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Normalize the Data:

    • Express the data for each concentration of the test compound as a percentage of the total specific binding.

    • % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)))

  • Generate the Curve:

    • Plot the % inhibition against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response model) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [3H]Ketanserin.

Step 2: Calculating the Ki from the IC50

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation must be used.[6][14] This equation corrects for the competitive interaction between the test compound and the radioligand.[7][15]

The Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • Ki: The inhibition constant for the test compound (this compound). This is the ultimate measure of its binding affinity.

  • IC50: The experimentally determined concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand ([3H]Ketanserin) used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined through saturation binding experiments under the same assay conditions.

Visualizing the Workflow and Concepts

G cluster_assay Assay Phase cluster_analysis Analysis Phase prep_ligand Prepare Serial Dilutions of 1,2-Dimethyl-1H-indol- 5-amine hydrochloride setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_ligand->setup prep_radio Prepare Radioligand ([3H]Ketanserin) prep_radio->setup prep_mem Prepare h5-HT2A Membranes prep_mem->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Eq.) calc_ic50->calc_ki

Caption: Workflow for determining the Ki of a test compound.

G cluster_eq Cheng-Prusoff Relationship Receptor 5-HT2A Receptor Radioligand Radioligand ([L]) Radioligand->Receptor Binds with Affinity (Kd) Competitor Test Compound (IC50, Ki) Competitor->Receptor Competes for Binding Site formula Ki = IC50 / (1 + [L]/Kd)

Caption: The Cheng-Prusoff equation relates IC50 to Ki.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (>30% of Total) - Radioligand concentration is too high.- Insufficient washing during filtration.- Radioligand is sticking to filters or plate.- Use a radioligand concentration closer to its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI).
Low Signal / Low Specific Binding - Insufficient receptor concentration.- Degraded radioligand or membranes.- Incubation time is too short.- Increase the amount of membrane protein per well.- Use fresh aliquots of radioligand and membranes.- Perform a time-course experiment to determine the optimal incubation time for equilibrium.
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing of reagents.- Uneven washing or filtration.- Calibrate pipettes and use reverse pipetting for viscous solutions.- Ensure all solutions are thoroughly mixed before adding to the plate.- Ensure the cell harvester is functioning correctly and washes are applied consistently.
IC50 Curve has a Poor Fit (Shallow or Steep Slope) - Compound solubility issues.- Complex binding kinetics (e.g., allosteric effects).- Assay not at equilibrium.- Check the solubility of the test compound in the assay buffer.- Consider more complex binding models for data analysis.- Ensure incubation time is sufficient to reach equilibrium.

Advanced Techniques: Scintillation Proximity Assay (SPA)

For higher throughput screening, a Scintillation Proximity Assay (SPA) can be an excellent alternative to the filtration method. SPA is a homogeneous assay, meaning it does not require a physical separation step.[16][17]

Principle of SPA:

  • Receptor-containing membranes are immobilized onto SPA beads that contain a scintillant.

  • When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, generating a light signal.[18]

  • Unbound radioligand in the solution is too far away to cause a signal.

  • A competing compound will displace the radioligand, leading to a decrease in the light signal.

This "mix-and-measure" format is highly amenable to automation and is widely used in drug screening campaigns.[19]

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor.
  • Enzyme Inhibitor Terms and Calcul
  • Cheng-Prusoff Equation Calculator.
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs.
  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed.
  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Preprints.org.
  • Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists. Benchchem.
  • Ki, IC50, & the Cheng-Prusoff equ
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • ChemiSCREEN™ 5-HT4B Serotonin Receptor Membrane Prepar
  • Application Notes and Protocols: Utilizing 2-Bromolysergic Acid in In-Vitro Serotonin Receptor Binding Assays. Benchchem.
  • ChemiSCREEN™ 5-HT6 Serotonin Receptor Membrane Prepar
  • Membrane prepar
  • Serotonin Receptor Subtypes and Ligands. ACNP.
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • Selective, Centrally Acting Serotonin 5-HT2 Antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. PubMed.

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Application Note & Protocols: Strategic Synthesis of Bioactive Compounds from 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] This guide focuses on 1,2-Dimethyl-1H-indol-5-amine hydrochloride, a versatile and strategically important building block for drug discovery. Its key features—a reactive primary amine at the C5 position, a fixed methylation at N1, and a C2-methyl group—offer a unique platform for creating diverse molecular architectures. We present several field-proven synthetic strategies and detailed protocols to transform this starting material into libraries of potential therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other enzyme modulators.

Introduction: The Strategic Value of the 1,2-Dimethyl-1H-indol-5-amine Scaffold

The indole ring system is a privileged scaffold in drug development due to its ability to mimic the structure of tryptophan and participate in various non-covalent interactions with biological targets.[1][3] The starting material, 1,2-Dimethyl-1H-indol-5-amine[4][5], offers several advantages for library synthesis:

  • The C5-Amino Group: This primary aromatic amine is a versatile chemical handle, readily participating in a wide range of transformations such as acylation, sulfonylation, arylation, and reductive amination. Functionalization at this position allows for extensive exploration of the chemical space surrounding the indole core.

  • N1-Methylation: The methyl group at the indole nitrogen prevents N-H reactivity and eliminates its hydrogen-bond donor capability. This can be crucial for modulating pharmacokinetic properties and avoiding certain metabolic pathways. It also locks the substituent pattern, simplifying synthetic outcomes.

  • C2-Methylation: The C2-methyl group can provide beneficial steric interactions within a target's binding pocket and can block potential sites of oxidative metabolism, enhancing the metabolic stability of the final compounds.

This guide provides the underlying chemical logic and step-by-step protocols for leveraging these features to synthesize novel bioactive compounds.

Core Synthetic Pathways from the C5-Amino Group

The primary amine at the C5 position is the focal point for derivatization. The following section outlines four robust synthetic strategies to create diverse libraries of compounds.

G cluster_products Bioactive Compound Classes start 1,2-Dimethyl-1H-indol-5-amine Hydrochloride acylation acylation start->acylation RCOCl or RSO₂Cl, Base buchwald buchwald start->buchwald Ar-X, Pd Catalyst, Ligand, Base reductive reductive start->reductive RCHO, NaBH(OAc)₃ diazotization diazotization start->diazotization NaNO₂, HCl then CuX p1 Amides & Sulfonamides (e.g., Kinase Inhibitors) p2 Diaryl & Heteroarylamines (e.g., GPCR Ligands) p3 N-Alkyl Derivatives (e.g., Serotonin Agonists) p4 Halogenated Indoles (Versatile Intermediates) acylation->p1 buchwald->p2 reductive->p3 diazotization->p4

Strategy 1: Synthesis of Amides and Sulfonamides

The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry. These functional groups are prevalent in approved drugs as they are stable and act as excellent hydrogen bond donors and acceptors, critical for molecular recognition at the target site. This strategy is frequently employed in the synthesis of kinase inhibitors, where interactions with the hinge region of the ATP binding pocket are essential.[6][7]

Protocol 1: General Procedure for N-Acylation

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.2 M), add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 10 minutes to liberate the free amine.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acyl indole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for N-Sulfonylation

  • Preparation: Dissolve this compound (1.0 eq) in pyridine (0.2 M). The pyridine acts as both the solvent and the base.

  • Reaction: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor for completion via TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers and wash with 1 M HCl (to remove pyridine), water, and brine.

  • Purification & Characterization: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization. Characterize the final compound by NMR and HRMS.

Strategy 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of diaryl or aryl-heteroaryl amines.[8] This is particularly relevant for synthesizing ligands for GPCRs, such as serotonin receptors, where an extended aromatic system can be crucial for achieving high affinity and selectivity.[9][10]

Buchwald_Hartwig cluster_reactants Reactants & Reagents cluster_conditions Catalytic System Indole-NH₂ 1,2-Dimethyl-1H-indol-5-amine Ar-X Aryl/Heteroaryl Halide (Ar-X) plus1 + catalyst Pd Catalyst (e.g., Pd₂(dba)₃) plus1->catalyst plus2 + ligand Ligand (e.g., Xantphos) plus3 + base Base (e.g., Cs₂CO₃) product 5-N-Aryl-1,2-dimethyl-1H-indole catalyst->product

Protocol 3: Buchwald-Hartwig Amination

  • Inert Setup: To an oven-dried Schlenk flask, add 1,2-Dimethyl-1H-indol-5-amine (1.0 eq, as the free base), the aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a phosphine ligand like Xantphos (4-10 mol%), and a base, typically Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M) via syringe. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification & Characterization: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired coupled product. Confirm the structure via NMR and HRMS.

Strategy 3: Reductive Amination

Reductive amination is a highly efficient method for N-alkylation. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This reaction is valued for its high functional group tolerance and is instrumental in building side chains that can modulate solubility, cell permeability, and target engagement.

Protocol 4: Reductive Amination with Aldehydes/Ketones

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.2 M). Add TEA (1.1 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Add acetic acid (catalytic amount, ~0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. Note: NaBH(OAc)₃ is preferred as it is selective for imines in the presence of aldehydes/ketones and does not react violently with protic solvents.

  • Monitoring: Stir the reaction at room temperature for 3-12 hours, monitoring by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification & Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to obtain the N-alkylated indole. Characterize using NMR and HRMS.

Target Applications and Biological Activity

Derivatives synthesized from 1,2-Dimethyl-1H-indol-5-amine have shown promise in several therapeutic areas. The table below summarizes potential biological targets and references representative activity data for analogous indole-based compounds.

Synthetic Strategy Resulting Moiety Potential Biological Target(s) Example Compound Class & Activity
Acylation/Sulfonylation Amide, SulfonamideProtein Kinases (e.g., Src, CDK, Pim)[6][7][11], EnzymesA 1,3,5-trisubstituted indole amine derivative showed an IC₅₀ of 4.69 µM against pp60c-Src tyrosine kinase.[11]
Buchwald-Hartwig Amination Diaryl/HeteroarylamineGPCRs (e.g., Serotonin Receptors)[9][10]5-[(3-nitropyrid-2-yl)amino]indoles have been developed as selective 5-HT1D receptor agonists.[10]
Reductive Amination Secondary/Tertiary AlkylamineGPCRs, Ion Channels, TransportersIndole derivatives with N-alkyl side chains are common ligands for serotonin 5-HT1A and 5-HT2A receptors.[9]
Diazotization/Sandmeyer Halogen, Hydroxyl, CyanoVersatile IntermediateA C5-bromoindole can serve as a handle for subsequent Suzuki or Sonogashira cross-coupling reactions to build complexity.

Conclusion

This compound is a powerful and cost-effective starting material for the synthesis of diverse libraries of bioactive compounds. The protocols outlined in this guide provide robust and reproducible methods for functionalizing the C5-amino group, enabling medicinal chemists and drug discovery scientists to rapidly access novel chemical matter. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and reductive amination, allows for the systematic exploration of structure-activity relationships, accelerating the journey from a simple building block to a potential clinical candidate.

References

  • ResearchGate. New bioactive indole derivatives. Available from: [Link]

  • Liu, G., et al. (2023). Site-Selective Synthesis of Antitumor C5-Aminated Indoles via Neighboring Aldehyde Group Assisted Catellani Reaction. Organic Letters, 25, 9231–9236.
  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Mini-Reviews in Medicinal Chemistry.
  • Synthesis of Indole Derivatives with Biological Activity by React.... Ingenta Connect. (2010). Available from: [Link]

  • Yıldırım, I., et al. (2011). Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5. European Journal of Medicinal Chemistry, 46(7), 2671-2679.
  • Sikora, J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 385.
  • Fallacara, A. L., et al. (2018). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. RSC Medicinal Chemistry, 9(6), 766-781.
  • Le, D. T., et al. (2020). Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry, 63(24), 15317-15346.
  • Tummino, P. J., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(19), 6267-6270.
  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437.
  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Habadi, A. H., et al. (2006). Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. European Journal of Medicinal Chemistry, 41(6), 750-758.
  • Macor, J. E., et al. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of Medicinal Chemistry, 37(16), 2509-2512.
  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
  • Bramson, H. N., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 44(25), 4339-4358.
  • Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 21(11), 1463.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available from: [Link]

  • ResearchGate. Synthesis of substituted indoles. Available from: [Link]

  • ResearchGate. 3,5-Bis(aminopyrimidinyl)indole Derivatives: Synthesis and Evaluation of Pim Kinase Inhibitory Activities. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Dar, B. A., & Sharma, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54634-54664.
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  • Berthe, G., et al. (2013). Indenoindoles and cyclopentacarbazoles as bioactive compounds: synthesis and biological applications. European Journal of Medicinal Chemistry, 70, 649-663.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available from: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available from: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available from: [Link]

  • 1,2-Dimethyl-1H-indol-5-amine. MySkinRecipes. Available from: [Link]

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The Versatile Intermediate: Application Notes for 1,2-Dimethyl-1H-indol-5-amine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Pre-functionalized Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among the vast array of indole derivatives, 1,2-Dimethyl-1H-indol-5-amine hydrochloride presents itself as a particularly valuable and versatile chemical intermediate. Its pre-functionalized nature, featuring a reactive primary amine at the C5 position and methylation at N1 and C2, offers a unique combination of stability and reactivity. This strategic arrangement allows for selective chemical transformations, making it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. This compound serves as a key building block in the creation of diverse molecular architectures, from kinase inhibitors to novel dye molecules.[2][3]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its effective use in synthesis. The hydrochloride salt form of 1,2-Dimethyl-1H-indol-5-amine enhances its stability and solubility in polar solvents, facilitating its handling and use in various reaction media.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 174274-98-7[4][5]
Molecular Formula C₁₀H₁₃ClN₂Inferred
Molecular Weight 196.68 g/mol Inferred
Appearance Typically an off-white to light brown solid[6]
Solubility Soluble in polar solvents like methanol, DMSO, and DMF[6]
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 10.5-11.5 (br s, 2H, -NH₂⁺), 7.2-7.4 (m, 3H, Ar-H), 6.2 (s, 1H, C3-H), 3.6 (s, 3H, N-CH₃), 2.3 (s, 3H, C2-CH₃).Comparative Analysis[7]
¹³C NMR (DMSO-d₆, 101 MHz) Predicted δ (ppm): 140-145, 130-135, 125-130, 110-120 (Ar-C), 100-105 (C3), 30-35 (N-CH₃), 10-15 (C2-CH₃).Comparative Analysis[7]
IR (KBr, cm⁻¹) Predicted ν: 3200-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1650 (N-H bend, C=C stretch).Comparative Analysis[7]
Mass Spec (ESI-MS) Predicted m/z: 161.11 [M+H]⁺ (free base)[8]

Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar indole derivatives. Researchers should obtain and verify the data for their specific batch of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The indole scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.[5][9] The 5-amino group of this compound provides a convenient handle for the introduction of various pharmacophores that can interact with the hinge region or other key binding sites of protein kinases.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates a potential synthetic route for creating a library of kinase inhibitors based on the 1,2-dimethyl-1H-indole core. This process involves an initial acylation or sulfonylation at the 5-amino position, followed by a diversification step.

G cluster_0 Step 1: Amide/Sulfonamide Formation cluster_1 Step 2: Diversification (e.g., Suzuki Coupling) A 1,2-Dimethyl-1H-indol-5-amine Hydrochloride C Intermediate Amide / Sulfonamide A->C Base (e.g., Et3N, Pyridine) DCM or THF, 0°C to rt B Acyl Chloride / Sulfonyl Chloride (R-COCl / R-SO2Cl) B->C D Halogenated Intermediate (if R contains a halogen) C->D Halogenation (if needed) F Final Kinase Inhibitor Library C->F Direct use if R is the final pharmacophore D->F Pd Catalyst, Base Solvent (e.g., Dioxane/H2O) E Boronic Acid / Ester (Ar-B(OR)2) E->F

Caption: Synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of N-(1,2-dimethyl-1H-indol-5-yl)acetamide

This protocol details a fundamental acylation reaction, a common first step in elaborating the 5-aminoindole core.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the solid in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(1,2-dimethyl-1H-indol-5-yl)acetamide.

Expected Characterization of Product:

  • ¹H NMR: Appearance of a new singlet around δ 2.1 ppm for the acetyl methyl group and a downfield shift of the aromatic protons adjacent to the amide.

  • IR: Appearance of a strong C=O stretch around 1660-1680 cm⁻¹.

  • MS (ESI): [M+H]⁺ at m/z corresponding to the molecular weight of the product.

Application in the Synthesis of Azo Dyes

The primary aromatic amine functionality of 1,2-Dimethyl-1H-indol-5-amine makes it an excellent precursor for the synthesis of azo dyes.[10] Azo compounds are characterized by the R-N=N-R' linkage and are widely used as colorants. The indole moiety can act as a powerful auxochrome, influencing the color and photophysical properties of the resulting dye.

Workflow for Azo Dye Synthesis

The synthesis of azo dyes from 1,2-Dimethyl-1H-indol-5-amine involves a two-step process: diazotization followed by an azo coupling reaction.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 1,2-Dimethyl-1H-indol-5-amine Hydrochloride C Indole-5-diazonium Chloride (Unstable Intermediate) A->C 0-5 °C B Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) B->C E Azo Dye Product C->E Basic conditions (e.g., NaOH) 0-5 °C D Coupling Agent (e.g., β-Naphthol, Phenol) D->E

Caption: General workflow for the synthesis of azo dyes.

Protocol 2: Synthesis of an Indole-based Azo Dye with β-Naphthol

This protocol provides a detailed procedure for the synthesis of a vibrant azo dye by coupling the diazonium salt of 1,2-Dimethyl-1H-indol-5-amine with β-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir the mixture for an additional 15-20 minutes at 0-5 °C.

  • Azo Coupling:

    • In another beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Work-up and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

    • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

Causality in Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose at higher temperatures, leading to side reactions and reduced yields. Maintaining a low temperature throughout the diazotization and coupling steps is crucial for success.

  • Acidic Conditions for Diazotization: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) to generate the diazonium salt is acid-catalyzed.

  • Basic Conditions for Coupling: The coupling reaction with phenols like β-naphthol is most efficient under basic conditions, which deprotonate the phenol to the more nucleophilic phenoxide ion, facilitating electrophilic aromatic substitution by the diazonium cation.

Conclusion and Future Outlook

This compound is a readily accessible and highly valuable intermediate for the synthesis of a wide range of functional molecules. Its strategic placement of reactive and protecting groups allows for selective and efficient chemical transformations. The protocols detailed herein for the synthesis of an amide precursor for kinase inhibitors and a vibrant azo dye demonstrate just a fraction of its potential applications. Future research will undoubtedly uncover new and innovative uses for this versatile building block in areas such as materials science, diagnostics, and the development of novel therapeutic agents targeting a diverse array of biological pathways. The continued exploration of multicomponent reactions and novel coupling strategies involving this intermediate will further expand its utility in modern organic synthesis.[2][11]

References

  • El-Shorbagi, A. N. A. To naphthylamine (1 equiv.) in water (1 L for 1 M) at 0 C with stirring add HCl (2 equiv) portion wise. To this solution add dropwise sod. nitrite solution (1.2 equiv). After sterring for 30 minutes. Pour portionwise (during 4-5 min.) the previously prepared solution onto a solution of phenolic compound (1 equiv) and NaOH (1 equivalent in water (1L for 1 M). ResearchGate. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Indoles in Multicomponent Processes (MCPs). Chemical Reviews. [Link]

  • Processes for manufacturing of a kinase inhibitor.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Institutes of Health. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

  • (PDF) ChemInform Abstract: Indoles in Multicomponent Processes (MCPs). ResearchGate. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • (PDF) One-pot synthesis of azo compounds in the absence of acidic or alkaline additives. ResearchGate. [Link]

  • Journal of Physical Chemistry & Biophysics. Longdom Publishing. [Link]

  • 1H-Indazol-5-amine. PubChem. [Link]

  • 1,2-Dimethyl-1H-indol-5-amine. MySkinRecipes. [Link]

  • Triazine compounds as kinase inhibitors.
  • Biomedical Importance of Indoles. National Institutes of Health. [Link]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances. [Link]

  • A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science. [Link]

  • One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile. MDPI. [Link]

  • Can anyone help me with the synthesis of Azo dyes ? ResearchGate. [Link]

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. National Institutes of Health. [Link]

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Application Notes & Protocols: Derivatization of 1,2-Dimethyl-1H-indol-5-amine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Among the vast family of indole-containing compounds, 1,2-dimethyl-1H-indol-5-amine serves as a valuable and versatile building block for the synthesis of novel bioactive molecules.[4] Its strategic placement of a primary amino group on the benzene portion of the indole ring, coupled with methylation at the N1 and C2 positions, offers a unique platform for chemical modification. This methylation pattern can enhance metabolic stability and modulate the electronic properties of the indole system, making it an attractive starting point for drug discovery programs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 1,2-dimethyl-1H-indol-5-amine, focusing on practical, field-proven protocols and the strategic rationale behind them.

Introduction: The Strategic Importance of the 1,2-Dimethyl-1H-indol-5-amine Scaffold

The indole ring is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. The specific scaffold of 1,2-dimethyl-1H-indol-5-amine offers several advantages for medicinal chemistry campaigns:

  • Vector for Diversity-Oriented Synthesis: The primary amine at the C5 position is a key functional handle for introducing a wide range of substituents through well-established chemical transformations. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: Derivatization of the 5-amino group can significantly alter the lipophilicity, polarity, and hydrogen bonding capacity of the molecule. These modifications are crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement and Scaffolding: The indole nucleus itself can serve as a bioisostere for other aromatic systems. Furthermore, the derivatized 5-amino group can participate in key binding interactions with target proteins, such as hydrogen bonding or ionic interactions.

This guide will focus on three primary classes of derivatization reactions at the 5-amino position: N-acylation, N-sulfonylation, and reductive amination. Each section will provide a detailed protocol, the underlying chemical principles, and insights into the expected outcomes.

Derivatization Strategies and Protocols

The derivatization of the 5-amino group of 1,2-dimethyl-1H-indol-5-amine is a critical step in the synthesis of novel drug candidates. The choice of derivatization strategy is often guided by the specific therapeutic target and the desired physicochemical properties of the final compound. Below are detailed protocols for common and effective derivatization methods.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation in medicinal chemistry for converting amines into amides. This reaction is highly reliable and allows for the introduction of a vast array of acyl groups, thereby modulating the steric and electronic properties of the parent molecule. The resulting amide bond is generally stable to metabolic degradation and can act as a hydrogen bond donor and acceptor.

Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indolamine 1,2-Dimethyl-1H- indol-5-amine ReactionVessel Reaction Mixture Indolamine->ReactionVessel AcidChloride Acyl Chloride / Carboxylic Acid AcidChloride->ReactionVessel Base Base (e.g., TEA, DIPEA) Base->ReactionVessel Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for the N-acylation of 1,2-dimethyl-1H-indol-5-amine.

Protocol 2.1.1: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of 1,2-dimethyl-1H-indol-5-amine using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

Reagent/MaterialPurpose
1,2-Dimethyl-1H-indol-5-amineStarting Material
Acyl Chloride (e.g., Acetyl chloride)Acylating Agent
Triethylamine (TEA) or DIPEABase
Dichloromethane (DCM), anhydrousSolvent
Saturated aqueous NaHCO₃ solutionQuenching Agent
BrineWashing Agent
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Silica GelStationary Phase for Chromatography
Hexanes/Ethyl AcetateMobile Phase for Chromatography

Procedure:

  • Reaction Setup: To a solution of 1,2-dimethyl-1H-indol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified N-acylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation introduces a sulfonamide moiety, a common functional group in many marketed drugs. Sulfonamides are typically more stable than amides and can act as effective hydrogen bond donors. They are also known to improve the pharmacokinetic profile of drug candidates.

Protocol 2.2.1: N-Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide derivative of 1,2-dimethyl-1H-indol-5-amine.

Materials:

Reagent/MaterialPurpose
1,2-Dimethyl-1H-indol-5-amineStarting Material
Sulfonyl Chloride (e.g., Methanesulfonyl chloride)Sulfonylating Agent
Pyridine or Triethylamine (TEA)Base
Dichloromethane (DCM), anhydrousSolvent
1 M HCl solutionWashing Agent
Saturated aqueous NaHCO₃ solutionWashing Agent
BrineWashing Agent
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Silica GelStationary Phase for Chromatography
Hexanes/Ethyl AcetateMobile Phase for Chromatography

Procedure:

  • Reaction Setup: Dissolve 1,2-dimethyl-1H-indol-5-amine (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq) or triethylamine (1.5 eq).

  • Addition of Sulfonylating Agent: Cool the mixture to 0 °C and add the sulfonyl chloride (1.2 eq) portion-wise or dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure of the N-sulfonylated product by appropriate analytical techniques (NMR, MS).

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl or arylalkyl groups to a primary amine. This two-step, one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indolamine 1,2-Dimethyl-1H- indol-5-amine ImineFormation Imine Formation Indolamine->ImineFormation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction In situ Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCE, MeOH) Solvent->ImineFormation ImineFormation->Reduction Intermediate Quench Aqueous Quench Reduction->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the reductive amination of 1,2-dimethyl-1H-indol-5-amine.

Protocol 2.3.1: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of 1,2-dimethyl-1H-indol-5-amine using an aldehyde and sodium triacetoxyborohydride.

Materials:

Reagent/MaterialPurpose
1,2-Dimethyl-1H-indol-5-amineStarting Material
Aldehyde (e.g., Benzaldehyde)Carbonyl Compound
Sodium triacetoxyborohydride (STAB)Reducing Agent
1,2-Dichloroethane (DCE) or MethanolSolvent
Acetic Acid (optional)Catalyst
Saturated aqueous NaHCO₃ solutionQuenching Agent
Dichloromethane (DCM)Extraction Solvent
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Silica GelStationary Phase for Chromatography
Hexanes/Ethyl Acetate or DCM/MethanolMobile Phase for Chromatography

Procedure:

  • Reaction Setup: To a solution of 1,2-dimethyl-1H-indol-5-amine (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (optional, 0.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Analyze the purified N-alkylated product using NMR and mass spectrometry.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

The derivatization of 1,2-dimethyl-1H-indol-5-amine has led to the discovery of compounds with a wide range of biological activities. For instance, the indole nucleus is a key pharmacophore in many anti-cancer agents, antimicrobials, and compounds targeting the central nervous system.[1] The N,N-dimethyltryptamine (DMT) structure, a close analog, highlights the potential for interaction with serotonergic receptors.[5]

Table 1: Exemplary Biological Activities of Derivatized Indolamines

Derivative ClassExample ModificationPotential Biological Target(s)Reported Activity
N-Acyl Derivatives N-benzoylHistone Deacetylases (HDACs)Anticancer
N-Sulfonyl Derivatives N-benzenesulfonylCarbonic AnhydrasesDiuretic, Antiglaucoma
N-Alkyl Derivatives N-benzylMonoamine Oxidase (MAO)Antidepressant

The systematic derivatization of the 5-amino group allows for a detailed exploration of the structure-activity relationship (SAR). For example, varying the substituents on an N-acyl or N-sulfonyl phenyl ring can probe the steric and electronic requirements of the binding pocket of a target protein. Similarly, altering the nature of the N-alkyl group can impact receptor subtype selectivity.

Conclusion

1,2-Dimethyl-1H-indol-5-amine is a highly valuable starting material in medicinal chemistry. The protocols outlined in this application note provide robust and reproducible methods for its derivatization. The versatility of the 5-amino group allows for the synthesis of diverse compound libraries, which are essential for the identification and optimization of new drug candidates. By carefully selecting the derivatization strategy, medicinal chemists can fine-tune the pharmacological and pharmacokinetic properties of these indole-based compounds to address a wide range of therapeutic needs.

References

  • Kumar, D., Sharma, S., Kalra, S., Singh, G., Monga, V., & Kumar, B. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current drug targets. [Link]

  • Sravanthi, T., & Manju, S. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Orient J Chem, 32(2), 807-24. [Link]

  • Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic chemistry, 89, 103021. [Link]

  • Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

  • Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(9), 1636-1678. [Link]

  • Author, A. A. (Year). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Author, A. A. (Year). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • MySkinRecipes. (n.d.). 1,2-Dimethyl-1H-indol-5-amine. [Link]

  • Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4779. [Link]

  • Author, A. A. (Year). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC - NIH. [Link]

  • Author, A. A. (Year). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4779. [Link]

  • Singh, S., & Singh, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • El-Awa, A., & Abdelhamid, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 668-694. [Link]

  • Chen, G. Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Author, A. A. (Year). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Methylation of Indol-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges in the N-methylation of indol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial transformation. The indole scaffold is a privileged structure in numerous pharmaceuticals, and precise control over its functionalization, such as N-methylation of an exocyclic amine, is paramount for modulating biological activity.[1][2][3]

However, the inherent reactivity of the indole ring system presents a unique set of challenges. The indol-5-amine structure contains two distinct nitrogen nucleophiles: the C5-primary aromatic amine and the N1-indole nitrogen. This duality, coupled with the electron-rich nature of the indole core, often leads to a delicate balance between desired reactivity and a host of potential side reactions. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve clean, selective, and high-yielding N-methylation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers practical, actionable solutions.

Q1: My reaction is resulting in a mixture of the desired N-monomethylated product and the N,N-dimethylated byproduct. How can I improve selectivity for monomethylation?

This is the most common challenge. Over-methylation occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second methylation event that can be faster than the first.

Core Problem: Lack of kinetic or stoichiometric control.

Solutions:

  • Reagent Stoichiometry and Reactivity:

    • Limiting the Methylating Agent: The simplest approach is to use only 1.0-1.2 equivalents of your methylating agent. However, this often results in incomplete conversion of the starting material.

    • Use a "Greener," Less Reactive Agent: Highly reactive agents like methyl iodide or dimethyl sulfate are prone to causing over-methylation.[4] Consider switching to dimethyl carbonate (DMC), which is less toxic and generally provides better selectivity for monomethylation.[5][6] Zeolite catalysts have also been used with DMC to enhance mono-N-methyl selectivity.[7]

  • In Situ Protection Strategy:

    • Some methods achieve selectivity through a transient protecting group. For instance, using DMC can proceed via an intermediate carbamate, which is then methylated and subsequently decarboxylated. This pathway inherently favors monomethylation.[5]

  • Advanced Catalytic Methods:

    • Modern organometallic catalysis offers excellent solutions. Several ruthenium and iridium-based catalysts have been developed for the selective N-monomethylation of anilines using methanol as the methylating agent.[8][9]

    • The Chan-Lam coupling, using copper(II) acetate and methylboronic acid, is another powerful method for selective monomethylation of anilines under relatively mild conditions.[10][11][12]

Comparative Overview of Monomethylation Strategies
MethodMethylating AgentTypical ConditionsAdvantagesDisadvantagesSelectivity
Stoichiometric Alkylation MeI, Me₂SO₄Base (K₂CO₃, NaH) in polar aprotic solventInexpensive, fastLow selectivity, toxic reagentsPoor to Moderate
Dimethyl Carbonate (DMC) (MeO)₂COBase (K₂CO₃, DBU), high temp (130°C+)"Green" reagent, good selectivityHigh temperatures requiredGood to Excellent[5]
Catalytic (Ru/Ir) MethanolRu or Ir catalyst, base, 100-150°CSustainable C1 source, high selectivityCatalyst cost, ligand sensitivityExcellent[8][9]
Chan-Lam Coupling MeB(OH)₂Cu(OAc)₂, Pyridine, Dioxane, refluxMild conditions, excellent selectivityBoronic acid cost, metal catalystExcellent[10][11][12]
Q2: I'm observing significant N1-methylation on the indole nitrogen in addition to my desired C5-amine methylation. How can I prevent this?

The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by many bases used for N-alkylation, creating a competing nucleophilic site.

Core Problem: Competing nucleophilicity of the deprotonated indole nitrogen.

Solutions:

  • Protect the Indole Nitrogen: This is the most robust and reliable strategy. By installing a protecting group on the N1 position, you completely block this reaction pathway. The choice of protecting group is critical and depends on the stability required for your methylation reaction and the conditions needed for its removal.

    • Phenylsulfonyl (PhSO₂): Very robust and strongly electron-withdrawing, which deactivates the indole ring to some extent. It is stable to a wide range of conditions but requires relatively harsh methods for removal.[13]

    • Boc (tert-Butoxycarbonyl): A common choice that is easily introduced with Boc₂O. It is stable to many reaction conditions but is readily cleaved with acid (e.g., TFA).[13]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to a broad range of conditions and can be removed with fluoride sources (e.g., TBAF) or strong acid.[14]

    • Pivaloyl: This bulky group can offer steric protection at both the N1 and C2 positions but can be notoriously difficult to remove.[15]

  • Reaction Condition Tuning: In some cases, careful selection of a milder base and lower temperatures can favor methylation at the more nucleophilic C5-amino group over deprotonation of the indole nitrogen. However, this approach is less reliable and requires careful optimization for each specific substrate.

Decision Logic for Indole N1-Protection

G start Planning N-Methylation of Indol-5-Amine Derivative cond1 Will the reaction conditions involve a strong base (e.g., NaH, LDA) or harsh electrophiles? start->cond1 protect Protect the Indole N1 Position cond1->protect Yes no_protect Proceed with caution. Consider milder conditions (e.g., K2CO3, lower temp). cond1->no_protect No cond2 What subsequent reactions are planned? protect->cond2 acid_labile Choose Acid-Labile Group (e.g., Boc, SEM) cond2->acid_labile Acidic Steps base_labile Choose Base-Labile Group (e.g., specific sulfonyls) cond2->base_labile Basic Steps robust_group Choose Robust Group (e.g., Phenylsulfonyl) cond2->robust_group Harsh Conditions

Caption: Decision workflow for using an N1-protecting group.

Q3: My Eschweiler-Clarke reaction on indol-5-amine is giving a low yield and multiple unidentified byproducts. What is going wrong?

The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for exhaustive methylation of amines to the tertiary stage.[16][17][18] While effective for many aliphatic amines, it is often problematic for electron-rich aromatic systems like indoles.

Core Problem: The acidic conditions and the presence of formaldehyde can lead to unwanted side reactions on the indole ring.

Potential Side Reactions:

  • Pictet-Spengler Reaction: The C5-amino group can undergo a Pictet-Spengler type reaction with formaldehyde, leading to the formation of a new heterocyclic ring system.

  • C3-Alkylation: The indole ring is highly nucleophilic at the C3 position. Under acidic conditions, it can react with formaldehyde or the intermediate iminium ion, leading to the formation of bis(indolyl)methanes or other C3-alkylated species.[19]

  • Ring Decomposition: Indoles can be unstable under strongly acidic and heated conditions, leading to polymerization or degradation.[20]

Solutions:

  • Avoid Eschweiler-Clarke: For this specific substrate, it is highly advisable to choose an alternative methylation method that operates under neutral or basic conditions.

  • Use Modified Reductive Amination: If reductive amination is desired, use milder conditions. For example, use formaldehyde (or paraformaldehyde) to form the imine, followed by reduction with a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride under controlled pH.[21] These conditions avoid the high temperatures and strong acid of the classical Eschweiler-Clarke protocol.

Frequently Asked Questions (FAQs)

Q: What is the fundamental challenge in achieving selective N-monomethylation of primary aromatic amines?

The primary challenge is that the product of the first methylation (a secondary amine) is generally a stronger nucleophile and less sterically hindered than the starting primary amine. This kinetic preference means the second methylation reaction (to the tertiary amine) is often faster than the first, leading to over-methylation.[7] Achieving monomethylation requires conditions that either sterically hinder the second addition, rely on an electronic effect, or proceed through an intermediate that favors a single methylation event.[22][23]

Q: Are there any modern, safe, and highly selective N-methylation methods I should consider?

Yes, the field has advanced significantly beyond traditional reagents like methyl iodide. A noteworthy method involves using quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid, easy-to-handle methylating agents.[4][24][25] This method has shown excellent monoselectivity for amides and high yields for the N-methylation of indoles under mildly basic conditions (e.g., Cs₂CO₃ in toluene at 120 °C), offering high functional group tolerance.[4][25]

Q: Can I use methanol directly as a methylating agent?

Yes, using methanol as a sustainable, inexpensive, and readily available C1 source is a key goal in green chemistry.[26] This is typically achieved through "hydrogen-borrowing" or "hydrogen-transfer" catalysis.[27] A transition-metal catalyst (commonly Ru or Ir) temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde in situ. The formaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst.[27] These methods can offer excellent selectivity for either mono- or di-methylation depending on the catalyst and conditions used.[28][29]

General Mechanism of Hydrogen-Borrowing N-Methylation

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde  [Cat], -H2 Imine Imine Formaldehyde->Imine + R-NH2, -H2O Product R-NHMe Imine->Product  [Cat], +H2 Start R-NH2 + CH3OH End R-NHMe + H2O Start->End [Catalyst]

Caption: Simplified workflow of N-methylation using methanol via a hydrogen-borrowing mechanism.

Experimental Protocols

Protocol: Selective N-Monomethylation of Indol-5-Amine using Dimethyl Carbonate (DMC)

This protocol is adapted from methodologies known for their high selectivity in the monomethylation of aromatic amines.[5][6] An N1-protected indole is recommended for the cleanest result.

Materials:

  • N1-Boc-indol-5-amine (1 equivalent)

  • Dimethyl Carbonate (DMC) (3-5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2-3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N1-Boc-indol-5-amine (1 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous DMF.

  • Add dimethyl carbonate (4 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 130-140 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 3-10 hours for completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-cold water. The product may precipitate as a solid. If it remains oily, proceed to extraction.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N1-Boc-(5-methylamino)indole.

  • The Boc protecting group can be subsequently removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

References
  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. [Link]

  • Lipshutz, B. H., & Mollard, P. (2016). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole? [Link]

  • Organic Chemistry Portal. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(25), 6248-6254. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Wang, D., et al. (2019). Selective N‐Monomethylation of Anilines with Methanol Catalyzed by Commercial Pd/C as an Efficient and Reusable Catalyst. ChemistrySelect, 4(42), 12435-12439. [Link]

  • Moody, C. J., & Rees, C. W. (1982). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

  • Boyd, S. A., et al. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron Letters, 50(26), 3144-3147. [Link]

  • González, I., et al. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-promoted Cross-Coupling With MeB(OH)2. Organic Letters, 11(8), 1677-80. [Link]

  • Schnürch, M., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26). [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Omega, 7(40), 7315-7319. [Link]

  • Li, G., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10, 735-742. [Link]

  • Schnürch, M., et al. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Wang, Y., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(10), 2298. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Alvarez, M., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 7(9), 676-684. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. [Link]

  • Google Patents. (2001).
  • Shalygina, O. D., et al. (1974). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Chemistry of Heterocyclic Compounds, 10, 183-185. [Link]

  • Li, H., et al. (2017). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Scientific Reports, 7, 43379. [Link]

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  • Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, (8), 959-960. [Link]

  • Kim, H., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5821–5834. [Link]

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  • Lee, S., et al. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 27(19), 6543. [Link]

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Technical Support Center: Optimizing Coupling Reactions with 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing coupling reactions involving 1,2-Dimethyl-1H-indol-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this versatile building block. Here, we will delve into the causality behind experimental choices, providing actionable troubleshooting advice and detailed protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions encountered when working with this compound.

Q1: My coupling reaction is not proceeding. Is the hydrochloride salt inhibiting the reaction?

A: Yes, this is a very common issue. The amine exists as an ammonium salt (R-NH3+Cl-), which is not nucleophilic. For the amine to participate in the coupling reaction, it must be converted to the free base (R-NH2). This is achieved by adding a suitable base to the reaction mixture.[1][2]

Q2: How much extra base should I add to neutralize the hydrochloride salt?

A: You will need to add at least one equivalent of a base to neutralize the hydrochloride salt, in addition to the amount of base required for the coupling reaction itself. It is common practice to add a slight excess of the neutralizing base to ensure complete conversion to the free amine.[1][3]

Q3: What type of base is recommended for neutralizing the hydrochloride and for the coupling reaction?

A: For neutralizing the hydrochloride, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a good choice, especially in amide couplings.[1] For palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig or Suzuki, stronger inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are typically required for the catalytic cycle.[4][5] In these cases, the stronger base can serve both to neutralize the salt and facilitate the coupling.

Q4: I'm observing a low yield. What are the first things I should check?

A: A low yield can stem from several factors. Begin by ensuring the purity of your starting materials, as impurities can poison the catalyst.[4] Verify that your reaction is being conducted under an inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the palladium catalyst.[6] Also, confirm that your solvent is anhydrous, as water can lead to unwanted side reactions.

Troubleshooting Guide: Deeper Dive

This section provides a more in-depth, problem-oriented approach to troubleshooting common coupling reactions with this compound.

Issue 1: Low or No Conversion in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig)
  • Question: I'm attempting a Buchwald-Hartwig amination with an aryl halide, but I'm seeing mostly starting material. What's going wrong?

  • Answer: Low or no conversion in a Buchwald-Hartwig reaction is a frequent challenge that can often be resolved by systematically evaluating the reaction components.[6]

    Potential Causes & Solutions:

    • Insufficient Base: The base is crucial in this reaction. If you are using a weaker base, it may not be sufficient to both deprotonate the amine hydrochloride and facilitate the catalytic cycle.

      • Action: Switch to a stronger base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K3PO4). Ensure you are using at least 2-3 equivalents.

    • Catalyst/Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical and substrate-dependent.[7] The electron-rich indole nucleus can influence the catalytic cycle.

      • Action: For electron-rich amines, sterically hindered, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[4] Consider screening a panel of ligands to find the optimal one for your specific substrate.

    • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen or aggregate into inactive palladium black.[4][6]

      • Action: Ensure your solvent is thoroughly degassed. Use a robust palladium precatalyst that is more resistant to deactivation. If you observe the formation of palladium black, it's a clear sign of catalyst decomposition.

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl.[4] Aryl chlorides are particularly challenging and require specialized catalyst systems.

      • Action: If possible, use the aryl bromide or iodide equivalent. If you must use an aryl chloride, employ a catalyst system known to be effective for these less reactive substrates, often involving a highly electron-rich and bulky ligand.[4]

Issue 2: Side Product Formation in Amide Coupling Reactions
  • Question: I'm forming an amide bond with a carboxylic acid using a coupling reagent, but my reaction is messy, and I'm getting multiple products. What are the likely side reactions?

  • Answer: Side product formation in amide couplings often points to issues with the activation of the carboxylic acid or competing reactions involving the coupling reagent.

    Potential Causes & Solutions:

    • Reaction with Coupling Reagent: Some coupling reagents can react with the amine to form a guanidinium by-product.

      • Action: The order of addition is critical. Activate the carboxylic acid with the coupling reagent first before adding the 1,2-Dimethyl-1H-indol-5-amine.

    • Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide reagents like DCC or EDC.

      • Action: Add a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

    • Over-activation of the Carboxylic Acid: Using a highly reactive coupling agent can sometimes lead to unwanted side reactions.

      • Action: Screen different coupling reagents. Common choices include HATU, HBTU, and EDC, often in combination with a base like DIPEA.[8]

Issue 3: Poor Yields in Suzuki C-C Coupling
  • Question: I am trying to perform a Suzuki coupling with a boronic acid at the 5-position of the indole, but the yield is poor. What optimizations can I try?

  • Answer: The Suzuki reaction is generally robust, but its efficiency can be influenced by the catalyst, base, and solvent.

    Potential Causes & Solutions:

    • Suboptimal Catalyst-Ligand System: While many palladium catalysts can effect Suzuki couplings, the choice of ligand is important.

      • Action: Pd(dppf)Cl2 is often a reliable catalyst for Suzuki reactions involving heteroaryl halides.[5] Other common choices include catalysts based on SPhos or XPhos ligands.

    • Incorrect Base or Solvent: The base is essential for the transmetalation step, and its effectiveness can be solvent-dependent.[9]

      • Action: A common combination is K2CO3 in a solvent like dimethoxyethane (DME) or a mixture of toluene and water.[5] Sometimes, a stronger base like K3PO4 is needed. A solvent screen including dioxane, THF, and DMF can be beneficial.[4]

    • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures.

      • Action: Use the corresponding boronic ester (e.g., a pinacol ester), which can be more stable.[4] Ensure your reaction is run under an inert atmosphere.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Common Coupling Reactions
Reaction TypeCoupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Buchwald-Hartwig Aryl BromidePd2(dba)3 (2%)XPhos (4%)NaOtBu (2.5)Toluene100
Suzuki Arylboronic AcidPd(dppf)Cl2 (5%)-K2CO3 (3.0)DME/H2O80
Amide Coupling Carboxylic Acid--DIPEA (3.0)DMF25
General Protocol for a Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), sodium tert-butoxide (2.5 equiv.), and the XPhos ligand (0.04 equiv.).

  • Evacuate and backfill the vessel with argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv.) and degassed toluene.

  • Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Low Yield in Pd-Catalyzed Cross-Coupling

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Base Is the base strong enough and in sufficient excess? Start->Check_Base Check_Inert Is the reaction under a strictly inert atmosphere? Check_Base->Check_Inert Yes Action_Base Action: Switch to a stronger base (e.g., NaOtBu, K3PO4). Increase equivalents. Check_Base->Action_Base No Check_Ligand Is the ligand appropriate for an electron-rich amine? Check_Inert->Check_Ligand Yes Action_Inert Action: Degas solvent thoroughly. Use fresh catalyst. Check_Inert->Action_Inert No Check_Reactivity How reactive is the coupling partner (e.g., Ar-Cl vs. Ar-I)? Check_Ligand->Check_Reactivity Yes Action_Ligand Action: Screen sterically hindered, electron-rich ligands (e.g., XPhos, SPhos). Check_Ligand->Action_Ligand No Action_Reactivity Action: Use a more reactive partner (I > Br > Cl) or a specialized catalyst system for Ar-Cl. Check_Reactivity->Action_Reactivity Low

Caption: A flowchart for diagnosing low-yield issues in cross-coupling.

Diagram 2: Workflow for Amide Coupling Optimization

Amide_Coupling_Workflow Start Initiate Amide Coupling Activate_Acid 1. Activate Carboxylic Acid with Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->Activate_Acid Add_Amine 2. Add 1,2-Dimethyl-1H-indol-5-amine (as free base or with extra neutralizing base) Activate_Acid->Add_Amine Monitor 3. Monitor Reaction at Room Temperature Add_Amine->Monitor Problem Problem Encountered? Monitor->Problem Low_Yield Low Yield Problem->Low_Yield Yes Side_Products Side Products Problem->Side_Products Yes Action_Yield Action: Screen different coupling reagents or solvents (DMF, DCM). Low_Yield->Action_Yield Action_Side_Products Action: Check order of addition. Add racemization suppressor (e.g., HOBt) if applicable. Side_Products->Action_Side_Products

Sources

Technical Support Center: Synthesis of Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Indole derivatives are foundational scaffolds in numerous natural products and pharmaceuticals, yet their synthesis can be fraught with difficulties ranging from low yields to unpredictable regioselectivity.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions to streamline your synthetic workflows.

General Troubleshooting & FAQs

This section addresses broad issues applicable to various indole synthesis methodologies.

Q1: My indole synthesis is resulting in a very low yield. What are the common contributing factors?

A1: Low yields in indole synthesis are a frequent issue and can stem from a variety of factors, often related to reaction conditions, starting material stability, or the presence of certain functional groups.[2] Key considerations include:

  • Suboptimal Reaction Conditions: Many indole syntheses are highly sensitive to temperature, reaction time, and catalyst concentration.[2][3] It is crucial to perform systematic optimization of these parameters.

  • Purity of Starting Materials: Impurities in reagents, such as arylhydrazines or carbonyl compounds, can lead to a host of unwanted side reactions, significantly diminishing the yield of the desired product.[2][4]

  • Instability of Reactants or Intermediates: Certain starting materials or intermediates in the reaction pathway may be unstable under the reaction conditions, leading to degradation.

  • Presence of Interfering Functional Groups: Substituents on the starting materials can have profound electronic or steric effects that may favor side reactions over the desired cyclization.[2][5]

Q2: I am observing the formation of multiple products in my reaction, leading to purification challenges. What are the likely causes?

A2: The formation of multiple products is a common headache in indole synthesis, often pointing to issues with regioselectivity or competing side reactions.

  • Regioselectivity Issues: In syntheses involving unsymmetrical ketones or substituted anilines, the cyclization step can occur at different positions, leading to a mixture of indole isomers.[3][6] This is particularly prevalent in reactions like the Fischer and Bischler-Möhlau syntheses.

  • Side Reactions: Depending on the specific synthesis, a number of side reactions can compete with indole formation. For instance, in the Fischer indole synthesis, N-N bond cleavage is a significant competing pathway, especially with electron-donating substituents.[2][7][8] Acidic conditions can also promote unwanted Friedel-Crafts type reactions.[2]

Q3: How do I choose an appropriate protecting group for the indole nitrogen, and what are the potential pitfalls?

A3: Protecting the indole nitrogen can be essential to prevent side reactions or to influence the reactivity of the indole ring. However, the choice of protecting group is critical and depends on the subsequent reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used.[2] These groups decrease the electron density of the indole ring, which can make it more stable towards oxidation but will also drastically reduce its reactivity towards electrophiles.[9]

  • Alkyl-Based Groups: Groups like benzyl or trityl do not significantly alter the electron density of the indole ring.[9]

  • Potential Issues: While protecting groups can be beneficial, they add steps to the synthesis. Furthermore, the conditions required for their removal can sometimes be harsh and may affect other functional groups in the molecule.[9] The choice of protecting group must be compatible with the overall synthetic strategy.

Protecting Group Introduction Reagents Cleavage Conditions Effect on Reactivity
Boc Boc₂O, DMAPTFA; or K₂CO₃ in MeOHElectron-withdrawing, deactivating
Tosyl (Ts) TsCl, baseStrong acid or reducing agentsStrongly electron-withdrawing
SEM SEMCl, baseFluoride source (e.g., TBAF)Electron-withdrawing, deactivating
Benzyl (Bn) BnBr, baseHydrogenolysis (H₂, Pd/C)Minimal electronic effect
Q4: My crude indole product is a dark, impure oil/solid. What are effective purification strategies?

A4: The purification of indole derivatives can be challenging due to the presence of closely related impurities and the tendency of indoles to oxidize.[2][10]

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is critical for achieving good separation.[2] Gradient elution is often necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. However, finding a suitable solvent system can be challenging, and sometimes the product may "oil out."[10]

  • Acid-Base Extraction: If the impurities have different acid-base properties than the desired indole, a liquid-liquid extraction can be a simple and effective preliminary purification step.[10]

  • Decolorization: Dark coloration is often due to oxidation or polymerization.[10] Treating a solution of the crude product with activated charcoal can help to remove these colored impurities.[10] It is also recommended to handle and store purified indoles under an inert atmosphere and protected from light.[10]

Troubleshooting Guide for Specific Indole Syntheses

This section provides detailed troubleshooting for common issues encountered in widely used named indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2]

Issue 1: The reaction fails or gives a very low yield.
  • Plausible Cause (A): Inappropriate Acid Catalyst. The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) are critical and often need to be empirically optimized.[1][2][11] The acid may be too weak to promote the reaction or so strong that it leads to degradation.[1]

  • Solution (A): Catalyst Screening.

    • Set up a series of small-scale parallel reactions.

    • Screen a variety of Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1]

    • Vary the concentration of the most promising catalysts.

    • Monitor the reactions by TLC to determine the optimal catalyst and concentration.

  • Plausible Cause (B): Unfavorable Substituents. Electron-donating groups on the carbonyl-derived portion of the hydrazone can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction.[2][7][8] This is a known issue in the synthesis of 3-aminoindoles.[2][7]

  • Solution (B): Substrate Modification or Alternative Route.

    • If possible, modify the starting materials to have less electron-donating substituents.

    • Consider using a Lewis acid catalyst, which can sometimes improve the efficiency of cyclization for these challenging substrates.[7]

    • If the Fischer indole synthesis remains problematic, consider an alternative synthetic route to the desired indole.

Issue 2: An incorrect regioisomer is formed from an unsymmetrical ketone.
  • Plausible Cause: The formation of the two possible enamine intermediates from the unsymmetrical ketone can proceed at different rates depending on the steric and electronic environment around the carbonyl group and the acidity of the medium.[6]

  • Solution: Control of Reaction Conditions.

    • Varying the acid catalyst and reaction temperature can influence the ratio of the regioisomers.

    • Computational studies can sometimes predict the favored regioisomer, guiding the choice of starting materials.[12]

`dot graph Fischer_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield in Fischer\nIndole Synthesis", fillcolor="#EA4335"]; Cause1 [label="Inappropriate Acid Catalyst?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Unfavorable Substituents?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Suboptimal Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Screen Lewis & Brønsted Acids\nVary Concentration", fillcolor="#34A853"]; Solution2 [label="Modify Substrate\nUse Lewis Acid\nAlternative Route", fillcolor="#34A853"]; Solution3 [label="Optimize Temperature\n& Reaction Time", fillcolor="#34A853"]; Outcome [label="Improved Yield", fillcolor="#4285F4"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; Solution1 -> Outcome; Solution2 -> Outcome; Solution3 -> Outcome; } ` Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

This synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[6][13]

Issue: The reaction gives a low yield and a complex mixture of byproducts.
  • Plausible Cause: Harsh Reaction Conditions. The high temperatures and strong acids traditionally used in this synthesis can lead to the degradation of starting materials and products, resulting in low yields and polymerization.[2][6][13]

  • Solution: Milder Reaction Conditions.

    • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[6][14]

    • Alternative Catalysts: The use of milder catalysts, such as lithium bromide, has been shown to be effective.[14]

    • Experimental Protocol (Microwave-Assisted):

      • In a microwave-safe vial, combine the α-halo-acetophenone (1.0 mmol), aniline (3.0 mmol), and a catalytic amount of a suitable acid (e.g., p-TsOH).

      • Seal the vial and heat in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

      • Monitor the reaction progress by TLC.

      • After completion, cool the reaction mixture and proceed with standard workup and purification.

`dot graph Bischler_Mohlau_Mechanism { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Reactants [label="α-bromo-acetophenone + Aniline"]; Intermediate1 [label="Intermediate 4\n(α-anilino-acetophenone)"]; Intermediate2 [label="Intermediate 5\n(Cyclized intermediate)"]; Product [label="Indole 7\n(2-aryl-indole)"];

// Edges Reactants -> Intermediate1 [label="Sₙ2 Reaction"]; Intermediate1 -> Intermediate2 [label="Electrophilic Cyclization"]; Intermediate2 -> Product [label="Aromatization &\nTautomerization"]; } ` Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne.[15]

Issue: The reaction is slow, requires high catalyst loading, or fails with certain substrates (e.g., o-bromoanilines).
  • Plausible Cause (A): Slow Oxidative Addition. The poor reactivity of o-bromoanilines under ligandless conditions is often due to a slow rate of oxidative addition of the palladium catalyst to the C-Br bond.[15][16]

  • Solution (A): Use of Electron-Donating Ligands.

    • Employing electron-donating phosphine ligands can facilitate the oxidative addition step.[15]

    • Bidentate phosphine ligands, such as 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf), have been shown to be effective for expanding the scope to include o-chloro and o-bromoanilines.[15]

  • Plausible Cause (B): Steric and Electronic Factors. The substrate scope of the Larock annulation can be limited by steric hindrance or unfavorable electronic properties of the substituents on either the aniline or the alkyne.[5][17]

  • Solution (B): Optimization and Catalyst Selection.

    • Careful selection of the palladium catalyst and ligands is crucial.

    • In some cases, switching to a more sustainable and economical nickel catalyst may be beneficial.[5][17]

References

  • Benchchem. (2025).
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Yelwa, J. M., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Preprints.org. [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • Schammel, A. W., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]

  • Benchchem. (2025).
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  • Bashford, K. E., et al. (2002). A new protecting-group strategy for indoles. Tetrahedron Letters, 43(2), 135-137. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? PMC. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5763-5765. [Link]

  • Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]

  • Yelwa, J. M., et al. (2024). (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]

  • Loffet, A., et al. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]

  • Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54050. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Schammel, A. W., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4642-4645. [Link]

  • SynArchive. (2024). Protection of Indole by Aminal. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Gevorgyan, V., et al. (2019). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Chemistry – A European Journal, 25(5), 1239-1243. [Link]

  • Batista, V. F., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1555-1562. [Link]

  • Brummond, K. M., & Chen, H. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. [Link]

  • Savoie, P. R., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • ResearchGate. (2025). Indole synthesis through transition metal-catalyzed C–H activation. [Link]

  • Benchchem. (2025).
  • Al-Rashida, M., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]

  • Taylor & Francis. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

  • National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • Dr. Yousafzai. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. [Link]

  • National Institutes of Health. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]

  • Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]

  • National Institutes of Health. (n.d.). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

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Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can affect the overall success of the synthesis, from starting materials to the final product.

Q1: My overall yield for the multi-step synthesis is consistently low. Where should I begin troubleshooting?

A low overall yield is typically a cumulative problem. The most efficient approach is to analyze each step independently. A common synthetic pathway involves a Fischer indole synthesis followed by nitro group reduction and salt formation.

  • Step 1: Fischer Indole Synthesis: This step is notoriously sensitive to reaction conditions. Low yields here are often due to incomplete reaction, side reactions like N-N bond cleavage, or decomposition of the starting hydrazone.[1][2]

  • Step 2: Nitro Group Reduction: Incomplete reduction is a frequent issue, leaving starting material that is difficult to separate. Conversely, overly harsh conditions can lead to undesired byproducts.[3][4]

  • Step 3: Isolation & Salt Formation: The free amine product is prone to oxidation.[5][6] Significant material loss can occur during workup and purification if proper precautions are not taken. The final hydrochloride salt precipitation or crystallization must be optimized to ensure high recovery.

We recommend obtaining a clean sample from each step and confirming its identity and purity by NMR or LC-MS before proceeding to the next.

Q2: My final product, or the free amine intermediate, is a pink, brown, or dark-colored solid instead of the expected off-white color. What is causing this discoloration?

This is a classic sign of oxidation. Aromatic amines, and particularly electron-rich indole systems, are susceptible to air oxidation.[5][6] The initial oxidation products can catalyze further degradation, leading to complex, colored polymeric impurities.

Preventative Measures:

  • Inert Atmosphere: Conduct the nitro reduction and all subsequent handling of the amine (workup, purification, and drying) under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

  • Avoid Prolonged Exposure to Air: Minimize the time the amine is exposed to the atmosphere, especially during filtration and transfer.

  • Prompt Conversion to Salt: Convert the purified free amine to its hydrochloride salt as soon as possible. The salt form is significantly more stable and less prone to air oxidation.

  • Storage: Store the final hydrochloride salt and the free amine intermediate (if isolated) in a cool, dark place under an inert atmosphere.

Q3: I'm struggling with the final hydrochloride salt formation. The product either "oils out" or the yield is very poor.

This is a common crystallization challenge. The key is to carefully control solubility and nucleation.

  • Solvent Choice: The ideal solvent system is one in which the free amine is soluble, but the hydrochloride salt is sparingly soluble. Common choices include isopropanol (IPA), ethanol, or ethyl acetate, often with the addition of a co-solvent like diethyl ether or heptane to induce precipitation.

  • HCl Source: Use a solution of HCl in a compatible organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) rather than aqueous HCl, which can introduce water and complicate crystallization. Add the HCl solution dropwise to a stirred solution of the free amine at 0-5 °C.

  • Seeding: If you have a small amount of pure crystalline product, use it to seed the solution to encourage crystallization over amorphous precipitation.

  • Avoid Excess Acid: Adding a large excess of HCl can sometimes increase the solubility of the salt or lead to the formation of less stable, potentially hygroscopic, dihydrochloride species. Aim for a slight excess (1.05-1.1 equivalents).

Section 2: Troubleshooting the Fischer Indole Synthesis

The core of this synthesis is the acid-catalyzed cyclization of an N-arylhydrazone. This step often dictates the success of the entire sequence.

Workflow: Synthesis of 1,2-Dimethyl-1H-indol-5-amine

cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A N-Methyl-N-(4-nitrophenyl)hydrazine + Acetone B Hydrazone Intermediate A->B Condensation C 1,2-Dimethyl-5-nitro-1H-indole B->C Acid Catalyst (e.g., H₂SO₄, PPA) Heat D 1,2-Dimethyl-1H-indol-5-amine (Free Base) C->D Reducing Agent (e.g., H₂/Pd-C, SnCl₂) E 1,2-Dimethyl-1H-indol-5-amine HCl (Final Product) D->E HCl in Organic Solvent

Caption: Overall synthetic workflow.

Q4: My Fischer indole cyclization is failing or giving yields below 30%. What are the critical parameters to optimize?

The Fischer indole synthesis is sensitive to several factors.[1]

  • Acid Catalyst: The choice and concentration of the acid are paramount. Brønsted acids (H₂SO₄, polyphosphoric acid (PPA), p-TsOH) and Lewis acids (ZnCl₂, BF₃) are commonly used.[7] PPA is often effective but can lead to charring if overheated. A systematic screening of acid catalysts is recommended.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed, but excessive heat can lead to polymerization and decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid "cooking" the reaction mixture.

  • Purity of Hydrazine: The starting arylhydrazine must be pure. Hydrazines can degrade on storage; verify purity before use.

Q5: I observe a major byproduct that is not the desired indole. Mass spectrometry suggests it corresponds to N-methyl-4-nitroaniline. What is this side reaction?

You are observing the classic competing pathway in the Fischer synthesis: heterolytic N-N bond cleavage. This occurs after the formation of the key ene-hydrazine intermediate. Instead of undergoing the productive[8][8]-sigmatropic rearrangement, the weakened N-N bond cleaves under the acidic conditions.[2]

Mechanism: Productive Cyclization vs. N-N Bond Cleavage

Hydrazone Hydrazone EneHydrazine Ene-Hydrazine Intermediate Hydrazone->EneHydrazine Tautomerization ProductPath [3,3]-Sigmatropic Rearrangement EneHydrazine->ProductPath Desired Pathway SideProductPath Heterolytic N-N Bond Cleavage EneHydrazine->SideProductPath Competing Pathway Diimine Di-imine Intermediate ProductPath->Diimine Aniline Aniline Byproduct SideProductPath->Aniline Iminium Iminium Ion SideProductPath->Iminium Indole Desired Indole Product Diimine->Indole Cyclization & -NH₃

Caption: Competing pathways in the Fischer indole synthesis.

Mitigation Strategies:

  • Modulate Acidity: Sometimes, a slightly weaker acid or lower concentration can favor the desired rearrangement over cleavage.

  • Temperature Control: N-N bond cleavage can be more prevalent at higher temperatures. Try running the reaction at the lowest effective temperature.

Section 3: Troubleshooting the Nitro Reduction

The conversion of the 5-nitro group to the 5-amino group is a critical transformation. The choice of reducing agent can significantly impact the purity of the final product.

Q6: My nitro reduction is incomplete, and the starting material is difficult to remove from the product. How can I ensure complete conversion?

Incomplete reduction is a common problem, especially with heterogeneous catalysts like Palladium on Carbon (Pd/C).

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Loading & Activity: Ensure you are using a sufficient catalyst loading (typically 5-10 mol% Pd) and that the catalyst is active. A fresh bottle is recommended if you suspect deactivation.

    • Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., 50 psi in a Parr shaker) can dramatically increase the reaction rate.

    • Solvent: Solvents like methanol, ethanol, or ethyl acetate are standard. Ensure the starting material is fully dissolved.

  • Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl):

    • Stoichiometry: Ensure a sufficient molar excess of the metal reagent is used.

    • Activation: The surface of the metal can passivate. Pre-treatment (e.g., washing iron powder with dilute HCl) can improve reactivity.

    • Workup: These reactions require a basic workup (e.g., with NaOH or NaHCO₃) to neutralize the acid and precipitate metal hydroxides. The amine product is then extracted. Incomplete removal of metal salts can contaminate the product.

Q7: After reduction, I see multiple spots on my TLC plate and my mass spectrum shows masses higher than my product. What are these impurities?

These are likely byproducts from partial reduction and subsequent condensation reactions. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If these intermediates accumulate, they can react with each other to form dimeric azoxy and azo compounds.

Potential Nitro Reduction Pathways

Start R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Start->Nitroso [H] Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Azoxy R-N=N(O)-R (Azoxy Byproduct) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Desired Amine) Hydroxylamine->Amine [H] Azo R-N=N-R (Azo Byproduct) Azoxy->Azo [H]

Caption: Desired reduction to amine vs. side reactions.

To minimize these, ensure efficient and rapid reduction to the amine, preventing the buildup of intermediates. Catalytic hydrogenation is often cleaner and less prone to these side reactions than some metal/acid systems.[4]

Table 1: Comparison of Common Nitro Reduction Methods
Reagent/MethodProsCons
H₂ / Pd-C High yield, clean reaction, easy product isolation (filtration).[4]Catalyst can be pyrophoric; potential for hydrogenolysis of other functional groups (not an issue here).
SnCl₂ / HCl Mild and selective for nitro groups.[4]Requires stoichiometric amounts; workup involves removing tin salts which can be tedious.
Fe / HCl or NH₄Cl Inexpensive, effective, and common in industrial settings.Requires large excess of iron; generates significant iron sludge waste.
Sodium Dithionite (Na₂S₂O₄) Useful for water-soluble substrates; mild conditions.Often requires a biphasic system; can be less effective for some substrates.

Section 4: Purification and Analysis

Q8: What is the most effective way to purify the free amine before converting it to the hydrochloride salt?

Standard silica gel column chromatography is the most common method. However, amines can streak on silica gel due to interaction with acidic silanol groups.

Protocol: Column Chromatography of 1,2-Dimethyl-1H-indol-5-amine

  • Prepare the Slurry: Dry-load the crude amine onto a small amount of silica gel for best results.

  • Choose the Eluent: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.

  • Deactivate the Silica (Crucial Step): To prevent streaking and product loss, add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to the mobile phase.

    • Ammonia: Pre-slurry the silica gel in the mobile phase containing 1-2% of a 7N solution of ammonia in methanol, then pack the column.

  • Run the Column: Elute the product, carefully monitoring fractions by TLC.

  • Remove the Modifier: After combining the pure fractions, thoroughly remove the solvent and the basic modifier under reduced pressure. It is critical to ensure all triethylamine is gone before proceeding to the HCl salt formation.

An alternative purification method for basic amines is to perform an acid-base extraction.[9] Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl), wash the aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine into an organic solvent.[9]

Table 2: Common Impurities and Their Identification
ImpurityLikely OriginAnalytical Signature (¹H NMR)
1,2-Dimethyl-5-nitro-1H-indole Incomplete reductionAromatic protons shifted significantly downfield compared to the amine product due to the withdrawing effect of the NO₂ group.
N-Methyl-4-nitroaniline N-N bond cleavage in Fischer synthesisAbsence of the C2-methyl singlet and indole ring protons; presence of characteristic aniline aromatic signals.
Azoxy/Azo Dimer Side reaction during nitro reductionComplex aromatic region, higher molecular weight in MS, often intensely colored. Signals will be broad and may indicate a mixture of isomers.
Oxidized/Polymeric Material Air oxidation of the amine productBroad, unresolved signals in the baseline of the NMR spectrum; discoloration of the sample.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Neufeldt, S. R., & Gulevich, A. V. (2014). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 79(10), 4615–4622. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Prasad, A. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 32-39. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]

  • MH Chem. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Preventing Oxidation of 1,2-Dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,2-Dimethyl-1H-indol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. The electron-rich nature of both the aromatic amine and the indole core makes this compound highly susceptible to oxidation, which can lead to reaction failures, low yields, and complex purification challenges.[1][2] This document provides in-depth troubleshooting advice, preventative protocols, and the chemical reasoning behind our recommendations to ensure the success of your experiments.

PART 1: Troubleshooting Guide

This section addresses the most common issues encountered when working with 1,2-Dimethyl-1H-indol-5-amine.

Q1: My reaction mixture turned dark brown/purple/black shortly after adding my reagents. What is happening?

A: This is a classic sign of oxidation.[3] Aromatic amines, especially those on electron-rich ring systems like indoles, are prone to air oxidation, which forms highly colored, often polymeric, byproducts.[1] The initial oxidation can form radical species that propagate, leading to a rapid change in color. This is particularly common in the presence of transition metal catalysts (e.g., Pd, Cu), strong oxidants, or when heating in the presence of air.

Q2: My starting material, which was a light-colored solid, has developed a darker tint upon storage. Is it still usable?

A: The discoloration indicates that surface oxidation has occurred. While the bulk of the material may still be viable, the presence of these colored impurities can interfere with your reaction. We recommend the following:

  • Purity Check: Analyze the material by LC-MS or ¹H NMR to quantify the level of impurity.

  • Purification: If the impurity level is significant (>5%), consider purifying the starting material before use. A quick filtration through a plug of silica gel with an appropriate solvent system (e.g., Hexane/Ethyl Acetate) under an inert atmosphere can often remove the polar, colored impurities.

  • Storage: Always store 1,2-Dimethyl-1H-indol-5-amine in a cool, dark place under an inert atmosphere (argon or nitrogen) to minimize degradation.[4]

Q3: My reaction yield is consistently low, and TLC/LC-MS analysis shows a smear of unidentifiable, high-molecular-weight byproducts. Could this be related to oxidation?

A: Yes, this is a strong possibility. Oxidation doesn't just create simple, colored molecules; it often leads to the formation of complex polymeric materials that are difficult to characterize and separate from the desired product. If your target molecule is stable under the reaction conditions, the low yield is likely due to the consumption of your starting material via oxidative side pathways.

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving oxidation-related issues.

G cluster_0 Observation cluster_1 Initial Diagnosis cluster_2 Environmental Controls cluster_3 Chemical Intervention cluster_4 Resolution start Reaction Failure (Discoloration, Low Yield, Complex Mixture) check_oxidation Is Oxidation Suspected? start->check_oxidation check_inert Was an Inert Atmosphere Used? check_oxidation->check_inert Yes check_degas Were Solvents Degassed? check_inert->check_degas No implement_inert Implement Strict Inert Atmosphere Techniques (e.g., Schlenk Line) check_inert->implement_inert No check_reagents Are Harsh Oxidants or High Temperatures Used? check_inert->check_reagents Yes implement_degas Degas Solvents via Sparging or Freeze-Pump-Thaw check_degas->implement_degas No check_degas->check_reagents Yes implement_inert->check_degas implement_degas->check_reagents consider_protection Use a Protecting Group (e.g., Boc, Ac) check_reagents->consider_protection Yes success Successful Reaction check_reagents->success No, environmental controls were sufficient consider_protection->success consider_antioxidant Add a Radical Scavenger (e.g., BHT) - Use with Caution consider_antioxidant->success

Caption: Troubleshooting flowchart for oxidation issues.

PART 2: Frequently Asked Questions (FAQs)

This section provides a deeper dive into preventative strategies.

Q4: What are the most critical, non-chemical steps I can take to prevent oxidation?

A: The two most effective preventative measures are the rigorous exclusion of oxygen and the use of appropriate temperatures.

  • Inert Atmosphere: Always handle 1,2-Dimethyl-1H-indol-5-amine and set up reactions under an inert atmosphere, such as dry argon or nitrogen.[3] This is the single most important factor. Using a Schlenk line or a glovebox is highly recommended.

  • Solvent Degassing: Dissolved oxygen in solvents is a common culprit for initiating oxidation.[3] Degas all solvents immediately before use. Common methods include:

    • Sparging: Bubble argon or nitrogen through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.

  • Temperature Control: Oxidation reactions are often accelerated by heat. If possible, run reactions at lower temperatures. If heating is necessary, ensure the inert atmosphere is maintained flawlessly throughout the process.

Q5: What is a protecting group, and why is it effective against oxidation?

A: A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity.[1][5] For the amino group in 1,2-Dimethyl-1H-indol-5-amine, protection involves converting the highly nucleophilic and easily oxidized amine into a less reactive functional group, such as an amide or a carbamate.[6][7]

This strategy works by withdrawing electron density from the nitrogen atom, making it significantly less susceptible to oxidation.[6] This is a robust method for reactions that require harsh conditions, incompatible reagents, or prolonged reaction times.

Q6: Which protecting group should I choose for 1,2-Dimethyl-1H-indol-5-amine?

A: The choice of protecting group depends on the downstream reaction conditions you plan to use. The goal is to select a group that is stable during your reaction but can be removed easily afterward without affecting the rest of your molecule. This is known as an "orthogonal protection" strategy.[1][5]

Protecting GroupIntroduction Reagent(s)Cleavage ConditionsStability Profile
Acetyl (Ac) Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, TEA)Acidic or basic hydrolysis (e.g., HCl or NaOH)Stable to hydrogenation and mild acids/bases.
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl in Dioxane)Stable to bases, nucleophiles, and hydrogenation.[1]
Cbz (Z) Benzyl chloroformate, Base (e.g., NaHCO₃, TEA)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.[1]

Recommendation: For general use, the Boc (tert-Butoxycarbonyl) group is an excellent first choice. It is easily introduced and is stable to a wide variety of non-acidic reaction conditions. Its removal with acid is typically clean and high-yielding.[7]

Decision Tree for Protection Strategy

G start Planning Reaction with 1,2-Dimethyl-1H-indol-5-amine condition_check Reaction Conditions? start->condition_check mild Mild Conditions (e.g., RT, < 4h, no strong oxidants/electrophiles) condition_check->mild Mild harsh Harsh Conditions (e.g., Heat, prolonged time, strong reagents, metals) condition_check->harsh Harsh strategy_inert Primary Strategy: Rigorous Inert Atmosphere + Degassed Solvents mild->strategy_inert strategy_protect Primary Strategy: Use a Protecting Group harsh->strategy_protect downstream_check Downstream Steps Require Strong Acid? strategy_protect->downstream_check use_boc Use Boc Group (Base/H₂ Stable) downstream_check->use_boc No use_ac_cbz Consider Ac or Cbz (Acid Stable) downstream_check->use_ac_cbz Yes

Caption: Choosing the right preventative strategy.

Q7: Can I use a chemical antioxidant additive instead of a protecting group?

A: Yes, in some cases, adding a radical scavenger or antioxidant can inhibit oxidation.[8] Compounds like butylated hydroxytoluene (BHT) or certain phenols can be effective. However, this approach has drawbacks:

  • Compatibility: The antioxidant may interfere with your desired reaction.

  • Stoichiometry: It may be consumed, offering only temporary protection.

  • Purification: It adds another compound that must be removed later.

This strategy is best considered for stabilizing the compound during storage or workup, rather than as a primary solution for preventing oxidation during a reaction. Protection/deprotection is a more robust and predictable method.

PART 3: Key Experimental Protocols

Protocol 1: General Handling Under Inert Atmosphere

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inerting: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) and purge the system with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.

  • Solvent Degassing: Use a cannula to transfer a freshly degassed solvent into the reaction flask.

  • Reagent Addition: Add 1,2-Dimethyl-1H-indol-5-amine as a solid under a positive flow of inert gas. Other reagents should be added via syringe or as solutions in degassed solvents.

  • Execution: Run the reaction under a constant, gentle positive pressure of inert gas.

  • Workup: Quench the reaction and perform extractions as needed. If the product is also air-sensitive, consider degassing the water and brine solutions used in the workup by sparging.

Protocol 2: N-Boc Protection of 1,2-Dimethyl-1H-indol-5-amine

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1,2-Dimethyl-1H-indol-5-amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Reagent Addition: Add triethylamine (TEA) (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same anhydrous solvent dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

PART 4: Understanding the Oxidation Mechanism

The oxidation of aromatic amines like 1,2-Dimethyl-1H-indol-5-amine is a complex process that can proceed through several pathways. The initial and most critical step is typically a single-electron transfer (SET) from the electron-rich nitrogen atom to an oxidant (like O₂), forming a radical cation. This highly reactive intermediate can then undergo various reactions, including dimerization and polymerization, leading to the observed discoloration and product loss.

G A 1,2-Dimethyl-1H-indol-5-amine (R-NH₂) B Radical Cation (R-NH₂•⁺) A->B - 1e⁻ C Dimerization & Polymerization B->C Radical Coupling D Colored Byproducts (e.g., Quinone-imines) B->D Further Oxidation & Rearrangement oxidant [Oxidant] (e.g., O₂, Metal Catalyst) oxidant->B

Caption: Simplified mechanism of amine oxidation.

By implementing the strategies outlined in this guide—either through rigorous exclusion of oxidants or by chemically deactivating the amine with a protecting group—you can effectively shut down this initial, destructive step and ensure the integrity of your molecule throughout your synthetic sequence.

References

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. [Link]

  • Google Patents. (2012).
  • National Institutes of Health. (n.d.). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. [Link]

  • PMC. (n.d.). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • PubMed. (2000). Oxidation of indole by cytochrome P450 enzymes. [Link]

  • PMC. (n.d.). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Link]

  • ResearchGate. (n.d.). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • NETL. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. [Link]

  • ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. [Link]

  • YouTube. (2015). Protection of Aniline Derivatives. [Link]

  • MySkinRecipes. (n.d.). 1,2-Dimethyl-1H-indol-5-amine. [Link]

  • ResearchGate. (n.d.). Radical scavenging of anilines as a function of their bond-dissociation energy (BDE). [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]

  • ACS Publications. (n.d.). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. [Link]

  • PubChem. (n.d.). Aniline. [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

Sources

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and final product purity.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low. What are the most common causes and how can I address them?

Low yield in a multi-step synthesis like this is a common problem that can usually be traced back to one of two critical stages: the reductive amination of the nitro-indole precursor or the indole ring formation itself.

Causality Analysis:

  • Inefficient Nitro Group Reduction: The conversion of the precursor, 1,2-dimethyl-5-nitro-1H-indole, to the 5-aminoindole is the most critical yield-determining step. Incomplete reduction or side-product formation are the primary culprits. Catalytic hydrogenation, while often clean, can be sensitive to catalyst quality and poisons.[1][2] Chemical reductions can suffer from harsh conditions and difficult workups.[1]

  • Sub-optimal Indole Ring Formation (Fischer Synthesis): If you are building the indole core from scratch using a method like the Fischer indole synthesis, the acidic cyclization step is highly sensitive.[3] The choice of acid catalyst (Brønsted vs. Lewis), its concentration, and the reaction temperature must be precisely controlled.[4] An inappropriate acid can lead to decomposition or favor side reactions like N-N bond cleavage, especially if the precursor arylhydrazine has strong electron-donating groups.[5]

  • Purification Losses: The final amine product is a relatively polar molecule. During workup, significant amounts can be lost to the aqueous phase if the pH is not carefully controlled. Furthermore, purification of amines by silica gel chromatography can sometimes lead to product loss on the column.[6]

Solutions Workflow:

  • Step 1: Validate Starting Material: Ensure the purity of your 1,2-dimethyl-5-nitro-1H-indole precursor. Impurities can poison the reduction catalyst.

  • Step 2: Optimize the Reduction Step:

    • Catalytic Hydrogenation: Use a high-quality 5-10% Palladium on carbon (Pd/C) catalyst. Ensure an inert atmosphere (e.g., Argon or Nitrogen) before introducing hydrogen. Use a protic solvent like ethanol or methanol. If the reaction stalls, carefully filter and add fresh catalyst. The accumulation of hydroxylamine intermediates can sometimes cause issues; adding catalytic amounts of vanadium compounds has been shown to prevent this and accelerate the final phase of hydrogenation.[7][8]

    • Chemical Reduction: If hydrogenation is not an option, stannous chloride (SnCl₂) in acidic ethanol is a reliable alternative.[1] However, be prepared for a more involved workup to remove tin salts.

  • Step 3: Refine Purification Technique:

    • After reduction, perform a standard acid-base extraction. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl (e.g., 1M). This will move your amine product into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Carefully basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to regenerate the free amine.

    • Extract the free amine back into an organic solvent, dry it over Na₂SO₄, and concentrate it to obtain the purified free base.

Q2: I'm observing significant impurity formation, particularly colored byproducts. How can I minimize this?

The formation of colored impurities is typically due to oxidative side reactions involving the sensitive aminoindole product or intermediates from an incomplete nitro reduction.

Causality Analysis:

  • Incomplete Nitro Reduction: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[9][10] These intermediates can couple to form colored azo and azoxy compounds, which are potent chromophores.[7] This is more common when the reduction is slow or stalls.

  • Aminoindole Instability: The final product, 1,2-Dimethyl-1H-indol-5-amine, is an electron-rich aromatic amine. These compounds are susceptible to air oxidation, especially when in solution as the free base, leading to the formation of colored, high-molecular-weight oligomers.[1]

Solutions Workflow:

  • Step 1: Ensure Complete Reduction: Monitor the reaction closely by Thin Layer Chromatography (TLC). The disappearance of the starting nitro-indole and any intermediate spots is critical. If using catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure.

  • Step 2: Work Under an Inert Atmosphere: Once the reduction is complete and you are working with the free amine, it is best practice to handle it under an inert atmosphere (N₂ or Ar) as much as possible to minimize contact with oxygen.

  • Step 3: Prompt Conversion to Hydrochloride Salt: Do not store the purified free amine for extended periods. The hydrochloride salt is significantly more stable to air oxidation. Immediately after purification and solvent removal, redissolve the free amine in an anhydrous solvent (like diethyl ether or anhydrous 1,4-dioxane) and precipitate the HCl salt by adding a solution of HCl in the same solvent.

Q3: The final hydrochloride salt precipitation is incomplete or yields an oily product instead of a crystalline solid. What are the best practices for crystallization?

Oiling out during salt formation is a common issue, usually caused by the presence of residual water, solvent choice, or impurities that inhibit crystallization.

Causality Analysis:

  • Presence of Water: Water is the most common cause. It can prevent the formation of an ordered crystal lattice, leading to an oil. The free amine, solvents, and the HCl solution must be scrupulously dry.

  • Inappropriate Solvent: The ideal solvent for salt precipitation should readily dissolve the free amine but have very low solubility for the resulting hydrochloride salt. Protic solvents like ethanol or methanol may be too polar and can keep the salt in solution.

  • Residual Impurities: Small amounts of impurities can act as crystallization inhibitors.

Solutions Workflow:

  • Step 1: Ensure Anhydrous Conditions: After the final extraction of the free amine, dry the organic solution thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Use anhydrous solvents for the precipitation step.

  • Step 2: Choose the Right Solvent System:

    • Dissolve the purified free amine in a minimal amount of a dry, non-polar solvent in which it is soluble, such as diethyl ether, dichloromethane (DCM), or 1,4-dioxane.

    • Use a commercially available solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).

  • Step 3: Control the Precipitation:

    • Cool the solution of the free amine in an ice bath.

    • Add the HCl solution dropwise with vigorous stirring. You should observe the immediate formation of a white precipitate.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to re-purify the free base or try a different solvent system.

  • Step 4: Isolate and Dry: Collect the solid salt by filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry it thoroughly under vacuum.

Frequently Asked Questions (FAQs)
  • Q1: What is the best method for the key nitro-to-amine reduction step? The "best" method depends on your available equipment and scale. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while chemical methods offer alternatives when specialized hydrogenation equipment is unavailable. A comparison is provided below.

  • Q2: How critical is temperature control during the synthesis? Temperature control is crucial. For the Fischer indole synthesis cyclization, temperatures that are too low can stall the reaction, while excessive heat can lead to decomposition and byproduct formation.[3] For the nitro reduction, catalytic hydrogenations are often exothermic; proper cooling may be required to prevent runaway reactions, especially on a larger scale.[10]

  • Q3: What analytical techniques are recommended for monitoring and characterization?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.

    • Final Product Characterization:

      • ¹H and ¹³C NMR: To confirm the structure of the final product.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point (MP): A sharp melting point is a good indicator of purity for the final crystalline salt.

Data & Visual Aids
Table 1: Comparison of Common Reduction Methods for 1,2-dimethyl-5-nitro-1H-indole
MethodReagents & ConditionsAdvantagesDisadvantagesTypical YieldReference
Catalytic Hydrogenation 5-10% Pd/C, H₂ (balloon or Parr shaker), Ethanol/Methanol, Room Temp.High yield, clean reaction, easy product isolation (filtration of catalyst).Requires specialized hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisons.>90%[1]
Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol, HCl, RefluxInexpensive, effective, does not require special pressure equipment.Tedious workup to remove tin salts; uses stoichiometric, heavy metal reagents.70-85%[1]
Sodium Dithionite Reduction Na₂S₂O₄, EtOH/H₂O, NaOH, 50-60 °CInexpensive and effective reducing agent.Workup can be complex; requires careful control of pH and temperature.75-90%[1]
Diagrams

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Is Nitro-Indole\nPrecursor Pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purify_sm [label="Action: Purify Starting\nMaterial (Recrystallize)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reduction [label="Is the Nitro Reduction\nStep Incomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_h2 [label="Action: Increase Catalyst\nLoading or H₂ Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; switch_reductant [label="Action: Switch to a\nDifferent Reducing Agent\n(e.g., SnCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_workup [label="Are There Losses\nDuring Workup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_extraction [label="Action: Optimize Acid-Base\nExtraction pH and Solvent\nVolume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> purify_sm [label="No"]; purify_sm -> start [style=dashed]; check_purity -> check_reduction [label="Yes"]; check_reduction -> optimize_h2 [label="Yes (H₂)"]; check_reduction -> switch_reductant [label="Yes (Other)"]; optimize_h2 -> success; switch_reductant -> success; check_reduction -> check_workup [label="No"]; check_workup -> optimize_extraction [label="Yes"]; optimize_extraction -> success; check_workup -> success [label="No"]; } enddot Caption: Troubleshooting flowchart for low yield diagnosis.

dot digraph "Synthesis_Scheme" { graph [rankdir="LR"]; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Molecules NitroIndole [label="1,2-Dimethyl-5-nitro-1H-indole"]; AminoIndole [label="1,2-Dimethyl-1H-indol-5-amine\n(Free Base)"]; FinalSalt [label="1,2-Dimethyl-1H-indol-5-amine\nhydrochloride"];

// Invisible nodes for edge labels node [shape=plaintext, fontsize=9]; reduct [label="Reduction\n[H₂, Pd/C] or [SnCl₂]"]; salt [label="Salt Formation\n[Anhydrous HCl]"];

// Edges NitroIndole -> reduct [style=invis]; reduct -> AminoIndole; AminoIndole -> salt [style=invis]; salt -> FinalSalt; } enddot Caption: General synthesis pathway.

References
  • This protocol describes a three-component approach to multiply-substituted indoles from nitriles, organometallic reagents and arylhydrazine hydrochloride salts. PubMed.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer indole synthesis. Wikipedia.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.
  • Japp–Klingemann reaction. Wikipedia.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Optimization conditions for reduction of nitro aromatic compounds. ResearchGate.
  • Hydrogenation of Nitro Compounds to Amines Using Polymer Bound Catalysts. ScholarWorks@UARK.
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Why Do Some Fischer Indolizations Fail? PMC - NIH.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo.

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Technical Support Center: Navigating the Stability of Indole Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-containing compounds. The unique electron-rich structure of the indole ring, while central to the biological activity of many pharmaceuticals and natural products, also renders these molecules susceptible to various degradation pathways in solution.[1][2][3] This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating stability issues to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the stability of indole compounds.

Q1: My indole solution is changing color (e.g., turning yellow/brown). What's happening and is it still usable?

A color change in your indole solution is a primary indicator of degradation, most commonly due to oxidation.[1] The electron-rich pyrrole ring of the indole nucleus is susceptible to attack by atmospheric oxygen, leading to the formation of colored polymeric or oxidized species.[2] While a slight color change might not significantly impact the bulk purity for certain robust applications, it is a definitive sign of degradation and should be investigated before use in sensitive assays.[1] For quantitative studies, it is highly recommended to prepare fresh solutions or re-qualify the solution's purity and concentration.

Q2: What are the main factors that cause indole compounds to degrade in solution?

The stability of indole compounds in solution is primarily influenced by four key factors:

  • Oxygen: Atmospheric oxygen is a major driver of oxidative degradation.[1] The electron-rich nature of the indole ring makes it prone to oxidation.[2]

  • Light: Many indole derivatives are photosensitive and can undergo photo-oxidation or rearrangement upon exposure to UV or even ambient light.[4] This can lead to the formation of various degradation products.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidative and hydrolytic degradation pathways.[1]

  • pH: The stability of indole compounds can be highly pH-dependent. Both acidic and basic conditions can catalyze degradation, often through different mechanisms. For example, some indoles are particularly unstable in acidic aqueous solutions.[5]

Q3: What are the ideal storage conditions for indole solutions to maximize their shelf-life?

To minimize degradation, indole solutions should be stored with the following considerations:

  • Temperature: Cool temperatures, typically 2-8°C, are recommended for short-term storage. For long-term storage, freezing at -20°C or -80°C is preferable.[1][6]

  • Light Protection: Always store indole solutions in amber or opaque vials to protect them from light.[1][6]

  • Inert Atmosphere: For highly sensitive indole derivatives, purging the solution with an inert gas like nitrogen or argon before sealing the vial can displace oxygen and significantly reduce oxidative degradation.[1][7]

  • Solvent Choice: The choice of solvent is critical. Aprotic, degassed solvents are often preferred. If aqueous solutions are necessary, consider using buffers at an optimal pH and deoxygenated water.

Q4: Should I use an antioxidant? If so, which ones are effective?

Using an antioxidant is a prudent measure when:

  • The indole compound has known oxidative lability.

  • The solution will be stored for an extended period.

  • The experimental conditions involve elevated temperatures or prolonged exposure to air.[1]

Commonly used antioxidants for stabilizing organic compounds include:

  • Butylated Hydroxytoluene (BHT): A widely used radical scavenger. A typical final concentration is 0.01%.[1]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant suitable for aqueous formulations.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid and Unexpected Degradation of My Indole Compound in an Aqueous Buffer.

Problem: You've prepared a fresh solution of your indole derivative in a standard biological buffer (e.g., PBS pH 7.4), but you observe significant degradation in a short period, confirmed by HPLC analysis.

Causality & Troubleshooting Workflow:

The indole ring's stability can be exquisitely sensitive to pH. While many researchers assume physiological pH is benign, for some indole structures, it can be suboptimal. Furthermore, dissolved oxygen in aqueous buffers is a ready oxidant.

Troubleshooting Workflow for pH-Dependent Degradation

Caption: Workflow to diagnose and solve rapid indole degradation in aqueous buffers.

Step-by-Step Protocol: pH Stability Screening

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Solution Preparation: Dissolve your indole compound in each buffer to the desired final concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or your experimental temperature). Protect from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots immediately using a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your compound.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC After Freeze-Thaw Cycles.

Problem: You are using a stock solution of your indole compound stored at -20°C. You notice that with each freeze-thaw cycle, the peak area of your compound decreases in HPLC analysis, and new, unidentified peaks appear.

Causality & Troubleshooting:

Repeated freeze-thaw cycles can be detrimental to solution stability. The process can introduce several issues:

  • Oxygen Introduction: Each time the vial is opened, it's exposed to atmospheric oxygen.

  • Concentration Gradients: As the solution freezes, the solute can concentrate in the unfrozen liquid portion, potentially leading to precipitation or accelerated degradation in these localized high-concentration zones.

  • Condensation: Opening a cold vial in a humid environment can introduce water, altering the solvent composition.[6]

Solution: Aliquoting and Proper Handling

The most effective way to prevent degradation from freeze-thaw cycles is to aliquot your stock solution into single-use volumes.

Protocol for Preparing and Storing Aliquots

  • Prepare Stock Solution: Prepare a concentrated stock solution of your indole compound in a suitable, high-purity solvent.

  • Aliquot: Immediately after preparation, dispense the stock solution into small, single-use vials (amber glass is recommended). The volume of each aliquot should be sufficient for a single experiment.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each vial with an inert gas (nitrogen or argon) before capping.[1]

  • Seal and Label: Tightly seal the vials and label them clearly with the compound name, concentration, solvent, and date of preparation.

  • Freeze: Place the aliquots in a freezer at -20°C or -80°C for long-term storage.

  • Usage: When you need to use the compound, remove a single aliquot from the freezer and allow it to equilibrate to room temperature before opening to prevent condensation.[6] Discard any unused portion of the thawed aliquot; do not refreeze it.

Diagram: The Detrimental Effects of Freeze-Thaw Cycles

G cluster_0 Single Aliquot Workflow (Recommended) cluster_1 Repeated Freeze-Thaw Workflow (Problematic) A Stock Solution (-80°C) B Single Aliquot (Thaw Once) A->B Use One C Experiment B->C D Stock Solution (-20°C) E Thaw & Use D->E F Refreeze E->F G Thaw & Use Again F->G H Degradation Products (Inconsistent Results) G->H

Caption: Comparison of proper aliquoting versus problematic freeze-thaw cycles.

Advanced Topic: Forced Degradation Studies

For drug development professionals, understanding the degradation profile of an indole-containing active pharmaceutical ingredient (API) is a regulatory requirement and a critical part of formulation development.[8][9] Forced degradation (or stress testing) studies are designed to intentionally degrade the API to identify likely degradation products and establish degradation pathways.[8][9]

Why Perform Forced Degradation Studies?

  • To develop and validate a stability-indicating analytical method.

  • To understand the intrinsic stability of the drug molecule.[8]

  • To elucidate the structure of potential degradation products.[9]

  • To inform formulation and packaging decisions.

Typical Stress Conditions for Indole Compounds:

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can adequately resolve the degradation products from the parent peak.[10]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, Heat (e.g., 60-80°C)Cleavage of acid-labile groups, polymerization.
Base Hydrolysis 0.1 M NaOH, Heat (e.g., 60-80°C)Cleavage of base-labile groups (e.g., esters, amides).
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), Room TempOxidation of the pyrrole ring, formation of N-oxides, oxindoles.[2]
Photostability Exposure to light (ICH Q1B guidelines)Photo-oxidation, photodimerization, rearrangements.[4]
Thermal Dry heat (e.g., 80-100°C) or in solutionThermolytic decomposition.

Analytical Toolkit for Degradation Studies:

A multi-pronged analytical approach is essential for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying the parent drug and its degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
  • Benchchem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
  • Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ResearchGate. Retrieved from [Link]

  • (n.d.). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1][4]naphthyridine. RSC Publications. Retrieved from [Link]

  • (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ASM Journals. Retrieved from [Link]

  • (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. NIH National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Lyu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Retrieved from [Link]

  • (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]

  • Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Retrieved from [Link]

  • (n.d.). PHOTO-OXIDATION OF INDOLE DERIVATIVES. ElectronicsAndBooks. Retrieved from [Link]

  • (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. Retrieved from [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. Retrieved from [Link]

  • (n.d.). Effects of the Substituents of the Indole Ring on Activity Profiles. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • (2025). DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. Retrieved from [Link]

  • (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. Retrieved from [Link]

  • (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. NIH National Library of Medicine. Retrieved from [Link]

  • (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2025). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. Retrieved from [Link]

  • (2023). Storage of methyl anthralite and Indole. Reddit. Retrieved from [Link]

  • (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • (2025). Discovery of indole derivatives as STING degraders. PubMed. Retrieved from [Link]

  • Wang, J., et al. (2022). The performance and pathway of indole degradation by ionizing radiation. Chemosphere. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH National Library of Medicine. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Ask Ayurveda. (n.d.). Phytochemicals in Food - 3,3'-Diindolylmethane (DIM). Retrieved from [Link]

  • Maple Research Labs. (2024). Best Practices for Research Compound Storage. Retrieved from [Link]

  • (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

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Avoiding byproduct formation in Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Byproduct Formation in the Synthesis of Substituted Indoles

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. While the Fischer synthesis is one of the most versatile methods for preparing substituted indoles, its pathway is fraught with potential side reactions that can diminish yield, complicate purification, and, in some cases, prevent success entirely.[1][2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles—the "why"—behind each experimental choice, empowering you to diagnose and solve problems effectively.

Section 1: Troubleshooting Guide - Common Byproducts & Reaction Failures

This section addresses the most prevalent and frustrating issues encountered during the Fischer indole synthesis.

Q1: My reaction produced a significant amount of black, intractable tar. What are the primary causes and solutions?

Answer: Tar formation is a classic sign that the reaction conditions are too harsh, leading to the decomposition and polymerization of sensitive intermediates.[4]

Causality Explained: The main culprits are excessively strong acids and high temperatures.[4] Protic acids like sulfuric acid (H₂SO₄) or aggressive Lewis acids can promote undesired side reactions, while high temperatures accelerate the degradation of the phenylhydrazone or enamine intermediates before they can successfully cyclize.[4][5]

Troubleshooting Protocol & Preventative Measures:

  • Catalyst Moderation: Switch from strong Brønsted acids (H₂SO₄, HCl) to milder alternatives. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are excellent choices.[4][6][7] Solid acid catalysts like Amberlyst-15 or milder Brønsted acids such as p-toluenesulfonic acid (p-TSA) can also be effective.[4]

  • Temperature Control: Execute the reaction at the lowest feasible temperature. A longer reaction time at a lower temperature is almost always preferable to a rapid reaction at a high temperature that leads to polymerization.[4] Consider starting at a moderate temperature (e.g., 80 °C in toluene) and only increasing it if TLC analysis shows no conversion.

  • Solvent Choice: High-boiling solvents can inadvertently lead to excessive temperatures.[4] Experiment with solvents like toluene, acetic acid, or even specialized low-melting mixtures (e.g., tartaric acid-dimethylurea) which can serve as both solvent and catalyst under milder conditions.[8]

  • Purification of Tarry Mixtures: If tar has already formed, purification is challenging but possible. Column chromatography is the most common method; using a gradient elution and sometimes adding a small amount of a highly polar solvent like methanol can help separate the desired product from the baseline tar.[4]

Q2: I'm synthesizing a 3-substituted indole, but the reaction is failing, and I'm recovering aniline and other degradation products. What is happening?

Answer: This issue often points to a competing N-N bond cleavage pathway, which becomes dominant when certain substituents are present on the starting carbonyl compound.[1][3][9] This is a well-documented failure mode, particularly in the synthesis of 3-aminoindoles or 3-amidoindoles.[1][3][10]

Causality Explained: The key step in the Fischer synthesis is the acid-catalyzed[11][11]-sigmatropic rearrangement of the ene-hydrazine intermediate.[7][12][13] However, this intermediate can also undergo heterolytic cleavage of the weak N-N bond. Electron-donating groups (EDGs) on the carbonyl starting material can over-stabilize the intermediates, making this N-N bond cleavage the more favorable pathway over the desired rearrangement.[1][3][5] This cleavage leads to the formation of aniline and a stabilized iminium cation, which then leads to other byproducts instead of the indole.[1][3]

Troubleshooting Workflow:

G start Reaction Failure: Aniline byproduct detected q1 Does the ketone/aldehyde have a strong electron- donating group at the α-position? start->q1 solution1 N-N Cleavage is likely dominant. Consider using a milder Lewis acid (e.g., ZnCl2) to favor rearrangement. q1->solution1 Yes solution2 Check catalyst activity and reaction temperature. Increase cautiously. q1->solution2 No path1 Yes (e.g., -NR2, -NHAc) path2 No alt_route If problem persists, consider an alternative synthetic route (e.g., Reissert, Bartoli). solution1->alt_route solution2->alt_route

Caption: Troubleshooting N-N Bond Cleavage.

Preventative Measures:

  • Catalyst Choice: While protic acids can exacerbate N-N cleavage, Lewis acids like ZnCl₂ are sometimes more effective at promoting the desired cyclization for these challenging substrates.[5][9]

  • Protecting Groups: If the problematic substituent is an amine, consider using a protecting group that is less electron-donating.

  • Alternative Synthesis: For substrates that are inherently prone to this failure mode, the Fischer indole synthesis may not be the optimal route.[1][3] Alternative methods like the Reissert or Bartoli indole synthesis should be considered.[12]

Section 2: FAQs on Regioselectivity and Reaction Conditions

Q3: I am using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the selectivity?

Answer: Controlling regioselectivity is a significant challenge and depends on a delicate balance between steric effects and the acidity of the reaction medium.[14][15] The outcome is determined by which enamine intermediate is formed and proceeds through the[11][11]-sigmatropic rearrangement.

Causality Explained: An unsymmetrical ketone can form two different enamine tautomers. The reaction can be under either kinetic or thermodynamic control.

  • Kinetic Control: Favors the formation of the less-substituted enamine, leading to the indole with a substituent at the 3-position. This is often favored by weaker acids or lower temperatures.[9]

  • Thermodynamic Control: Favors the more-substituted, thermodynamically more stable enamine, leading to the 2,3-disubstituted indole. This is often promoted by stronger acids and higher temperatures.[9]

Strategies for Improving Regioselectivity:

Catalyst SystemTypical ConditionsFavored Isomer (General Trend)Rationale
Acetic Acid (AcOH) RefluxOften a mixture, can favor kinetic productMild Brønsted acid, promotes formation of the less-substituted enamine.
Polyphosphoric Acid (PPA) 100-160 °COften favors thermodynamic productStrong, viscous acid that promotes equilibration to the more stable enamine.
Eaton's Reagent (P₂O₅/MeSO₃H) 60-100 °CHigh selectivity for the 3-unsubstituted indole (from methyl ketones)Very strong acid medium that provides unprecedented regiocontrol in certain cases.[14][15]
Zinc Chloride (ZnCl₂) 120-170 °CVaries; can favor thermodynamic productLewis acid coordination can influence enamine stability and formation.

Experimental Protocol: Maximizing Formation of 2-Methyl-3-propylindole from 2-Hexanone

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and 2-hexanone (1.1 eq) in absolute ethanol.

  • Hydrazone Formation: Add a catalytic amount of acetic acid (3 drops) and stir the mixture at room temperature for 1 hour. Monitor by TLC until the starting materials are consumed. The phenylhydrazone may be isolated by removing the solvent, or used in situ.

  • Indolization (Thermodynamic Control): To the crude phenylhydrazone, add polyphosphoric acid (PPA) (10x the weight of the hydrazine).

  • Reaction: Heat the mixture with vigorous stirring to 120 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the hot reaction mixture onto crushed ice. Basify the aqueous solution with 10M NaOH until pH > 9.

  • Extraction & Purification: Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to isolate the desired 2-methyl-3-propylindole.

Q4: My reaction is not proceeding to completion, and I am recovering the starting phenylhydrazone. What should I do?

Answer: Incomplete conversion is typically due to insufficient activation energy, an inactive catalyst, or unstable starting materials.[9]

Causality Explained: The Fischer synthesis requires sufficient energy to overcome the activation barrier of the key[11][11]-sigmatropic rearrangement.[9] If the temperature is too low or the acid catalyst is not strong enough, the reaction will stall at the phenylhydrazone stage.[5][9]

Troubleshooting Steps:

  • Increase Temperature: This is the most direct way to provide the necessary activation energy. Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC at each stage.[9]

  • Increase Acid Strength: If increasing the temperature leads to decomposition, switch to a stronger acid catalyst. For example, if acetic acid fails, try p-TSA or PPA.[9]

  • Check Reactant Purity: Impurities in the starting materials, especially the phenylhydrazine which can oxidize over time, can inhibit the reaction.[5][9] Ensure your reagents are pure before starting.

  • Consider In Situ Formation: Some phenylhydrazones are unstable and can decompose upon isolation.[9] A common strategy is to form the hydrazone in situ by reacting the phenylhydrazine and ketone directly in the acidic reaction medium without isolating the intermediate.[9][16]

Section 3: Mechanistic Insights

Understanding the core mechanism and potential deviations is key to effective troubleshooting.

The Core Fischer Indole Synthesis Pathway

The accepted mechanism involves several key acid-catalyzed steps.[7][13][17]

Caption: Key Stages of the Fischer Indole Synthesis Mechanism.

The critical, rate-determining step is the[11][11]-sigmatropic rearrangement, which involves the breaking of the N-N bond and the formation of a new C-C bond.[18] It is at the preceding ene-hydrazine stage that the reaction can divert to the unwanted N-N bond cleavage pathway.[1][3]

References

  • BenchChem. (n.d.). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem Technical Support.
  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support.
  • Gribble, G. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Retrieved January 19, 2026, from [Link]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006.
  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar.
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Validation & Comparative

A Comprehensive Guide to the Validation of 1,2-Dimethyl-1H-indol-5-amine hydrochloride as a CNS Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 1,2-Dimethyl-1H-indol-5-amine hydrochloride as a novel tool for Central Nervous System (CNS) research. Given the current lack of extensive public data on this specific molecule, this document serves as a guiding protocol, outlining the necessary experimental steps to thoroughly characterize its pharmacological profile. We will compare it hypothetically against a well-known indoleamine, N,N-Dimethyltryptamine (DMT), a classic serotonergic psychedelic.[1] The indole scaffold present in this compound suggests a potential interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, a prominent target for CNS therapeutics.[2]

Introduction: The Rationale for Investigation

The indoleamine backbone is a privileged scaffold in neuropharmacology, forming the core of the neurotransmitter serotonin and numerous psychoactive compounds. This compound's structure warrants investigation into its potential as a modulator of serotonergic systems. Its validation as a research tool requires a systematic approach to determine its binding affinity, functional activity, selectivity, and in vivo effects. This guide will delineate a three-part validation workflow to rigorously assess its potential.

Part 1: In Vitro Pharmacological Characterization

The initial phase of validation focuses on determining the compound's interaction with its putative molecular targets. Given the indole structure, we hypothesize that this compound will exhibit affinity for serotonin receptors.

Receptor Binding Affinity

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.[3] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand of known affinity.

Experimental Protocol: Radioligand Binding Assay for 5-HT Receptor Subtypes

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing individual human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7). Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of this compound or DMT (as a comparator).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature will be specific to the receptor subtype being assayed.[3]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT7 Ki (nM)
1,2-Dimethyl-1H-indol-5-amine HCl1502580250
N,N-Dimethyltryptamine (DMT)11545130600
Functional Activity Assessment

Determining whether a compound acts as an agonist, antagonist, or inverse agonist is crucial. Functional assays measure the cellular response following receptor binding. For 5-HT receptors, which are predominantly G protein-coupled receptors (GPCRs), common readouts include measuring second messengers like cyclic adenosine monophosphate (cAMP) or intracellular calcium mobilization.[4][5]

Experimental Protocol: cAMP Assay for Gs and Gi-coupled 5-HT Receptors

  • Cell Culture: Use cell lines expressing the 5-HT receptor of interest (e.g., 5-HT7, which couples to Gs to increase cAMP, or 5-HT1A, which couples to Gi to decrease forskolin-stimulated cAMP).

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent assay.[6][7]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect) for agonists. For antagonists, measure the ability to shift the concentration-response curve of a known agonist.

Experimental Protocol: Calcium Flux Assay for Gq-coupled 5-HT Receptors

  • Cell Culture and Dye Loading: Culture cells expressing a Gq-coupled receptor (e.g., 5-HT2A) and load them with a calcium-sensitive fluorescent dye.[8]

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the EC50 and Emax from the concentration-response curve.

Hypothetical Functional Data Summary:

CompoundReceptorAssay TypeFunctional ResponseEC50 (nM)Emax (% of Serotonin)
1,2-Dimethyl-1H-indol-5-amine HCl5-HT2ACalcium FluxAgonist4085%
N,N-Dimethyltryptamine (DMT)5-HT2ACalcium FluxAgonist60100%
1,2-Dimethyl-1H-indol-5-amine HCl5-HT1AcAMPPartial Agonist20040%
N,N-Dimethyltryptamine (DMT)5-HT1AcAMPAgonist15095%

Signaling Pathway Visualization:

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 1,2-Dimethyl-1H-indol-5-amine HCl Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse

Caption: 5-HT2A receptor activation of the Gq signaling pathway.

Part 2: ADME and CNS Penetration Assessment

For a compound to be a useful in vivo CNS research tool, it must be able to cross the blood-brain barrier (BBB) and have a reasonable pharmacokinetic profile.[9][10] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide an early indication of a compound's drug-like properties.[11]

In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed to assess the compound's metabolic stability, plasma protein binding, and potential for being a substrate of efflux transporters.

Experimental Workflow for In Vitro ADME Profiling:

ADME_Workflow cluster_assays In Vitro ADME Assays Compound 1,2-Dimethyl-1H-indol-5-amine HCl MetabolicStability Metabolic Stability (Liver Microsomes) Compound->MetabolicStability PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Permeability Permeability (PAMPA/Caco-2) Compound->Permeability Efflux Efflux Ratio (MDR1-MDCK) Compound->Efflux Data ADME Profile MetabolicStability->Data PPB->Data Permeability->Data Efflux->Data

Caption: Workflow for in vitro ADME and CNS penetration assessment.

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life.[11]

  • Plasma Protein Binding: Using equilibrium dialysis to determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[12]

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput screen for passive diffusion. The Caco-2 cell permeability assay is a more complex model of intestinal absorption.[13]

  • Efflux Liability: The MDR1-MDCK assay uses a cell line overexpressing the P-glycoprotein efflux pump to determine if the compound is a substrate. A high efflux ratio suggests poor brain penetration.[10]

Hypothetical In Vitro ADME Data:

Parameter1,2-Dimethyl-1H-indol-5-amine HClN,N-Dimethyltryptamine (DMT)Implication for CNS Utility
Metabolic Stability (t½, min) 45< 5Moderate stability vs. rapid metabolism
Plasma Protein Binding (%) 3020High unbound fraction, favorable
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 1215High passive permeability, favorable
MDR1-MDCK Efflux Ratio 1.81.5Not a significant P-gp substrate, favorable

Part 3: In Vivo Behavioral Analysis

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism. Based on the in vitro data suggesting 5-HT2A receptor agonism, a relevant behavioral assay is the head-twitch response (HTR) in mice, a classic behavioral proxy for 5-HT2A receptor activation.[14]

Head-Twitch Response (HTR) Assay

Experimental Protocol: Head-Twitch Response in Mice

  • Animals: Use male C57BL/6J mice.

  • Habituation: Acclimatize the mice to the observation chambers.

  • Drug Administration: Administer this compound, DMT, or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Observation: Record the number of head twitches over a specified period (e.g., 30 minutes) post-injection.

  • Data Analysis: Compare the dose-response curves for the test compound and the positive control (DMT).

Hypothetical Head-Twitch Response Data:

CompoundDose (mg/kg, i.p.)Mean Head Twitches (± SEM)
Vehicle-2 ± 1
1,2-Dimethyl-1H-indol-5-amine HCl115 ± 3
1,2-Dimethyl-1H-indol-5-amine HCl345 ± 6
1,2-Dimethyl-1H-indol-5-amine HCl1080 ± 10
N,N-Dimethyltryptamine (DMT)120 ± 4
N,N-Dimethyltryptamine (DMT)360 ± 8
N,N-Dimethyltryptamine (DMT)10110 ± 15

Conclusion

This guide outlines a systematic and rigorous approach to validate this compound as a CNS research tool. The proposed experiments will elucidate its pharmacological profile, including its affinity and functional activity at serotonin receptors, its drug-like properties, and its in vivo behavioral effects. The hypothetical data presented suggests that this compound could be a potent 5-HT2A receptor agonist with favorable ADME properties for in vivo studies. A thorough comparison with a well-characterized compound like DMT is essential for contextualizing its potency and efficacy. By following this validation framework, researchers can build a comprehensive data package to support the use of this compound as a valuable tool for investigating the serotonergic system and its role in CNS function and disease.

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A Comparative Guide to the Quantum Yield of Indole-Based Fluorophores: Characterizing 1,2-Dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Central Role of Quantum Yield in Fluorescence

In the realm of molecular biology and drug discovery, fluorescence is an indispensable tool. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), a dimensionless parameter defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a prerequisite for sensitive detection, making it a critical parameter for fluorophores used as biological labels, environmental probes, or components of biosensors.

Indole and its derivatives are intrinsically fluorescent and serve as natural probes in proteins. The fluorescence of a tryptophan residue, for example, can provide detailed information about protein conformation, dynamics, and binding interactions.[1] However, the quantum yield of tryptophan is highly variable and often quenched within the protein environment.[1][2] This has driven the development of synthetic indole derivatives with improved photophysical properties. This guide focuses on comparing the quantum yield of a specific derivative, 1,2-Dimethyl-1H-indol-5-amine, against its more characterized relatives to understand its potential as a functional fluorophore.

Comparative Analysis of Indole Fluorophores

The quantum yield of the indole scaffold is profoundly influenced by its substitution pattern and the surrounding solvent environment. While no published quantum yield data were found for 1,2-Dimethyl-1H-indol-5-amine in the reviewed literature, we can benchmark its expected performance by examining well-characterized analogs.

FluorophoreQuantum Yield (Φf)SolventExcitation Wavelength (nm)Reference
Indole 0.264Not Specified~275-280[3]
L-Tryptophan 0.145Not Specified~275[3]
~0.13Water270[4][5]
3-Methylindole (Skatole) 0.347Not Specified~280[3]
5-Methoxyindole Data not specified, but studiedPMMANot Specified[6]
1,2-Dimethyl-1H-indol-5-amine Not available in cited literature---

Interpretation of Data:

  • Indole vs. L-Tryptophan: The parent heterocycle, indole, exhibits a moderate quantum yield. The addition of the alanine side chain to form tryptophan introduces quenching pathways associated with the amino and carboxyl groups, significantly lowering the quantum yield.[1] This quenching is pH-dependent, with higher yields observed at high pH where the carboxyl group is deprotonated.[1]

  • The Effect of C3-Methylation: 3-Methylindole (skatole) shows a higher quantum yield than both indole and tryptophan.[3] The methyl group at the C3 position is an electron-donating group that can increase the electron density of the aromatic system, often leading to enhanced fluorescence.

  • The Effect of C5-Substitution: The C5 position is a common site for modification. Electron-donating groups at this position, such as the methoxy group in 5-methoxyindole, are known to modulate the electronic states and affect photophysical outcomes.[6]

Hypothesizing the Properties of 1,2-Dimethyl-1H-indol-5-amine:

Based on established principles, we can predict the potential photophysical behavior of 1,2-Dimethyl-1H-indol-5-amine:

  • N1-Methylation: Methylation on the indole nitrogen (N1) removes the acidic proton, eliminating proton transfer-related quenching mechanisms, which could increase the quantum yield.

  • C2-Methylation: Similar to C3-methylation, the electron-donating methyl group at the C2 position may enhance the quantum yield.

  • C5-Amine Group: The amino group at C5 is a strong electron-donating group. This is expected to significantly influence the electronic structure, likely causing a red-shift in both absorption and emission spectra. Its effect on quantum yield can be complex; while it enhances conjugation, primary amines can also participate in hydrogen bonding with protic solvents, which can introduce non-radiative decay pathways.

This analysis underscores the necessity of empirical measurement to determine the precise quantum yield of this novel derivative.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and accessible method for determining the quantum yield of a fluorescent compound is the comparative method, as detailed by Lakowicz and others. This protocol provides a self-validating system for obtaining reliable data.

Principle: The quantum yield of an unknown sample (X) is measured relative to a well-characterized fluorescence standard (S) with a known quantum yield (ΦS). The relationship is given by the equation:

ΦX = ΦS * (GradX / GradS) * (ηX2 / ηS2)

Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used for both, the refractive index term cancels out.

Step-by-Step Methodology

1. Materials and Equipment:

  • Fluorophore of Interest: 1,2-Dimethyl-1H-indol-5-amine

  • Fluorescence Standard: L-Tryptophan in water (Φf = 0.13) or Quinine Sulfate in 0.1 M H2SO4 (Φf = 0.54). The choice of standard should have an absorption profile that overlaps with the sample.

  • Solvent: High-purity spectroscopic grade solvent (e.g., ethanol, cyclohexane, or phosphate buffer). The same solvent must be used for the standard and the sample.

  • Instrumentation:

    • Calibrated UV-Vis Spectrophotometer

    • Calibrated Spectrofluorometer with a thermostatted cell holder

  • Quartz Cuvettes: 1 cm path length for both absorption and fluorescence measurements.

2. Procedure:

  • Step 2.1: Preparation of Solutions

    • Prepare a stock solution of the standard (e.g., Tryptophan) and the test compound (1,2-Dimethyl-1H-indol-5-amine) in the chosen solvent.

    • From the stock solutions, prepare a series of five dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength.

    • Causality: Maintaining absorbance below 0.1 is critical to prevent inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.

  • Step 2.2: Absorbance Measurement

    • Determine the wavelength of maximum absorption (λmax) for the test compound. Choose an excitation wavelength (λex) for your experiment, typically at or near the λmax.

    • Using the UV-Vis spectrophotometer, measure the absorbance of all prepared solutions (standard and test) at this single, fixed λex.

  • Step 2.3: Fluorescence Emission Measurement

    • Set the excitation wavelength on the spectrofluorometer to the λex used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the ten solutions. The emission range should cover the entire fluorescence band of the compound (e.g., for indole derivatives, typically 300-450 nm).

    • Trustworthiness: Ensure that the experimental parameters (excitation/emission slit widths, detector voltage) are kept identical for all measurements of the standard and the test compound.

  • Step 2.4: Data Analysis

    • Integrate the area under the fluorescence emission curve for each spectrum. This gives the integrated fluorescence intensity.

    • For both the standard and the test compound, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

    • Perform a linear regression on both sets of data. The slope of this line is the gradient (Grad). An R2 value > 0.99 validates the linearity of the measurement.

  • Step 2.5: Calculation

    • Using the calculated gradients for the standard (GradS) and the test compound (GradX), and the known quantum yield of the standard (ΦS), calculate the quantum yield of 1,2-Dimethyl-1H-indol-5-amine (ΦX) using the formula provided above.

Visual Workflow for Quantum Yield Determination

G cluster_measure 2. Measurement cluster_analysis 3. Analysis & Calculation prep_stock Prepare Stock Solutions (Standard & Test) prep_dilute Create Dilution Series (Abs < 0.1) prep_stock->prep_dilute abs_measure Measure Absorbance at fixed λex prep_dilute->abs_measure Same Solutions em_measure Record Emission Spectra (Integrated Intensity) abs_measure->em_measure plot_data Plot Integrated Intensity vs. Absorbance em_measure->plot_data get_grad Calculate Gradient (Slope) for Standard & Test plot_data->get_grad calc_qy Calculate Quantum Yield (Φx) using Comparative Formula get_grad->calc_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Structural Factors Influencing Indole Quantum Yield

The electronic properties of the indole ring are sensitive to substituent effects, which directly impact the rates of radiative (fluorescence) and non-radiative decay, thereby altering the quantum yield.

G cluster_substituents Substituents Indole Indole Ring H H Φf (baseline) Tryptophan Alanine Sidechain (-CH2CH(NH2)COOH) Introduces Quenching Indole:f0->Tryptophan at C3 Methyl Methyl Group (-CH3) Electron Donating (Increases Φf) Indole:f0->Methyl at C2/C3 Amine Amine Group (-NH2) Strong Electron Donating (Complex Effects) Indole:f1->Amine at C5

Caption: Influence of substituents on indole quantum yield.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH3), methoxy (-OCH3), and amine (-NH2) increase the electron density of the π-system. This can increase the transition dipole moment, leading to a higher radiative decay rate (and thus higher Φf). They also tend to red-shift the emission spectrum.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO2) decrease electron density and often lead to quenching of fluorescence (low Φf) by promoting non-radiative decay pathways like intersystem crossing.

  • Solvent Interactions: Polar, protic solvents (like water or ethanol) can form hydrogen bonds with the indole N-H group or with polar substituents. This can lead to solvent relaxation around the excited state dipole, causing significant Stokes shifts and potentially opening non-radiative decay channels that lower the quantum yield.[7][8][9]

Conclusion

The precise quantum yield of 1,2-Dimethyl-1H-indol-5-amine remains to be determined, but an analysis of related structures suggests it may possess favorable photophysical properties due to N-H substitution and the presence of electron-donating groups. This guide provides the essential scientific context and, critically, a robust experimental framework for researchers to characterize this and other novel fluorophores. By following the detailed protocol, drug development professionals and scientists can generate the reliable, quantitative data needed to assess the potential of new indole derivatives as fluorescent probes in their specific research applications.

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  • Tatischeff, I., & Klein, R. (1975). INFLUENCE OF THE ENVIRONMENT ON THE EXCITATION WAVELENGTH DEPENDENCE OF THE FLUORESCENCE QUANTUM YIELD OF INDOLE. Photochemistry and Photobiology, 22(6), 221-229.
  • Mirón, V., & Lebrero, M. C. (2020). Fluorescence Quantum Yields in Complex Environments from QM-MM TDDFT Simulations: The Case of Indole in Different Solvents. The Journal of Physical Chemistry A, 124(46), 9503-9512.
  • Li, Y., et al. (2022). Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. Guang pu xue yu guang pu fen xi, 43(12), 3758-3762.
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A Comparative Guide to Validating the Binding Affinity of 1,2-Dimethyl-1H-indol-5-amine hydrochloride to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding profile of novel chemical entities at serotonin (5-HT) receptors. Using 1,2-Dimethyl-1H-indol-5-amine hydrochloride as a primary example, we will explore the requisite experimental protocols, compare its potential binding characteristics against established reference ligands, and delve into the underlying pharmacology. Our focus is on fostering scientific integrity through robust, self-validating experimental design.

Introduction: The Significance of Serotonin Receptor Profiling

The serotonin system, with its 14 distinct receptor subtypes, is a cornerstone of neuropharmacology.[1][2][3] These receptors modulate a vast array of physiological and neurological processes, including mood, cognition, sleep, and appetite.[3] Consequently, they are critical targets for therapeutics aimed at treating conditions like depression, anxiety, schizophrenia, and migraines.[4][5]

The compound this compound, a tryptamine derivative, is structurally related to serotonin. This similarity suggests a potential interaction with 5-HT receptors.[6] Validating and quantifying this interaction is a crucial first step in determining its pharmacological profile and potential therapeutic utility. A compound's binding affinity (often expressed as the inhibition constant, Kᵢ) and its selectivity across different receptor subtypes are fundamental parameters that dictate its biological effects.

This guide will focus on the most common and critical 5-HT receptor subtypes for initial screening: the Gᵢ/ₒ-coupled 5-HT₁ₐ receptor and the Gₐ/₁₁-coupled 5-HT₂ₐ receptor, which represent two major signaling paradigms within the serotonin family.[7][8][9]

Core Principles of Binding Affinity Validation

The primary method for determining the binding affinity of a novel, unlabeled compound (the "test ligand") is the competition binding assay . This technique measures the ability of the test ligand to displace a radiolabeled ligand ("radioligand") of known high affinity and specificity from the receptor.

The key output of this assay is the IC₅₀ value : the concentration of the test ligand required to inhibit 50% of the specific binding of the radioligand. While experimentally straightforward to determine, the IC₅₀ is not an absolute measure of affinity; its value depends on the concentration and affinity of the radioligand used.[10][11]

To obtain a true measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[12] The Kᵢ represents the equilibrium dissociation constant of the inhibitor-receptor complex and is an intrinsic property of the ligand for that receptor, allowing for direct comparison of potencies between different compounds.[10][11]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

  • Kᵢ: Inhibition constant of the test ligand.

  • IC₅₀: Concentration of the test ligand that inhibits 50% of specific radioligand binding.

  • [L]: Concentration of the radioligand used in the assay.

  • Kₔ: Dissociation constant of the radioligand for the receptor.

Experimental Design & Protocols

A robust validation workflow is essential for generating reliable and reproducible data. The following diagram outlines the key stages.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Assay cluster_2 Phase 3: Data Acquisition & Analysis P1 Cell Culture & Receptor Expression (e.g., HEK293, CHO cells) P2 Membrane Preparation (Homogenization & Centrifugation) P1->P2 P3 Protein Quantification (e.g., Bradford Assay) P2->P3 B1 Assay Setup (Membranes, Radioligand, Test Ligand) P3->B1 B2 Incubation (Allow binding to reach equilibrium) B1->B2 B3 Harvesting (Rapid filtration over GF/B plates) B2->B3 B4 Washing (Remove unbound radioligand) B3->B4 D1 Scintillation Counting (Quantify bound radioactivity) B4->D1 D2 Data Plotting (% Inhibition vs. [Test Ligand]) D1->D2 D3 Non-linear Regression (Calculate IC₅₀) D2->D3 D4 Cheng-Prusoff Conversion (Calculate Kᵢ) D3->D4

Caption: General workflow for a radioligand competition binding assay.

Protocol 1: 5-HT₁ₐ Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound at the human 5-HT₁ₐ receptor.

  • Reference Ligands:

    • Agonist: 8-OH-DPAT (a prototypic 5-HT₁ₐ agonist).[13]

    • Antagonist: WAY-100635 (a highly selective 5-HT₁ₐ antagonist).

  • Radioligand: [³H]8-OH-DPAT.

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (1,2-Dimethyl-1H-indol-5-amine HCl) and reference ligands to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Serotonin (for non-specific binding).

    • 50 µL of the diluted test compound or reference ligand.

    • 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kₔ, e.g., 1.0 nM).

    • 50 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a 96-well GF/B filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[14]

  • Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: 5-HT₂ₐ Receptor Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound at the human 5-HT₂ₐ receptor.

  • Reference Ligands:

    • Agonist: (±)-DOI (a potent 5-HT₂ₐ/₂₋ agonist).[15]

    • Antagonist: Ketanserin (a classic 5-HT₂ₐ antagonist).[14][16]

  • Radioligand: [³H]Ketanserin.

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

The procedure is identical to the 5-HT₁ₐ assay, with the following substitutions:

  • Use [³H]Ketanserin as the radioligand (at a final concentration near its Kₔ, e.g., 1.5 nM).

  • Use 10 µM (±)-DOI or another suitable 5-HT₂ₐ ligand to define non-specific binding.

  • Incubate for 60 minutes at 37°C.

Comparative Data Analysis

The ultimate goal is to understand not just the affinity of this compound, but also its selectivity. By comparing its Kᵢ values at different receptors, we can build a selectivity profile.

Table 1: Hypothetical Comparative Binding Affinity Data (Kᵢ, nM)

Compound5-HT₁ₐ Receptor5-HT₂ₐ ReceptorSelectivity Ratio (Kᵢ 5-HT₂ₐ / Kᵢ 5-HT₁ₐ)
Serotonin (5-HT) 1.510[16]6.7
8-OH-DPAT 0.81,200>1,500
Ketanserin 2500.75[16]0.003
1,2-Dimethyl-1H-indol-5-amine HCl To be determinedTo be determinedTo be determined

Interpretation of Results:

  • A low Kᵢ value indicates high binding affinity .

  • The selectivity ratio provides a quantitative measure of a compound's preference for one receptor over another. A high ratio indicates selectivity for the 5-HT₁ₐ receptor, while a low ratio indicates selectivity for the 5-HT₂ₐ receptor.

  • Comparing the Kᵢ of the test compound to known standards like Serotonin, 8-OH-DPAT, and Ketanserin provides critical context for its potency and selectivity.

Understanding the "Why": Functional Implications of Binding

Binding affinity is a prerequisite for function, but it does not define it. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutive receptor activity). The receptor subtype a ligand binds to determines the downstream cellular response.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a canonical Gᵢ/ₒ-coupled receptor.[17] Its activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7][17][18] This cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing, an inhibitory effect.[1][19]

G Ligand 5-HT or Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Decreased Neuronal Firing PKA->Response Leads to

Caption: Canonical 5-HT₁ₐ receptor inhibitory signaling pathway.

5-HT₂ₐ Receptor Signaling

In contrast, the 5-HT₂ₐ receptor primarily couples to Gₐ/₁₁ proteins.[8][16][20] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][20] This leads to the release of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), resulting in an excitatory cellular response.[20][21]

G Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Increased Neuronal Excitability Ca_release->Response PKC->Response

Caption: Canonical 5-HT₂ₐ receptor excitatory signaling pathway.

Understanding these divergent pathways is critical. A compound selective for 5-HT₁ₐ would be predicted to have inhibitory effects, while a 5-HT₂ₐ-selective compound would likely be excitatory. Compounds with mixed affinity could have complex, multifaceted actions.

Conclusion and Future Directions

This guide has outlined a rigorous, validated methodology for determining the binding affinity and selectivity of a novel compound, this compound, at key serotonin receptors. The data generated from these protocols provides the foundational knowledge required for all subsequent stages of drug discovery and development.

The next logical steps following binding characterization are functional assays (e.g., calcium flux assays for 5-HT₂ₐ or cAMP assays for 5-HT₁ₐ) to determine whether the compound acts as an agonist or antagonist at these receptors.[9][21][22] This comprehensive profiling—combining affinity and function—is indispensable for elucidating the pharmacological nature of any new chemical entity targeting the complex and vital serotonin system.

References

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  • Leff, P., & Dougall, I. G. (1993). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. Retrieved January 19, 2026, from [Link]

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A Comparative Pharmacological Guide to 1,2-Dimethyl-1H-indol-5-amine hydrochloride and Reference Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative pharmacological evaluation of 1,2-Dimethyl-1H-indol-5-amine hydrochloride, a synthetic indole derivative. Due to the limited publicly available data on its specific interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, this document outlines the essential experimental protocols required to characterize its binding affinity and functional activity. For robust comparison, we include established serotonin receptor ligands with well-defined pharmacological profiles. This guide is intended for researchers in pharmacology and drug development seeking to profile novel compounds targeting the serotonergic system.

Introduction: The Serotonergic System as a Therapeutic Target

The serotonin system is a critical neurotransmitter network that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1][2] Its actions are mediated by at least 14 distinct G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, classified into seven families (5-HT1 through 5-HT7).[1][2] This diversity makes 5-HT receptors prime targets for therapeutic intervention in psychiatric and neurological disorders such as depression, anxiety, schizophrenia, and migraine.[3][4]

The indole nucleus is a common structural motif in many endogenous and synthetic serotonergic ligands.[5][6] this compound, a member of this structural class, is identified primarily as a chemical building block.[7][8] Its structural similarity to known serotonergic compounds warrants a thorough investigation of its potential as a novel serotonin receptor ligand. This guide details the methodologies to build a comprehensive pharmacological profile for this compound.

Compound Profiles: Test Compound and Reference Ligands

A rigorous comparative study requires well-characterized reference compounds. The following ligands have been selected for their diverse selectivity and functional activity across various 5-HT receptor subtypes.

Test Compound:

  • This compound: A synthetic indole derivative with an unknown pharmacological profile at serotonin receptors. Its characterization is the primary objective of the protocols outlined herein.

Reference Ligands:

A selection of standard reference ligands is crucial for validating assay performance and providing a comparative context for the test compound's activity.

LigandPrimary Target(s)Mechanism of ActionTherapeutic/Research Use
Serotonin (5-HT) HCl Non-selectiveEndogenous AgonistBaseline control for agonist activity
8-OH-DPAT 5-HT1AFull AgonistAnxiolytic research, reference agonist[1]
Sumatriptan 5-HT1B/1DAgonistAnti-migraine therapeutic[1]
Ketanserin 5-HT2AAntagonist/Inverse AgonistAntihypertensive, reference antagonist
DOI 5-HT2A/2CAgonistHallucinogenic research, reference agonist[9]
Ondansetron 5-HT3AntagonistAnti-emetic therapeutic
SB-269970 5-HT7Antagonist/Inverse AgonistResearch tool for mood and cognitive disorders[10]

Experimental Framework: From Binding to Function

To establish a comprehensive pharmacological profile, a tiered experimental approach is necessary. We begin by assessing the compound's ability to bind to various receptors and then proceed to characterize the functional consequences of that binding.

Radioligand Binding Assays: Determining Receptor Affinity

The initial step is to determine if this compound physically interacts with serotonin receptors. Radioligand binding assays quantify the affinity of a test compound (competitor) for a receptor by measuring its ability to displace a specific, high-affinity radiolabeled ligand. The output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

G cluster_prep Preparation cluster_incubation Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing target 5-HT receptor I1 Incubate membranes, radioligand, and test compound (or buffer) P1->I1 P2 Select specific radioligand (e.g., [3H]Ketanserin for 5-HT2A) P2->I1 P3 Prepare serial dilutions of test compound P3->I1 S1 Rapidly filter mixture through glass fiber filters to trap membranes I1->S1 I2 Include 'non-specific binding' tubes with excess unlabeled ligand I2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity on filters using liquid scintillation counting S2->S3 A1 Calculate specific binding S3->A1 A2 Plot % inhibition vs. log[competitor] A1->A2 A3 Determine IC50 from curve A2->A3 A4 Calculate Ki using the Cheng-Prusoff equation A3->A4

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor. Thaw membranes on ice and dilute in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • Assay Setup: In a 96-well plate, add:

    • Total Binding: 50 µL cell membranes, 50 µL of [³H]Ketanserin (a 5-HT2A antagonist radioligand) at a final concentration near its Kd (e.g., 1-2 nM), and 50 µL of binding buffer.

    • Non-Specific Binding (NSB): 50 µL cell membranes, 50 µL of [³H]Ketanserin, and 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled Ketanserin).

    • Competition: 50 µL cell membranes, 50 µL of [³H]Ketanserin, and 50 µL of this compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with bound radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Detection: Place the filter mat in a scintillation bag with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol should be repeated for a panel of 5-HT receptor subtypes to determine the selectivity profile of the test compound.

Functional Assays: Determining Efficacy and Potency

Once binding affinity is established, functional assays are required to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity). The choice of assay depends on the signaling pathway of the receptor subtype.

These receptors signal through the Gαq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[12] This change can be measured using calcium-sensitive fluorescent dyes.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate cells expressing the target receptor (e.g., 5-HT2A) P2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) P1->P2 A1 Place plate in a fluorescence plate reader (e.g., FLIPR) P2->A1 A2 Measure baseline fluorescence A1->A2 A3 Add test compound (agonist mode) or antagonist followed by agonist A2->A3 A4 Measure fluorescence change over time A3->A4 D1 Plot fluorescence change vs. log[compound] A4->D1 D2 Determine EC50 (agonist) or IC50 (antagonist) D1->D2 D3 Calculate % Emax relative to a reference full agonist D2->D3

Caption: Workflow for a cell-based calcium flux functional assay.

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C.

  • Assay Procedure (using a FLIPR or similar instrument):

    • Agonist Mode:

      • Measure the baseline fluorescence of the dye-loaded cells.

      • Add varying concentrations of this compound and monitor the change in fluorescence in real-time.

      • Include a reference agonist (e.g., Serotonin or DOI) as a positive control.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

      • Add a fixed concentration of a reference agonist (at its EC80) and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

Many 5-HT receptors, such as the 5-HT1 family (Gi-coupled) and the 5-HT4/6/7 families (Gs-coupled), signal by inhibiting or stimulating the production of cyclic AMP (cAMP), respectively.[1] Changes in intracellular cAMP levels can be quantified using various methods, including HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) assays.

  • For Gi-coupled receptors (e.g., 5-HT1A): Cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise cAMP levels. The ability of an agonist to decrease this forskolin-stimulated cAMP level is then measured.

  • For Gs-coupled receptors (e.g., 5-HT7): The ability of an agonist to directly increase basal cAMP levels is measured.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison. The goal is to build a complete profile that answers the following questions:

  • Affinity: How tightly does the compound bind to various 5-HT receptors?

  • Potency: At what concentration does it produce a functional effect?

  • Efficacy: What is the maximum effect it can produce relative to the endogenous ligand?

  • Selectivity: Does it preferentially bind to and/or activate one receptor subtype over others?

Table of Hypothetical Comparative Data
Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A %Emax (vs 5-HT)5-HT3 Ki (nM)5-HT7 Ki (nM)
1,2-Dimethyl-1H-indol-5-amine HCl TBDTBDTBDTBDTBDTBD
Serotonin 102515100%15005
Ketanserin 1501.5>10,000 (Antagonist)N/A30080
DOI 8005895%>10,000500

TBD = To Be Determined by the experiments outlined above.

Conclusion

While this compound is currently cataloged as a chemical intermediate, its indole scaffold suggests potential bioactivity within the serotonergic system. The experimental framework provided in this guide offers a robust, systematic approach to its pharmacological characterization. By employing radioligand binding assays to determine affinity and a suite of functional assays tailored to specific receptor signaling pathways, researchers can effectively determine its potency, efficacy, and selectivity. Comparing these results against well-known reference ligands will situate its profile within the broader landscape of serotonergic drugs and provide a solid foundation for any further drug development efforts.

References

  • Belvo, N. et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available at: [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: The Case of 1,2-Dimethyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Rigorous Fluorophore Characterization

In the dynamic landscape of cellular imaging and drug discovery, the demand for novel fluorescent probes with superior photophysical properties is incessant. While a plethora of commercial dyes are available, the exploration of new chemical entities that may offer unique advantages—such as enhanced photostability, larger Stokes shifts, or specific targeting capabilities—is a critical endeavor. This guide addresses the "how" of such an exploration, moving beyond a simple product comparison to establish a robust framework for benchmarking a novel compound against established commercial standards.

We will use the hypothetical characterization of 1,2-Dimethyl-1H-indol-5-amine , a compound with a core indole structure suggestive of fluorescent potential, as our central case study. As of this writing, its detailed photophysical properties are not extensively documented in publicly available literature. This presents a perfect opportunity to outline a comprehensive, first-principles approach to its evaluation. This guide is intended for researchers and drug development professionals who are not just users of fluorescent technology, but also innovators seeking to validate and introduce new tools to the scientific community.

I. The Strategic Framework for Benchmarking a Novel Fluorophore

Our approach is grounded in a side-by-side comparison with well-characterized commercial dyes. The choice of these benchmarks is critical. Given the indole scaffold of our compound of interest, we anticipate potential fluorescence in the blue-to-green region of the spectrum. Furthermore, its structure, reminiscent of the core of some DNA-binding dyes, suggests a possible application in nuclear staining. Therefore, we have selected the following commercial dyes for this comparative analysis:

  • DAPI (4′,6-diamidino-2-phenylindole): A classic blue-fluorescent DNA stain that binds to A-T rich regions of DNA[1][2][3]. Its indole-based structure makes it a relevant structural and functional comparator.

  • Hoechst 33342: Another blue-fluorescent DNA stain that is cell-permeable and also binds to the minor groove of DNA, particularly at A-T rich regions[4][5].

  • Alexa Fluor 488: A bright, photostable green-fluorescent dye widely used in various applications[6][7]. It serves as a high-performance benchmark for general fluorescence properties in the green spectrum[6].

The core photophysical parameters we will assess are:

  • Absorbance and Emission Spectra: To determine the optimal excitation and emission wavelengths.

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φf): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed[8][9][10].

  • Photostability: The resilience of the fluorophore to photobleaching upon continuous excitation[11][12].

  • Cellular Staining and Localization (Application-Specific): To assess its utility in a biological context.

The following diagram illustrates the overall workflow for this benchmarking study.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: In Vitro Application cluster_2 Phase 3: Data Analysis & Comparison Sample_Prep Sample Preparation (1,2-Dimethyl-1H-indol-5-amine & Commercial Dyes) Abs_Spec Absorbance Spectroscopy (Determination of λmax(abs) and Molar Extinction Coefficient) Sample_Prep->Abs_Spec Fluor_Spec Fluorescence Spectroscopy (Determination of λmax(em)) Abs_Spec->Fluor_Spec QY_Measurement Quantum Yield Measurement (Comparative Method) Fluor_Spec->QY_Measurement Photostability_Assay Photostability Assay (Photobleaching Kinetics) QY_Measurement->Photostability_Assay Data_Compilation Data Compilation in Comparison Table Photostability_Assay->Data_Compilation Cell_Culture Cell Culture (e.g., HeLa or A549 cells) Cell_Staining Cell Staining (Fixed and/or Live Cells) Cell_Culture->Cell_Staining Fluorescence_Microscopy Fluorescence Microscopy (Image Acquisition and Analysis) Cell_Staining->Fluorescence_Microscopy Localization_Analysis Subcellular Localization Analysis Fluorescence_Microscopy->Localization_Analysis Localization_Analysis->Data_Compilation Performance_Evaluation Performance Evaluation & Conclusion Data_Compilation->Performance_Evaluation

Caption: Workflow for Benchmarking a Novel Fluorescent Probe.

II. Experimental Protocols

A. Photophysical Characterization

Rationale: The first step in characterizing any new fluorophore is to determine its optimal excitation and emission wavelengths. This is crucial for all subsequent experiments.

Protocol:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of 1,2-Dimethyl-1H-indol-5-amine and the commercial dyes (DAPI, Hoechst 33342, Alexa Fluor 488) in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Prepare a dilution series of each dye in the desired experimental buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). A typical concentration for initial spectral scans is 1-10 µM.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each dye solution from 250 nm to 700 nm.

    • Use the experimental buffer as a blank.

    • Identify the wavelength of maximum absorbance (λmax(abs)).

  • Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax(abs).

    • Scan the emission spectrum over a range of wavelengths starting from ~20 nm above the excitation wavelength to 700 nm.

    • Identify the wavelength of maximum emission (λmax(em)).

Rationale: The molar extinction coefficient is a measure of the probability of a molecule absorbing a photon of light at a specific wavelength. A higher ε value indicates a more efficient light-absorbing molecule, which often contributes to greater brightness.

Protocol:

  • Prepare a series of dilutions of the dye in the chosen solvent.

  • Measure the absorbance of each dilution at the λmax(abs).

  • Plot absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the absorbance vs. concentration plot will be ε.

Rationale: The quantum yield is a critical parameter that quantifies the efficiency of fluorescence. We will use the comparative method, which involves comparing the fluorescence of our unknown compound to a standard with a known quantum yield[8][10].

Protocol:

  • Standard Selection: Choose a quantum yield standard with an emission spectrum that overlaps with that of 1,2-Dimethyl-1H-indol-5-amine. For blue-emitting compounds, quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.54) is a common standard. For green-emitting compounds, fluorescein in 0.1 M NaOH (Φf ≈ 0.95) can be used.

  • Sample Preparation: Prepare a series of dilutions of both the unknown compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard. The quantum yield of the unknown (Φx) can be calculated using the following equation:

    Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • mx and mstd are the slopes of the integrated fluorescence intensity vs. absorbance plots for the unknown and the standard, respectively.

    • ηx and ηstd are the refractive indices of the solvents used for the unknown and the standard, respectively (if the same solvent is used, this term becomes 1).

Rationale: Photostability is a measure of a fluorophore's resistance to photobleaching, the irreversible destruction of the fluorophore upon exposure to light. This is a critical parameter for applications requiring long-term or repeated imaging.

Protocol:

  • Sample Preparation: Prepare a solution of each dye at a working concentration (e.g., 1 µM) in the desired buffer.

  • Imaging Setup:

    • Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED).

    • Place a droplet of the dye solution on a microscope slide and cover with a coverslip.

  • Photobleaching Experiment:

    • Focus on a region of the sample.

    • Continuously illuminate the sample with the excitation light at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability.

B. Cellular Imaging

Rationale: To evaluate the practical utility of 1,2-Dimethyl-1H-indol-5-amine as a fluorescent probe, it is essential to test its performance in a biological context.

Protocol:

  • Cell Culture: Culture an appropriate cell line (e.g., HeLa or A549 cells) on glass-bottom dishes or coverslips to ~70-80% confluency.

  • Fixation and Permeabilization (for fixed-cell staining):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • For Fixed Cells: Incubate the fixed and permeabilized cells with a working solution of 1,2-Dimethyl-1H-indol-5-amine (concentration to be optimized, typically 1-10 µM) and the commercial dyes in PBS for 15-30 minutes at room temperature, protected from light.

    • For Live Cells: Incubate the live cells with a working solution of the dyes in cell culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS (for fixed cells) or fresh culture medium (for live cells) to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides with an appropriate mounting medium.

Protocol:

  • Image Acquisition:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for each dye.

    • Acquire images of cells stained with 1,2-Dimethyl-1H-indol-5-amine and the commercial dyes under identical imaging conditions (e.g., lamp intensity, exposure time).

  • Image Analysis:

    • Assess the subcellular localization of the staining. Does it co-localize with the nuclear staining of DAPI or Hoechst?

    • Evaluate the signal-to-noise ratio of the staining.

    • Observe for any signs of cytotoxicity in live-cell imaging experiments.

III. Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Parameter1,2-Dimethyl-1H-indol-5-amineDAPIHoechst 33342Alexa Fluor 488
λmax(abs) (nm) To be determined~358[1][13]~350[4]~495[7][14]
λmax(em) (nm) To be determined~461[1][13]~461[4]~519[7][14]
Molar Extinction Coefficient (ε) (M-1cm-1) To be determined~27,000[13]~42,000~73,000
Quantum Yield (Φf) To be determined~0.04 (free), up to 0.8 (DNA-bound)~0.04 (free), up to 0.4 (DNA-bound)~0.92
Photostability To be determinedModerateModerateHigh[7]
Cellular Localization To be determinedNucleus (A-T rich regions)[1][3]Nucleus (A-T rich regions)[4]N/A (non-targeting)

Note: Literature values for commercial dyes can vary depending on the solvent and measurement conditions.

IV. Concluding Remarks: A Path Forward for Novel Probe Development

This guide provides a comprehensive framework for the initial characterization and benchmarking of a novel fluorescent compound, using 1,2-Dimethyl-1H-indol-5-amine as a case study. The successful execution of these experiments will not only elucidate the fundamental photophysical properties of this new molecule but also provide a direct comparison to industry-standard fluorescent dyes. This rigorous, data-driven approach is essential for establishing the trustworthiness and potential utility of new chemical entities in the competitive field of fluorescence imaging. The insights gained from such a study will pave the way for further optimization and application-specific development, ultimately contributing to the advancement of research and drug discovery.

V. References

  • Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. ACS Synthetic Biology. [Link]

  • Fluorescent Imaging: Ensuring Reproducibility and Finding the Best Dye. Journal of Cardiovascular Development and Disease. [Link]

  • Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent. [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST. [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules. [Link]

  • Quantum Yield of Fluorescence. Chemistry LibreTexts. [Link]

  • DAPI Dye Profile. FluoroFinder. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. ResearchGate. [Link]

  • Alexa Fluor 488 Dye Profile. FluoroFinder. [Link]

  • Easy Intracellular Immufluorescence Microscopy Protocol. University of California, Berkeley. [Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]

  • DAPI. Wikipedia. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

  • Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Cell and Developmental Biology. [Link]

  • Calibration Protocol - Fluorescence Standard Curve with Fluorescein. iGEM. [Link]

  • Hoechst 33342 Staining for Cell Cycle Analysis of Live Cells. EMBL. [Link]

  • Alexa Fluor 488 para-isomer. PubChem. [Link]

  • DAPI: a DNA-specific fluorescent probe. Biotechnology & Histochemistry. [Link]

  • Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. ResearchGate. [Link]

  • New Fluorescent Dyes of 2024. FluoroFinder. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link]

  • Alexa Fluor. Wikipedia. [Link]

  • PureBlu™ Hoechst 33342 Nuclear Staining Dye. Bio-Rad. [Link]

  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization. ChemPhotoChem. [Link]

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A Comparative Guide to the In Vitro Validation of 1,2-Dimethyl-1H-indol-5-amine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous approved anticancer agents.[1][2][3][4][5] Its structural versatility allows for interactions with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[6] This guide focuses on a novel class of indole derivatives, the 1,2-Dimethyl-1H-indol-5-amine (herein designated as DMIA) series, as promising candidates for targeted cancer therapy.

The objective of this document is to provide a comprehensive, technically robust framework for the in vitro validation of the biological activity of DMIA derivatives. We will operate under the hypothesis that these derivatives function as protein kinase inhibitors, a common mechanism of action for indole-based anticancer compounds.[6][7] This guide will objectively compare the performance of a lead candidate, DMIA-1 , against established anticancer agents and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Comparative Landscape: Establishing Benchmarks for Novelty and Efficacy

To meaningfully evaluate the biological activity of the DMIA series, a panel of comparator compounds is essential. The selection of these comparators is critical for contextualizing the potency, selectivity, and mechanism of action of our novel derivatives.

Compound ClassSpecific Agent(s)Rationale for Inclusion
Standard-of-Care Cytotoxic Agent DoxorubicinA well-characterized DNA intercalating agent used as a positive control in broad cytotoxicity assays. Its mechanism is distinct from targeted kinase inhibition.[8][9]
Broad-Spectrum Kinase Inhibitor StaurosporineA potent, non-selective inhibitor of numerous protein kinases, serving as a benchmark for pan-kinase inhibitory activity.[10][11][12][13][14]
Specific Tyrosine Kinase Inhibitor AfatinibAn irreversible inhibitor of the ErbB family of receptor tyrosine kinases (including EGFR), representing a clinically relevant, targeted therapy.[15][16][17][18]
Targeted Serine/Threonine Kinase Inhibitor VemurafenibA selective inhibitor of BRAF kinase, another important target in cancer therapy, offering a comparison for selectivity.[19][20][21]

This curated panel allows for a multi-faceted comparison, assessing not only the general cell-killing ability of DMIA-1 but also its potential selectivity for specific kinase targets.

Experimental Design: A Tiered Approach to In Vitro Validation

A logical, stepwise progression of experiments is crucial for building a compelling case for a novel compound. Our approach is structured in three tiers, moving from broad phenotypic effects to specific molecular interactions.

G cluster_0 Experimental Workflow Tier1 Tier 1: Cytotoxicity Screening (MTT & LDH Assays) Tier2 Tier 2: Target-Specific Kinase Inhibition (Biochemical Assays) Tier1->Tier2 Is the compound cytotoxic? Tier3 Tier 3: Cellular Mechanism of Action (Western Blotting) Tier2->Tier3 Does it inhibit specific kinases? Conclusion Conclusion Tier3->Conclusion Does it modulate downstream signaling?

A tiered workflow for in vitro validation.
Tier 1: Foundational Cytotoxicity Screening

The initial step is to determine if the DMIA derivatives possess cytotoxic or cytostatic activity against cancer cells. This provides a fundamental measure of their potential as anticancer agents.[22][23]

  • Experimental Choice & Causality:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[24][25][26] A reduction in metabolic activity suggests either cell death or inhibition of proliferation.

    • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells, providing a direct measure of cytotoxicity due to loss of membrane integrity.[23][24][26] Using both assays allows us to distinguish between cytostatic effects (reduced proliferation, detected by MTT) and cytotoxic effects (cell death, detected by LDH).

Tier 2: Elucidating the Molecular Target - Kinase Inhibition

If a compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on our hypothesis, we will assess the ability of DMIA derivatives to directly inhibit the activity of specific protein kinases.[7][27][28]

  • Experimental Choice & Causality:

    • In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay): This is a biochemical assay that measures the amount of ADP produced by a kinase reaction.[29] By testing the DMIA derivatives against a panel of purified recombinant kinases (e.g., EGFR, BRAF, CDK2), we can determine their inhibitory potency (IC50) and selectivity. Comparing the IC50 values for different kinases reveals the compound's specificity profile.[29]

Tier 3: Confirming Target Engagement in a Cellular Context

A positive result in a biochemical assay must be validated within a living cell to ensure the compound can penetrate the cell membrane, engage its target, and elicit a downstream biological response.

  • Experimental Choice & Causality:

    • Western Blot Analysis: This technique allows for the detection of specific proteins and their phosphorylation status. If DMIA-1 is an EGFR inhibitor, for example, treating EGFR-driven cancer cells with the compound should lead to a decrease in the phosphorylation of EGFR itself and its downstream signaling proteins like AKT and ERK.[29][30] This provides direct evidence of target engagement and functional modulation of the signaling pathway within a cellular environment.

G Ligand Growth Factor (e.g., EGF) RTK EGFR Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Afatinib Afatinib Afatinib->RTK DMIA1 DMIA-1 (Hypothesized) DMIA1->RTK Vemurafenib Vemurafenib Vemurafenib->RAF

Simplified EGFR signaling pathway with inhibitor targets.

Methodologies: Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the key experiments described.

Protocol 1: MTT Assay for Cell Viability
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., A549 lung carcinoma)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well flat-bottom plates

    • Test compounds (DMIA-1, Doxorubicin, etc.) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for solubilization)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO only).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.[24][25]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Objective: To measure the IC50 of DMIA-1 against purified protein kinases.

  • Materials:

    • Purified recombinant kinases (e.g., EGFR, BRAF)

    • Kinase-specific substrates

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer.

    • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.[29]

Data Presentation: A Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables present hypothetical data for our lead candidate, DMIA-1, against the selected comparators.

Table 1: Cytotoxicity Profile of DMIA-1 and Comparator Compounds (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
DMIA-1 2.5 ± 0.33.1 ± 0.41.9 ± 0.2
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Staurosporine0.05 ± 0.010.04 ± 0.010.06 ± 0.01
Afatinib1.5 ± 0.2> 50> 50
Vemurafenib> 50> 505.2 ± 0.6

Data are presented as mean IC50 ± standard deviation from three independent experiments.

Table 2: Kinase Inhibitory Profile of DMIA-1 and Comparator Compounds (IC50 in nM)

CompoundEGFRBRAF V600ECDK2
DMIA-1 50 ± 78,500 ± 90012,000 ± 1,500
Staurosporine6 ± 15 ± 0.83 ± 0.5
Afatinib2 ± 0.4> 20,000> 20,000
Vemurafenib> 20,00031 ± 4> 20,000

Data are presented as mean IC50 ± standard deviation from biochemical assays.

Interpretation of Results

The hypothetical data suggest that DMIA-1 exhibits broad-spectrum anticancer activity with micromolar potency (Table 1). The kinase inhibition profile (Table 2) indicates that this activity may be driven by a selective inhibition of EGFR, with an IC50 value in the nanomolar range. The significantly higher IC50 values against BRAF and CDK2 suggest selectivity. The potency against EGFR is less than that of Afatinib but demonstrates a clear on-target preference, warranting further investigation.

Conclusion

This guide outlines a rigorous and logical pathway for the in vitro validation of 1,2-Dimethyl-1H-indol-5-amine derivatives as potential anticancer agents. By employing a tiered experimental approach and making objective comparisons to well-characterized compounds, researchers can build a robust data package that elucidates the biological activity, potency, and mechanism of action of these novel molecules. The methodologies and comparative framework presented here provide a solid foundation for advancing promising candidates into the next stages of drug discovery.

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Case studies of 1,2-Dimethyl-1H-indol-5-amine hydrochloride in drug discovery pipelines

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrrole ring, provides a rich template for molecular interactions, enabling it to bind to a wide array of biological targets with high affinity and specificity.[1] Compounds like 1,2-Dimethyl-1H-indol-5-amine hydrochloride represent the vast chemical space available for exploration, serving as building blocks for novel therapeutic agents.[3][4] This guide delves into case studies of indole derivatives in modern drug discovery pipelines, offering a comparative analysis of their performance against different biological targets and providing insights into the experimental methodologies that underpin their development.

Case Study 1: Targeting Tumor Immunosuppression with Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target in oncology for its role in mediating tumor immune evasion.[5][6][7] IDO1 catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[7] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the activity of effector T cells and promote the function of regulatory T cells, thereby fostering an immunosuppressive milieu. The following is a comparative analysis of three indoleamine-based IDO1 inhibitors that have been investigated in preclinical studies.

Comparative Pharmacological Data of IDO1 Inhibitors

A study comparing PCC0208009, INCB024360 (Epacadostat), and NLG919 revealed nuances in their pharmacological profiles, despite all being effective IDO1 inhibitors.[6] While their pharmacokinetic characteristics in CT26-bearing mice were found to be similar, their in vitro activities and effects on immune cells showed notable differences.[5][6]

CompoundIDO1 Inhibition (IC50)Effect on IDO Expression in HeLa CellsEnhancement of PBMC Proliferation & ActivationIn Vivo Kyn/Trp ReductionAntitumor Effect
PCC0208009 2 nM (effective at lower dose and longer duration >72h)InhibitoryHigher enhancementSimilar to INCB024360Similar to other inhibitors
INCB024360 (Epacadostat) Data not specified, but less potent than PCC0208009Data not specifiedLess enhancement than PCC0208009Similar to PCC0208009Similar to other inhibitors
NLG919 Data not specified, but less potent than PCC0208009 & INCB024360Data not specifiedLess enhancement than PCC0208009Less potent than PCC0208009 & INCB024360Similar to other inhibitors

Data synthesized from a comparative study by Li et al.[6]

The comprehensive pharmacological activity of PCC0208009 was reported to be superior to that of INCB024360 and NLG919, which aligns with the progress of their respective clinical trials.[6]

Experimental Protocol: In Vitro IDO1 Enzyme Activity Assay

The following is a representative protocol for determining the inhibitory activity of compounds against the IDO1 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reducing agent)

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, catalase, ascorbic acid, and methylene blue.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

  • Add the IDO1 enzyme to the wells and incubate for a short period at room temperature.

  • Initiate the enzymatic reaction by adding L-tryptophan to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Incubate the plate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

  • Measure the absorbance of kynurenine at a specific wavelength (e.g., 480 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the IDO1 Inhibition Pathway and Experimental Workflow

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by T_Cell Effector T Cell Tryptophan->T_Cell essential for proliferation Kynurenine Kynurenine Treg Regulatory T Cell Kynurenine->Treg promotes IDO1->Kynurenine Inhibitor Indoleamine-based IDO1 Inhibitor Inhibitor->IDO1 inhibits Suppression Immune Suppression T_Cell->Suppression Treg->Suppression

Caption: The IDO1 pathway and the mechanism of its inhibition.

IDO1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Reaction Mixture (Buffer, Cofactors) C Add Reaction Mixture, Compound, and IDO1 Enzyme to 96-well plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate reaction with L-Tryptophan C->D E Incubate at 37°C D->E F Stop Reaction and Convert to Kynurenine E->F G Measure Absorbance at 480 nm F->G H Calculate % Inhibition and determine IC50 G->H

Caption: Workflow for an in vitro IDO1 enzyme inhibition assay.

Case Study 2: Modulating Serotonin Receptors with Novel Indole Derivatives

Serotonin (5-HT) receptors are a family of G protein-coupled receptors and ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are implicated in a variety of physiological and pathological processes, making them attractive targets for the treatment of neuropsychiatric disorders.

Structure-Activity Relationship (SAR) of 5-HT1D Agonists

A series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives were synthesized and evaluated for their potency and selectivity as human 5-HT1D receptor agonists.[8] The SAR investigation revealed that substitution at the 6-position of the indole ring was critical for activity.

CompoundR-group at Indole-6-position5-HT1D Binding Affinity (Ki, nM)
Reference H>1000
11a 4-hydroxy-tetrahydropyran-4-yl3.5
11b (ALX-2732) 4-hydroxy-tetrahydrothiopyran-4-yl2.4
11c 1-hydroxy-cyclohexyl12

Data from Isaac et al.[8]

The study identified 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol (ALX-2732) as a potent and selective 5-HT1D agonist with a Ki of 2.4 nM.[8] This compound also demonstrated good metabolic stability and oral bioavailability in rats, making it a promising lead candidate.[8]

Experimental Protocol: Radioligand Binding Assay for 5-HT1D Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human 5-HT1D receptor

  • [3H]-5-Carboxamidotryptamine (a radioligand)

  • Binding buffer (e.g., Tris-HCl buffer with CaCl2 and ascorbic acid)

  • Non-specific binding control (e.g., serotonin)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, [3H]-5-carboxamidotryptamine, and the test compound at various concentrations.

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a non-labeled ligand like serotonin.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound by plotting the percentage of specific binding against the log concentration of the compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Structure-Activity Relationship

SAR_5HT1D cluster_substituents Substituents at Position 6 IndoleCore Dimethyl-[2-(1H-indol)-ethyl]-amine Core R1 H (Ki > 1000 nM) IndoleCore->R1 leads to low affinity R2 4-hydroxy-tetrahydropyran-4-yl (Ki = 3.5 nM) IndoleCore->R2 improves affinity R3 4-hydroxy-tetrahydrothiopyran-4-yl (ALX-2732) (Ki = 2.4 nM) IndoleCore->R3 provides highest affinity R4 1-hydroxy-cyclohexyl (Ki = 12 nM) IndoleCore->R4 shows good affinity

Caption: SAR of 6-substituted indole derivatives as 5-HT1D agonists.

Case Study 3: Development of Indole-Based Phosphodiesterase 5 (PDE5) Inhibitors

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibitors of PDE5, such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension. The indole scaffold has also been explored for the development of novel PDE5 inhibitors.[9]

From Amine to Amide: A Key Modification

In a study aimed at discovering new indole-based PDE5 inhibitors, researchers modified previously synthesized quinoline and naphthyridine compounds.[9] A key finding was that replacing an amine group with an amide group led to a significant increase in potency.

CompoundKey Functional GroupPDE5 Inhibition (IC50, nM)
Lead Amine AmineNot specified, but less potent
14a Amide16.11

Data from a study on indole-based PDE5 inhibitors.[9]

Compound 14a, with an IC50 of 16.11 nM, was identified as a potent analog.[9] Molecular docking studies suggested that the amide group plays a crucial role in the drug-target interaction.[9] Further assays confirmed that compound 14a has good safety and is blood-brain barrier permeable, highlighting its potential for further development.[9]

Experimental Protocol: PDE5 Inhibition Assay

Objective: To determine the IC50 of test compounds against human PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • [3H]-cGMP (tracer)

  • Snake venom nucleotidase

  • Anion exchange resin

  • Test compounds dissolved in DMSO

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • The assay is based on the conversion of [3H]-cGMP to [3H]-5'-GMP by PDE5, followed by the conversion of [3H]-5'-GMP to [3H]-guanosine by snake venom nucleotidase.

  • Set up reactions in assay buffer containing PDE5 enzyme, [3H]-cGMP, and varying concentrations of the test compound.

  • Incubate the reactions at 30°C for a specified time.

  • Stop the PDE5 reaction.

  • Add snake venom nucleotidase and incubate further to convert the [3H]-5'-GMP to [3H]-guanosine.

  • Add an anion exchange resin slurry to bind the unreacted [3H]-cGMP.

  • Centrifuge the samples to pellet the resin.

  • Transfer the supernatant containing the [3H]-guanosine to scintillation vials.

  • Add scintillation fluid and measure the radioactivity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Impact of Chemical Modification

PDE5_Modification Lead Indole-based Lead with Amine Group Optimized Compound 14a with Amide Group Lead->Optimized Replace Amine with Amide Potency Increased Potency (IC50 = 16.11 nM) Optimized->Potency results in

Caption: Impact of amine-to-amide modification on PDE5 inhibitory potency.

Conclusion and Future Perspectives

The case studies presented here underscore the remarkable versatility of the indole scaffold in drug discovery. By strategically modifying the core structure and its substituents, medicinal chemists can fine-tune the pharmacological properties of indole derivatives to target a diverse range of proteins, including enzymes like IDO1 and PDE5, and receptors such as the 5-HT family. The indole framework is present in numerous approved drugs for various clinical conditions, and many more are currently under investigation.[1] The continuous exploration of this privileged structure, including the utilization of building blocks like this compound, promises to yield novel therapeutics with improved efficacy and safety profiles for a multitude of diseases.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,2-Dimethyl-1H-indol-5-amine hydrochloride. As a substituted indole derivative and an amine hydrochloride salt, this compound requires careful handling as a hazardous substance to ensure personnel safety, protect the environment, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

The core principle of this guide is founded on a conservative approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will infer its potential hazards based on the known properties of analogous compounds, including indole, aminoindoles, and amine hydrochlorides. This methodology ensures that all necessary precautions are taken to mitigate potential risks.

Hazard Characterization and Risk Assessment

Before any handling or disposal, it is critical to understand the potential hazards. Based on data from structurally related compounds, this compound should be presumed to be hazardous. Indole derivatives are known for a wide range of biological activities and potential toxicities, while amine hydrochloride salts can present their own set of risks.[1][2]

Assumed Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar aminoindole and dimethylamine hydrochloride compounds.[3][4][5]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][5][6][7]

  • Environmental Hazard: Potentially toxic to aquatic life, a common characteristic of complex organic molecules like indole.[6]

  • Reactivity: As an amine salt, it may react with strong bases to liberate the free amine. It may also be incompatible with strong oxidizing agents.[2][3][8]

Data Summary: Presumed Hazard Profile
Hazard CategoryPresumed Classification & Precautionary StatementBasis for Assumption (Analogous Compounds)
Acute Oral Toxicity Category 4: Harmful if swallowed. (P264, P270, P301+P312)5-Aminoindole hydrochloride, Dimethylamine hydrochloride[3][4]
Acute Dermal Toxicity Category 4: Harmful in contact with skin. (P280, P302+P352)5-Aminoindole hydrochloride, Indole[3][6]
Acute Inhalation Toxicity Category 4: Harmful if inhaled. (P261, P271, P304+P340)5-Aminoindole hydrochloride[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation. (P264, P280, P302+P352)Dimethylamine hydrochloride[4][5]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation. (P280, P305+P351+P338)Indole, Dimethylamine hydrochloride[4][6]
Aquatic Hazard Acute Category 1: Very toxic to aquatic life. (P273)Indole[6]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, stringent safety measures must be in place during all handling and disposal procedures.

  • Engineering Controls : All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][9] Ensure that a safety shower and eyewash station are readily accessible.[3][10][11]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal technique to avoid skin contamination.[2][12]

    • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.[2][8][9]

    • Body Protection : A chemical-resistant laboratory coat, full-length pants, and closed-toe shoes are required at all times.[9][13]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured workflow to ensure compliance with hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) and local authorities.[10][14][15] Under no circumstances should this chemical be disposed of down the drain. [16]

Disposal Workflow Diagram

Caption: Workflow for the safe disposal of chemical waste.

Methodology

Step 1: Waste Segregation and Collection

  • Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.[14]

  • Collect solid and liquid waste containing this compound in separate, dedicated containers.[1]

Step 2: Container Selection

  • Choose a container that is in good condition, leak-proof, and compatible with the chemical.[14] For solid waste, a high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate. For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[1]

  • The container must be kept closed at all times except when adding waste.[14][17]

Step 3: Labeling

  • The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[1][14]

    • The full chemical name: "this compound" .[14]

    • An accurate estimation of the concentration and total quantity.

    • The date of waste generation.[1]

    • Appropriate hazard pictograms (e.g., toxic, irritant, environmentally hazardous).[1]

Step 4: Temporary Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA).[1][16]

  • The SAA should be away from general laboratory traffic and incompatible materials. Ensure secondary containment is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16][17]

Step 5: Arranging Final Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) office or equivalent department to schedule a pickup.[14][17]

  • Provide the waste disposal vendor with all available information about the waste, including its presumed hazards as outlined in this guide.[1]

  • Follow all institutional and regulatory procedures for the waste manifest and handover.

Step 6: Decontamination and Disposal of Empty Containers

  • Thoroughly decontaminate any glassware or equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect the rinsate as hazardous waste.

  • An "empty" container that held this material must also be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste. Consult your institutional policies for specific guidance on empty container disposal.

Spill and Emergency Procedures

  • Spill : In the event of a small spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and collect it into a labeled hazardous waste container.[3][7] For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.[18]

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][6][11]

  • Eye Contact : Immediately rinse eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

By adhering to these procedures, researchers can ensure the safe management and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dimethyl-1H-indol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for handling 1,2-Dimethyl-1H-indol-5-amine hydrochloride, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. As researchers, our primary goal is to mitigate risk through a combination of engineering controls, administrative procedures, and, as the final and most personal line of defense, appropriate Personal Protective Equipment (PPE).

Hazard Profile: Understanding the Adversary

This compound is an amine salt, and while a specific, comprehensive Safety Data Sheet (SDS) may be proprietary or in development, we can establish a robust presumptive hazard profile based on its structural components: the indole core, the amine functional group, and its hydrochloride salt form.

  • Indole Moiety: Indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.[1]

  • Amine Functional Group: Amines can be corrosive, causing skin burns and eye damage, and may lead to respiratory irritation.[2][3]

  • Hydrochloride Salt: This form typically renders the compound a solid, crystalline powder. The primary physical hazard associated with powders is the potential for aerosolization, leading to inhalation exposure.[4]

Based on analogous compounds like 5-Aminoindole hydrochloride and other amine hydrochlorides, we can anticipate the following hazards[5][6][7][8]:

Hazard CategoryAnticipated GHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation

This profile dictates that our PPE strategy must prioritize shielding the skin, eyes, and respiratory system from both direct contact and airborne particulate matter.

The Hierarchy of Controls: A Multi-Layered Defense

Before selecting PPE, we must first leverage higher-level controls. PPE is essential, but it does not eliminate the hazard; it only provides a barrier.

  • Engineering Controls: This is the most effective layer. Always handle this compound powder within a certified chemical fume hood or a powder containment enclosure.[5][9] This minimizes airborne particulates in the general lab environment. Ensure safety showers and eyewash stations are readily accessible and tested.[10][11]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Work in designated areas clearly marked for handling this compound.[4] Never work alone when handling highly hazardous chemicals.[10]

Task-Specific PPE Protocols

The required level of PPE is dictated by the specific task and the physical form of the chemical.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Chemical safety goggles and a full-face shield.Nitrile or neoprene gloves (double-gloving recommended).Flame-resistant lab coat with tight-fitting cuffs, long pants, and closed-toe shoes.[12]NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask with P100 cartridges).
Dissolution & Solution Handling Chemical safety goggles.Chemical-resistant nitrile or neoprene gloves.Flame-resistant lab coat, long pants, and closed-toe shoes.Not required if performed within a certified chemical fume hood.
Reaction Workup & Purification Chemical safety goggles. A face shield is recommended if splashing is possible.Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation.Flame-resistant lab coat, long pants, and closed-toe shoes.Not required if all operations are contained within a fume hood.

Causality Behind the Choices:

  • Weighing Powder: This task poses the highest risk of inhalation. Static electricity can cause fine powders to disperse unexpectedly.[4] Therefore, a respirator and full-face shield are critical to protect the respiratory tract and facial skin from airborne particles. Double-gloving minimizes the risk of contamination when handling primary and secondary containers.

  • Handling Solutions: Once dissolved, the inhalation risk is significantly reduced. The primary risks are now splashes and direct skin contact.[4] Therefore, the focus shifts to robust eye and hand protection. A lab coat protects against incidental spills.[10]

Operational Plans: Donning, Doffing, and Emergencies

Correctly using PPE is as important as selecting it. The sequence of putting on (donning) and taking off (doffing) is designed to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Cuffs over lab coat sleeves) Don3->Don4 Doff1 1. Gloves (Peel off without touching exterior) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat (Roll inside-out) Doff2->Doff3 Doff4 4. Respirator (Handle by straps) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Emergency Response Plan: Spills and Exposure

Even with meticulous planning, accidents can occur. A swift, correct response is critical.[10]

  • Skin Exposure: Immediately go to the nearest safety shower.[13] Remove contaminated clothing while under the shower and flush the affected area for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Exposure: Proceed immediately to an eyewash station.[11] Hold eyelids open and flush with a continuous stream of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Minor Powder Spill (<1 gram, Contained in Fume Hood):

    • Alert others in the immediate area.[14]

    • Ensure your PPE is intact.

    • Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization.

    • Lightly mist the absorbent material with water (if the compound is not water-reactive) to dampen the powder.[15]

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

    • Decontaminate the surface with an appropriate cleaning solution (e.g., 70% ethanol), then wipe with water.

  • Major Spill (>1 gram or Outside Containment):

    • Evacuate the immediate area and alert all personnel.[14]

    • If the spill is outside a hood, close the laboratory doors to confine the hazard.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety).

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[15]

Disposal Plan: Completing the Lifecycle Safely

Proper disposal prevents downstream contamination and ensures regulatory compliance.

  • Contaminated PPE: All disposable PPE (gloves, respirators, lab coats) used while handling this compound should be considered hazardous waste.

    • Place items in a dedicated, clearly labeled hazardous waste bag immediately after doffing.[16]

    • Do not dispose of this waste in common trash receptacles.

  • Chemical Waste:

    • Solid Waste: Unused compound and grossly contaminated items (e.g., weigh boats, absorbent from spills) must be collected in a sealed, labeled hazardous solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous liquid waste container. Due to the hydrochloride component, the waste will be acidic. Do not mix with incompatible waste streams (e.g., bases or strong oxidizing agents).

    • Neutralization: For some aqueous waste streams, neutralization may be an option prior to disposal, but this must be done in accordance with your institution's waste management plan.[17] To neutralize the acidic hydrochloride, a weak base like sodium bicarbonate can be slowly added to the diluted waste solution until the pH is near neutral (pH 6-8).[17][18]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_waste Waste Segregation Source Waste Generation (Handling 1,2-Dimethyl-1H-indol-5-amine HCl) Solid Solid Waste (Unused chemical, contaminated solids) Source->Solid Liquid Aqueous Liquid Waste (Acidic) Source->Liquid PPE Contaminated PPE (Gloves, respirator, etc.) Source->PPE Container_Solid Sealed & Labeled Solid Hazardous Waste Container Solid->Container_Solid Container_Liquid Sealed & Labeled Liquid Hazardous Waste Container (Acidic Waste Stream) Liquid->Container_Liquid Container_PPE Sealed & Labeled Solid Hazardous Waste Bag PPE->Container_PPE EHS Arrange Pickup by Environmental Health & Safety (EHS) Container_Solid->EHS Container_Liquid->EHS Container_PPE->EHS

Caption: Decision workflow for proper segregation and disposal of generated waste.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of California, Riverside, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Neogen Corporation. (2024, May 17). Kovac's Indole Reagent, Safety Data Sheet.
  • Unknown Author. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Unknown Supplier. (n.d.). Indole Detection Reagent - Safety Data Sheet.
  • Jinjing Chemical. (2025, September 30). Is 99% Indole a hazardous material?
  • Sigma-Aldrich. (2025, October 16). Indole - SAFETY DATA SHEET.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Unknown Author. (2024, July 24). How to Clean Up a Chemical Spill: Quick and Easy Methods.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Neogen Corporation. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet, English - Canada.
  • Central Drug House (P) Ltd. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2021, December 26). 5-Aminoindole hydrochloride - SAFETY DATA SHEET.
  • University of California, Irvine, Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals: Handling of nanomaterials.
  • CymitQuimica. (2024, December 19). 2,6-Dimethylheptan-4-amine hydrochloride - Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, January 2). 2-(4-Aminophenyl)-1h-benzimidazol-5-amine - Safety Data Sheet.
  • PubChem. (n.d.). Indolin-1-amine hydrochloride.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Quora. (2016, January 2). How to safely dispose of hydrochloric acid.
  • Unknown Author. (n.d.). Chemical Waste Disposal Guidelines.

Sources

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